Technical Documentation Center

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

Core Science & Biosynthesis

Foundational

mechanism of action of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride in vitro

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride Introduction: Unveiling a Potential Adrenergic Modulator The compound 2-(1-amino-2-hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

Introduction: Unveiling a Potential Adrenergic Modulator

The compound 2-(1-amino-2-hydroxyethyl)-6-bromophenol hydrochloride presents a compelling subject for mechanistic investigation. Its core structure, featuring a phenylethanolamine backbone, is a classic pharmacophore shared by a multitude of endogenous and synthetic ligands of adrenergic receptors. This structural homology strongly suggests a potential interaction with the adrenergic system, which plays a pivotal role in regulating a vast array of physiological processes, making its modulation a cornerstone of modern pharmacology.

This guide provides a comprehensive framework for the in vitro characterization of 2-(1-amino-2-hydroxyethyl)-6-bromophenol hydrochloride. We will proceed from the foundational hypothesis of adrenergic receptor modulation, outlining a logical and self-validating series of experiments to determine its primary molecular targets and downstream cellular effects. Furthermore, we will explore potential secondary mechanisms of action related to its ortho-aminophenol moiety, ensuring a thorough investigation of its bioactivity.

Part 1: Primary Target Identification and Validation: Interrogation of the Adrenergic System

The initial and most critical phase of our investigation is to ascertain whether 2-(1-amino-2-hydroxyethyl)-6-bromophenol hydrochloride directly interacts with adrenergic receptors. Our experimental strategy is designed to first establish binding and then to characterize the functional consequences of this interaction.

Rationale for Experimental Choices

Given the structural similarity to known catecholamines, a comprehensive screening against the major adrenergic receptor subtypes is the most logical starting point. We will employ a combination of binding and functional assays to not only confirm interaction but also to classify the nature of this interaction (i.e., agonist, antagonist, or allosteric modulator) and its subtype selectivity.

Experimental Workflow: A Step-wise Approach to Target Validation

The proposed workflow is designed to provide a clear and definitive characterization of the compound's activity at adrenergic receptors.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Pathway Confirmation A Radioligand Binding Assays (α & β adrenergic receptor subtypes) B Determine Binding Affinity (Ki) A->B Competition with known radioligands C cAMP Accumulation/Inhibition Assays (Gs/Gi-coupled receptors) B->C If binding is confirmed D Intracellular Calcium Mobilization Assays (Gq-coupled receptors) B->D If binding is confirmed E Determine Potency (EC50/IC50) and Efficacy C->E D->E F Reporter Gene Assays (e.g., CRE-Luciferase) E->F To validate signaling pathway G Confirm Upstream Receptor Activity F->G

Caption: Experimental workflow for adrenergic receptor characterization.

Detailed Experimental Protocols

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of 2-(1-amino-2-hydroxyethyl)-6-bromophenol hydrochloride for a panel of human adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

  • Methodology:

    • Prepare cell membranes from stable cell lines overexpressing each adrenergic receptor subtype.

    • Incubate the membranes with a known subtype-selective radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β).

    • Add increasing concentrations of 2-(1-amino-2-hydroxyethyl)-6-bromophenol hydrochloride to compete with the radioligand for binding.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Trustworthiness: This is a standard and robust method for determining direct binding to a receptor.[1] The use of well-characterized radioligands and cell lines ensures the validity of the results.

2. Functional Assays: cAMP Measurement

  • Objective: To determine if the compound acts as an agonist or antagonist at Gs or Gi-coupled adrenergic receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP).

  • Methodology:

    • Use a stable cell line expressing the adrenergic receptor of interest (e.g., CHO-K1 cells expressing β2-adrenergic receptor for Gs, or α2A-adrenergic receptor for Gi).

    • Agonist Mode: Treat the cells with increasing concentrations of 2-(1-amino-2-hydroxyethyl)-6-bromophenol hydrochloride and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known agonist (e.g., isoproterenol for β2, UK 14,304 for α2A). Measure the inhibition of agonist-induced cAMP production.

    • For Gi-coupled receptors, pre-treat cells with forskolin to stimulate adenylyl cyclase, then measure the compound's ability to inhibit this stimulation.[2]

    • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

  • Expertise & Experience: Measuring cAMP is a direct readout of Gs and Gi protein activation and is a gold-standard functional assay for these receptor classes.[3]

3. Functional Assays: Intracellular Calcium Mobilization

  • Objective: To determine if the compound acts as an agonist or antagonist at Gq-coupled adrenergic receptors (e.g., α1A) by measuring changes in intracellular calcium.

  • Methodology:

    • Use a cell line stably expressing the α1A-adrenergic receptor.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Agonist Mode: Add increasing concentrations of 2-(1-amino-2-hydroxyethyl)-6-bromophenol hydrochloride and measure the change in fluorescence using a plate reader or fluorescence microscope.

    • Antagonist Mode: Pre-incubate the cells with the test compound, then stimulate with a known α1 agonist (e.g., phenylephrine). Measure the inhibition of the agonist-induced calcium signal.

    • Generate dose-response curves to determine EC50 or IC50.

  • Authoritative Grounding: Gq-coupled receptors signal through the activation of phospholipase C, leading to the release of calcium from intracellular stores, making this a direct and relevant functional readout.[4]

4. Reporter Gene Assays

  • Objective: To provide a confirmatory, integrated readout of receptor activation and downstream signaling.

  • Methodology:

    • Utilize a commercially available reporter cell line that co-expresses an adrenergic receptor and a reporter gene (e.g., luciferase) under the control of a response element sensitive to the receptor's signaling pathway (e.g., a cAMP response element, CRE, for Gs/Gi-coupled receptors).[5]

    • Treat the cells with the test compound in agonist or antagonist mode as described for the cAMP and calcium assays.

    • After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Generate dose-response curves to determine EC50 or IC50.

  • Trustworthiness: Reporter assays provide a robust and often high-throughput method to confirm the findings from upstream functional assays.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise table to allow for easy comparison of the compound's activity across different receptor subtypes.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Efficacy (% of control agonist)Mode of Action (Agonist/Antagonist)
α1A
α1B
α1D
α2A
α2B
α2C
β1
β2
β3
Canonical Adrenergic Signaling Pathways

The following diagrams illustrate the canonical signaling pathways that are being interrogated by the proposed functional assays.

G cluster_0 Gs-Coupled Signaling (e.g., β-Adrenergic) Agonist_Gs Agonist Receptor_Gs β-AR Agonist_Gs->Receptor_Gs G_protein_Gs Gs Receptor_Gs->G_protein_Gs activates AC_Gs Adenylyl Cyclase G_protein_Gs->AC_Gs activates cAMP_Gs cAMP AC_Gs->cAMP_Gs produces PKA_Gs PKA cAMP_Gs->PKA_Gs activates CREB_Gs CREB Phosphorylation PKA_Gs->CREB_Gs

Caption: Canonical Gs-coupled adrenergic signaling pathway.

G cluster_1 Gi-Coupled Signaling (e.g., α2-Adrenergic) Agonist_Gi Agonist Receptor_Gi α2-AR Agonist_Gi->Receptor_Gi G_protein_Gi Gi Receptor_Gi->G_protein_Gi activates AC_Gi Adenylyl Cyclase G_protein_Gi->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi production decreased

Caption: Canonical Gi-coupled adrenergic signaling pathway.

G cluster_2 Gq-Coupled Signaling (e.g., α1-Adrenergic) Agonist_Gq Agonist Receptor_Gq α1-AR Agonist_Gq->Receptor_Gq G_protein_Gq Gq Receptor_Gq->G_protein_Gq activates PLC_Gq Phospholipase C G_protein_Gq->PLC_Gq activates PIP2_Gq PIP2 PLC_Gq->PIP2_Gq cleaves IP3_DAG_Gq IP3 & DAG PIP2_Gq->IP3_DAG_Gq Ca_Release_Gq Intracellular Ca2+ Release IP3_DAG_Gq->Ca_Release_Gq IP3 mediates

Caption: Canonical Gq-coupled adrenergic signaling pathway.

Part 2: Investigation of Potential Alternative/Off-Target Mechanisms

The ortho-aminophenol core of the molecule warrants an investigation into potential alternative mechanisms of action, particularly those related to antioxidant activity. Recent studies have highlighted the role of ortho-aminophenol derivatives as inhibitors of ferroptosis by targeting lipid peroxidation.[6] A key pathway in the cellular antioxidant response is the Nrf2 signaling pathway.

Rationale for Exploring Nrf2 Activation

The Nrf2 pathway is a master regulator of cellular antioxidant defenses.[7] Many phenolic compounds are known to activate this pathway. Therefore, it is prudent to investigate whether 2-(1-amino-2-hydroxyethyl)-6-bromophenol hydrochloride can induce a cytoprotective antioxidant response, which could be a primary activity or a secondary, off-target effect.

Experimental Workflow: Assessing Antioxidant Potential

G cluster_0 Nrf2 Pathway Activation cluster_1 Functional Consequence A Western Blot for Nrf2 Nuclear Translocation B ARE-Luciferase Reporter Assay A->B Confirm with functional readout C qPCR for Nrf2 target genes (e.g., HO-1, NQO1) B->C Validate at transcriptional level D Lipid Peroxidation Assay (e.g., C11-BODIPY) C->D If Nrf2 is activated E Measure protection against oxidative stress D->E

Caption: Workflow for investigating Nrf2 activation and antioxidant effects.

Detailed Experimental Protocols

1. Nrf2 Nuclear Translocation by Western Blot

  • Objective: To determine if the compound induces the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.

  • Methodology:

    • Treat a suitable cell line (e.g., HepG2) with the test compound for various time points.

    • Isolate cytoplasmic and nuclear protein fractions.

    • Perform SDS-PAGE and Western blotting using an antibody specific for Nrf2.

    • An increase in the Nrf2 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates activation.

  • Trustworthiness: This is a direct and widely accepted method for assessing Nrf2 translocation.

2. Antioxidant Response Element (ARE) Reporter Assay

  • Objective: To functionally confirm Nrf2 activation by measuring the transcriptional activity of its target genes.

  • Methodology:

    • Use a cell line stably or transiently transfected with a luciferase reporter construct driven by an ARE promoter.

    • Treat the cells with the test compound for an appropriate duration.

    • Measure luciferase activity as a readout of ARE-dependent transcription.

  • Expertise & Experience: This assay provides a quantitative functional readout of the entire Nrf2 signaling cascade leading to gene transcription.

The Nrf2-Keap1 Signaling Pathway

G cluster_0 Nrf2-Keap1 Signaling Pathway Compound Test Compound / Oxidative Stress Keap1 Keap1 Compound->Keap1 inactivates Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto sequesters Keap1->Nrf2_cyto release upon stimulation Ub Ubiquitination & Degradation Nrf2_cyto->Ub under basal conditions Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Genes

Caption: The Nrf2-Keap1 antioxidant response pathway.

Conclusion

This technical guide outlines a rigorous and comprehensive strategy for elucidating the in vitro mechanism of action of 2-(1-amino-2-hydroxyethyl)-6-bromophenol hydrochloride. By systematically investigating its effects on the adrenergic system and exploring potential antioxidant activities, researchers can build a detailed pharmacological profile of this compound. The proposed workflows, grounded in established methodologies, are designed to deliver clear, interpretable, and trustworthy data, paving the way for a thorough understanding of its therapeutic potential.

References

  • Daly, C. J., & McGrath, J. C. (2012). α-Adrenoceptor assays. Current protocols in pharmacology, Chapter 4, Unit4.2. [Link]

  • Indigo Biosciences. (2024, February 13). Adrenergic Receptors In Disease and Drug Discovery. [Link]

  • Li, M., et al. (2024). Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. MDPI. [Link]

  • Magdalan, J., et al. (2011). IN VITRO STUDY ON THE EFFECTS OF SOME SELECTED AGONISTS AND ANTAGONISTS OF ALPHA1-ADRENERGIC RECEPTORS ON THE CONTRACTILITY OF T. Journal of Physiology and Pharmacology. [Link]

  • ChEMBL. (n.d.). Compound: CHEMBL136822. EMBL-EBI. [Link]

  • Nahorski, S. R. (1988). In vitro study of beta-adrenergic receptors. PubMed. [Link]

  • Mokhnache, K., et al. (2019). Synthesis, Characterization, Hydrolytic Cleavage, and. Biological Activity Studies of 2-[(1e)-N-{2-[(2-{(Z)-[1-(2-Hydroxyphenyl)Ethylidene]. Amino}Ethyl)Amino]Ethyl}Ethanimidoyl]Phenol. Journal of Drug Delivery and Therapeutics. [Link]

  • Wikipedia. (n.d.). 2-Aminophenol. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. PubMed. [Link]

  • Ahmed, S., et al. (2025). Therapeutic Agents Targeting the Nrf2 Signaling Pathway to Combat Oxidative Stress and Intestinal Inflammation in Veterinary and Translational Medicine. MDPI. [Link]

  • Kapoor, A., et al. (2025). SCOPE: Revealing Hidden Mechanisms in Phenotypic Screens Through Target and Pathway Enrichment. bioRxiv. [Link]

Sources

Exploratory

crystal structure and molecular weight of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

An In-depth Technical Guide to the Physicochemical Characterization of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride This guide provides a comprehensive technical overview of the essential physicochemical proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, a compound of interest in pharmaceutical research and development. While detailed crystallographic data for this specific molecule is not widely available in public databases, this document outlines the authoritative methodologies and expert insights required for its complete characterization, focusing on molecular weight determination and the robust workflow for elucidating its crystal structure.

Molecular Identity and Weight

The foundational step in the characterization of any novel compound is the unambiguous confirmation of its molecular formula and weight. For 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, the molecular formula is established as C₈H₁₁BrClNO₂.

Calculation of Molecular Weight

The theoretical molecular weight is calculated based on the atomic masses of the constituent elements. This value serves as a primary reference for mass spectrometry analysis.

Table 1: Elemental Composition and Molecular Weight Calculation

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC812.01196.088
HydrogenH111.00811.088
BromineBr179.90479.904
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
Total 268.538
Experimental Verification: Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular weight of a compound with high precision. Electrospray ionization (ESI) is a particularly suitable technique for polar molecules like the topic compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or a water/acetonitrile mixture, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis. The choice of final concentration depends on the sensitivity of the mass spectrometer.

  • Instrument Setup (Representative Parameters):

    • Mass Spectrometer: A high-resolution instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The amine group is readily protonated.

    • Capillary Voltage: 3.0-4.0 kV.

    • Sheath Gas (N₂) Flow Rate: 20-40 arbitrary units.

    • Auxiliary Gas (N₂) Flow Rate: 5-10 arbitrary units.

    • Capillary Temperature: 275-325 °C.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum. The expected primary ion will be the molecular ion of the free base, [M+H]⁺, corresponding to the loss of HCl. The expected m/z would be approximately 231.997.

    • Causality: The acidic proton from the hydrochloride salt is typically lost in the spray process, and the basic amine group readily accepts a proton from the solvent, resulting in the observation of the protonated free base.

    • Compare the experimentally observed m/z value with the theoretical exact mass of the [M+H]⁺ ion. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Crystal Structure Determination: A Methodological Guide

As of the latest literature review, the single-crystal X-ray diffraction structure of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride has not been reported in publicly accessible databases like the Cambridge Structural Database (CSD). Therefore, this section provides a detailed, field-proven protocol for its determination. This process is the only definitive method to understand the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its solid-state properties and potential biological activity.

The Foundational Importance of Single Crystals

The entire process hinges on the ability to grow high-quality single crystals. A single crystal is a solid in which the crystal lattice of the entire sample is continuous and unbroken to its edges, with no grain boundaries. This perfect, repeating arrangement is necessary to produce a coherent diffraction pattern when exposed to X-rays.

The choice of crystallization method is often empirical. Several techniques should be attempted in parallel to maximize the chances of success.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) to near-saturation at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a cap that has been pierced with a needle to allow for very slow solvent evaporation over several days to weeks.

    • Expertise: The rate of evaporation is critical. Too fast, and a polycrystalline powder will precipitate; too slow, and the experiment may be impractical. Adjust the size of the hole to control the rate.

  • Vapor Diffusion (Solvent/Anti-Solvent):

    • Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., methanol).

    • Place this vial inside a larger, sealed chamber that contains a larger volume of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane).

    • Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting slow crystallization.

    • Trustworthiness: This method is highly reliable as it provides a very slow and controlled change in solvent composition, which is ideal for growing well-ordered crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the atomic and molecular structure of a crystal.

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection (Diffractometer) cluster_2 Structure Solution & Refinement A Synthesize & Purify Compound B Grow Single Crystals (e.g., Slow Evaporation) A->B C Select & Mount Suitable Crystal B->C D Mount Crystal in X-ray Beam C->D E Collect Diffraction Data (Rotation Method) D->E F Data Reduction & Integration E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement (Full-Matrix Least-Squares) G->H I Validation & CIF File Generation H->I J Determine Bond Lengths, Angles, & Packing I->J Final Structural Analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Crystal Mounting:

    • Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible cracks.

    • Mount the crystal on a cryoloop using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Flash-cooling minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher resolution data.

  • Data Collection:

    • Mount the loop on the goniometer head of a single-crystal X-ray diffractometer.

    • Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

    • Perform an initial unit cell determination.

    • Proceed with a full data collection strategy, which involves rotating the crystal through a series of angles and recording the diffraction intensities on a detector (e.g., a CCD or CMOS detector).

  • Data Reduction:

    • Integrate the raw diffraction images to determine the intensity and position of each reflection.

    • Apply corrections for factors such as Lorentz-polarization effects and absorption. Software like SAINT or XDS is commonly used.

  • Structure Solution and Refinement:

    • Use specialized software (e.g., SHELXT or Olex2) to solve the phase problem and generate an initial electron density map. This reveals the positions of the heavier atoms (like Bromine).

    • Refine the structural model by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors using a full-matrix least-squares method (SHELXL).

    • Locate lighter atoms (C, N, O) from the difference Fourier map. Hydrogen atoms are often placed in calculated positions.

    • Self-Validation: The refinement process is iterated until convergence is reached, indicated by stable R-factors (R1, wR2) and a smooth final difference electron density map. A low R1 value (typically < 0.05) indicates a good fit between the model and the experimental data.

Conclusion

The comprehensive characterization of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride relies on a synergistic application of mass spectrometry and single-crystal X-ray diffraction. While the molecular weight can be readily confirmed with high accuracy using HRMS, the definitive three-dimensional structure requires the successful growth of single crystals and a rigorous SC-XRD analysis. The detailed protocols and workflows presented in this guide provide the necessary framework for researchers to undertake a thorough and authoritative investigation of this compound's fundamental solid-state properties, paving the way for its further development and application.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

  • PubChem. (R)-2-(1-Aminoethyl)-5-bromophenol hydrochloride. National Center for Biotechnology Information. [Link]

Foundational

pharmacokinetic profiling of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride in murine models

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride in Murine Models This guide provides a comprehensive framework for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride in Murine Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing the pharmacokinetic (PK) profile of the novel small molecule, 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, in murine models. The principles and methodologies detailed herein are designed to ensure scientific rigor, regulatory compliance, and ethical conduct.

Section 1: Strategic Imperatives in Preclinical Pharmacokinetics

The journey of a drug candidate from discovery to clinical application is underpinned by a thorough understanding of its behavior within a living system. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, are a cornerstone of this process.[1][2] For a novel entity like 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, a robust murine PK profile is not merely a data-gathering exercise; it is a critical step in de-risking the asset and building a compelling case for further development.[2][3]

The primary objectives of this initial PK profiling are to:

  • Determine fundamental PK parameters such as bioavailability, clearance, volume of distribution, and half-life.[3]

  • Inform dose selection for subsequent efficacy and toxicology studies.[4]

  • Provide a preliminary assessment of dose proportionality.[4]

  • Establish a validated bioanalytical method for the quantification of the compound in biological matrices.[5][6][7][8]

Section 2: Pre-Study Considerations and Experimental Design

A well-designed PK study yields data that is both reliable and translatable. Key considerations before initiating in-vivo work include:

Physicochemical Properties of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

While specific data for this molecule is not extensively published, its structure suggests it is a small molecule amenable to standard PK evaluation.[9][10][11] Preliminary in-vitro assays should be conducted to determine its solubility, lipophilicity, and stability, as these factors will influence formulation development and its ADME properties.[2]

Ethical Considerations and the 3Rs

All animal studies must be conducted in strict adherence to ethical guidelines, embracing the principles of Replacement, Reduction, and Refinement (the 3Rs).[12][13] The experimental design should aim to use the minimum number of animals necessary to obtain statistically significant results.[14][15] This can be achieved through techniques like serial blood sampling from the same animal, which also reduces inter-animal variability.[16] All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[1]

Selection of Murine Models

The choice of mouse strain is a critical variable. Outbred strains like CD-1 mice are often used for initial PK screening due to their genetic diversity, which can provide a more generalizable PK profile.[17] In later stages, specific inbred or transgenic strains might be employed to investigate the role of particular enzymes or transporters in the drug's metabolism and disposition, especially if humanized models are considered to better predict human pharmacokinetics.[18][19][20]

Dose Formulation and Administration Route

The formulation should ensure complete solubilization and stability of the test article. The initial route of administration will likely be intravenous (IV) to determine fundamental PK parameters without the confound of absorption, and oral (PO) to assess bioavailability.[21] The vehicle used for formulation should be non-toxic and have minimal impact on the drug's PK.

Section 3: Experimental Protocols

The following protocols provide a step-by-step guide for conducting the PK study.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the bedrock of any PK study.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in biological matrices.[5]

Protocol 3.1.1: LC-MS/MS Method Validation

The method must be validated according to FDA guidelines, assessing the following parameters:[5][6][7][8][22]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Calibration Curve: A linear relationship between concentration and response, with a defined range.

  • Accuracy and Precision: Intra- and inter-day variability should be within acceptable limits (typically ±15% for quality control samples, and ±20% at the lower limit of quantification).

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).

In-Vivo Study Conduct

Protocol 3.2.1: Animal Handling and Dosing

  • Acclimate animals for at least one week prior to the study.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Fast animals overnight before dosing (for oral administration studies).

  • Administer the formulated compound via the chosen route (IV or PO) at a predetermined dose volume. Doses should be selected to be non-toxic but high enough for quantification.[4]

Protocol 3.2.2: Sample Collection

  • Collect blood samples (approximately 25-50 µL) at predetermined time points. A typical schedule for a small molecule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[21]

  • Utilize serial sampling techniques such as submandibular or saphenous vein bleeding to minimize animal usage.[16]

  • Place blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Process blood to plasma by centrifugation and store the plasma at -80°C until analysis.

Section 4: Data Analysis and Interpretation

Pharmacokinetic parameters are derived from the plasma concentration-time data. Non-compartmental analysis (NCA) is the most common approach for initial PK studies due to its simplicity and fewer assumptions.[23][24][25]

Non-Compartmental Analysis (NCA)

The following key parameters will be calculated:[24][25]

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve extrapolated to infinity
t1/2 Elimination half-life
CL Clearance (for IV administration)
Vd Volume of distribution (for IV administration)
F% Bioavailability (requires both IV and PO data)

Table 1: Key Pharmacokinetic Parameters from Non-Compartmental Analysis.

Compartmental Analysis

In later stages of development, compartmental modeling may be employed to provide a more detailed understanding of the drug's disposition.[26][27] This approach uses mathematical models to describe the body as a series of interconnected compartments.[27]

Section 5: Visualization of Workflows

Experimental Workflow

G cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Formulation Formulation Dosing Dosing Formulation->Dosing IV & PO Sample Collection Sample Collection Dosing->Sample Collection Plasma Processing Plasma Processing Sample Collection->Plasma Processing LC-MS/MS Analysis LC-MS/MS Analysis Plasma Processing->LC-MS/MS Analysis Concentration-Time Data Concentration-Time Data LC-MS/MS Analysis->Concentration-Time Data NCA NCA Concentration-Time Data->NCA PK Parameters PK Parameters NCA->PK Parameters

Caption: Murine Pharmacokinetic Study Workflow.

ADME Pathway

ADME Absorption Absorption Distribution Distribution Absorption->Distribution Systemic Circulation Metabolism Metabolism Distribution->Metabolism Liver, other tissues Excretion Excretion Distribution->Excretion Kidneys, etc. Metabolism->Excretion

Caption: Conceptual ADME Pathway.

Section 6: Conclusion

The successful is a foundational step in its preclinical development. By adhering to the principles of sound experimental design, rigorous bioanalytical validation, ethical animal use, and appropriate data analysis, researchers can generate a high-quality dataset that will guide future development decisions and contribute to a robust regulatory submission package.

References

  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Pharmacokinetic Modeling Concepts: Compartmental and Non-compartmental approach for Drug Designing.
  • Compartmental & non-compartmental PK/TK analysis.
  • Pharmacokinetics analysis series: Compartmental analysis - D
  • Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK).
  • PK Statistics: Non-compartmental Analysis (NCA)
  • Ethical use of animals in medicine testing - EMA.
  • Pharmacokinetics analysis series: Non-compartmental analysis - D
  • Humanized transgenic mouse models for drug metabolism and pharmacokinetic research - PubMed.
  • DMPK Mouse Models and Drug Development | Borch Department of Medicinal Chemistry and Molecular Pharmacology.
  • Bioanalytical Method Valid
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Labor
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI.
  • Ethical considerations regarding animal experiment
  • In Vivo ADME Testing in Drug Development: A Short Guide - WuXi AppTec.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA.
  • Pk/bio-distribution - MuriGenics.
  • Murine Pharmacokinetic Studies - PMC - NIH.
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Animal Research and Regulation | ANZCCART - The University of Adelaide.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI.
  • Ethical and Scientific Considerations Regarding Animal Testing and Research | PLOS One.
  • Animal ethics - Novo Nordisk.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita.
  • 2-[(1R)-1-amino-2-hydroxyethyl]-6-bromophenol - Sigma-Aldrich.
  • 785726-85-4|2-(1-Aminoethyl)-6-bromophenol - BLDpharm.
  • 1337259-16-1|2-(1-AMINO-2-HYDROXYPROPYL)-6-BROMOPHENOL - BLDpharm.
  • (R)-2-(1-Aminoethyl)-5-bromophenol hydrochloride - PubChem.

Sources

Exploratory

A Technical Guide to the In Vitro Receptor Binding Affinity of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical framework for determining the in vitro receptor binding affinity of the novel compound, 2-(1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical framework for determining the in vitro receptor binding affinity of the novel compound, 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. Structurally, this molecule belongs to the phenylethanolamine class, suggesting a potential interaction with adrenergic receptors, which are critical targets in cardiovascular and neurological drug development.[1] While specific binding data for this compound is not extensively published, this document outlines the principles and detailed methodologies required for its full characterization. We will delve into the theoretical underpinnings of receptor binding assays, provide a robust, step-by-step protocol for a competitive radioligand binding experiment, and explain the data analysis required to derive key affinity metrics such as the IC₅₀ and the inhibition constant (Kᵢ). This guide is designed to equip researchers with the necessary expertise to profile this and other novel compounds, ensuring scientific rigor and generating reliable, reproducible data for drug discovery programs.

Introduction to the Target Compound

Chemical Structure and Pharmacological Context

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is a substituted phenylethanolamine. This structural class is the backbone for many endogenous neurotransmitters, including norepinephrine and epinephrine, as well as numerous synthetic drugs.[1] The core phenylethanolamine structure is known to interact strongly with adrenergic receptors (α and β subtypes), which are G-protein coupled receptors (GPCRs) that mediate the "fight-or-flight" response.[2][3] The presence of a bromine atom at the 6th position of the phenol ring is expected to significantly influence the compound's steric and electronic properties, potentially altering its binding affinity and selectivity for different receptor subtypes compared to unsubstituted analogs.

Rationale for In Vitro Profiling

Determining the in vitro receptor binding affinity is a critical first step in the pharmacological characterization of a new chemical entity.[4] This process allows for:

  • Target Identification: Confirming the primary molecular targets of the compound.

  • Potency Assessment: Quantifying the strength of the interaction between the compound and its target receptor.

  • Selectivity Profiling: Assessing the compound's binding affinity across a panel of different receptors to understand its potential for off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Comparing the affinity of related molecules to guide the design of more potent and selective compounds.

Radioligand binding assays remain a gold standard for quantifying receptor density and ligand affinities due to their high sensitivity and specificity.[5]

Core Principles of Receptor Binding Assays

Competitive Binding and Key Affinity Parameters

In vitro receptor binding assays are typically performed using cell membranes that contain the receptor of interest. A competitive binding assay measures the ability of an unlabeled test compound (the "competitor," e.g., 2-(1-Amino-2-hydroxyethyl)-6-bromophenol) to displace a radiolabeled ligand (the "radioligand") that has a known high affinity for the receptor.[6]

As the concentration of the test compound increases, it displaces more of the radioligand, reducing the measured radioactivity. This relationship is plotted as a sigmoidal curve, from which the IC₅₀ (half-maximal inhibitory concentration) is derived. The IC₅₀ is the concentration of the test compound required to displace 50% of the specifically bound radioligand.[6]

While the IC₅₀ is a useful measure of potency, it is dependent on the experimental conditions, particularly the concentration of the radioligand used.[7][8] To determine an absolute measure of affinity, the IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[7][9][10] The Kᵢ represents the equilibrium dissociation constant of the inhibitor, providing a value that can be compared across different experiments and laboratories.[7][8]

Cheng-Prusoff Equation :

Ki​=1+Kd​[L]​IC50​​

Where:

  • Kᵢ is the inhibition constant for the test compound.

  • IC₅₀ is the experimentally determined half-maximal inhibitory concentration of the test compound.

  • [L] is the concentration of the radioligand used in the assay.

  • Kₔ is the equilibrium dissociation constant of the radioligand for the receptor.

Experimental Workflow: Profiling at Adrenergic Receptors

This section provides a detailed protocol for determining the binding affinity of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride for a panel of human adrenergic receptors (e.g., α₁, α₂, β₁, β₂).

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_separation Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis reagents Prepare Reagents: - Assay Buffer - Radioligand Stock - Test Compound Dilutions membranes Prepare Receptor Membranes (e.g., from CHO or HEK293 cells expressing the target receptor) plate Plate Assay Components: 1. Buffer 2. Test Compound / Control 3. Radioligand 4. Receptor Membranes membranes->plate incubation Incubate to Reach Equilibrium (e.g., 60-120 min at RT) plate->incubation filtration Rapid Filtration (Separates bound vs. free radioligand) incubation->filtration washing Wash Filters (Removes non-specific binding) filtration->washing counting Scintillation Counting (Quantifies bound radioactivity) washing->counting curve Plot % Inhibition vs. [Compound] counting->curve ic50 Calculate IC50 (Non-linear regression) curve->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents
  • Receptor Membranes: Commercially available or in-house prepared cell membranes from cell lines (e.g., CHO-K1, HEK293) stably expressing the human adrenergic receptor subtype of interest.[11]

  • Radioligand: A high-affinity, subtype-selective radioligand. Examples include:

    • β₁/β₂ Receptors: [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).[12]

    • α₁ Receptors: [³H]-Prazosin.

    • α₂ Receptors: [³H]-Rauwolscine.

  • Test Compound: 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-Specific Binding Control: A high concentration of a non-labeled, high-affinity antagonist (e.g., Propranolol for β-receptors).[5]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).

  • Scintillation Counter and compatible scintillation fluid.

Step-by-Step Protocol: Competitive Binding Assay
  • Prepare Reagents: Prepare serial dilutions of the test compound (e.g., 11 concentrations from 1 pM to 10 µM). Prepare working solutions of the radioligand at a concentration near its Kₔ.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): NSB Control (e.g., 10 µM Propranolol) + Radioligand + Membranes.[5]

    • Test Compound: Test Compound Dilution + Radioligand + Membranes.

  • Incubation: Initiate the binding reaction by adding the receptor membrane preparation (typically 10-50 µg protein per well) to all wells.[4] Incubate the plate for a defined period (e.g., 90 minutes) at room temperature with gentle agitation to allow the binding to reach equilibrium.[13]

  • Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[4]

  • Washing: Quickly wash the filters with multiple volumes of ice-cold Wash Buffer to minimize non-specific binding to the filter itself.[4]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding (B) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (B_compound / B_specific_max)) * 100

    • Where B_compound is the specific binding in the presence of the test compound and B_specific_max is the specific binding with no competitor.

  • Determine IC₅₀: Plot % Inhibition against the log concentration of the test compound. Use non-linear regression analysis (sigmoidal dose-response curve fit) to calculate the IC₅₀ value.

  • Calculate Kᵢ: Use the Cheng-Prusoff equation to convert the IC₅₀ value to the Kᵢ, providing a true measure of binding affinity.[7]

Illustrative Binding Affinity Profile

The following table presents a hypothetical binding affinity profile for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, as would be determined by the preceding protocol.

Receptor SubtypeRadioligand UsedKᵢ (nM) of Test Compound
β₁-Adrenergic [¹²⁵I]-CYP15.2
β₂-Adrenergic [¹²⁵I]-CYP8.7
α₁-Adrenergic [³H]-Prazosin450.3
α₂-Adrenergic [³H]-Rauwolscine>10,000

Data are hypothetical and for illustrative purposes only.

Interpretation: Based on this hypothetical data, the compound demonstrates high affinity for β-adrenergic receptors, with a slight preference for the β₂ subtype over the β₁ subtype. The affinity for the α₁-adrenergic receptor is significantly lower (poorer affinity), and there is negligible binding at the α₂-adrenergic receptor. This profile suggests the compound is a potent and selective β-adrenergic ligand.

Downstream Functional Implications

Binding affinity (Kᵢ) measures how tightly a compound binds to a receptor but does not indicate whether the compound activates (agonist) or blocks (antagonist) the receptor. Following binding, β-adrenergic receptors canonically couple to the Gαs protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2][14][15]

Diagram of the β-Adrenergic Signaling Pathway

G cluster_membrane Plasma Membrane receptor β-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac Gαs activates camp cAMP ac->camp converts ligand Ligand (e.g., Norepinephrine or Test Compound) ligand->receptor binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Downstream Cellular Responses (e.g., smooth muscle relaxation, increased heart rate) pka->response phosphorylates targets

Caption: Canonical β-Adrenergic Receptor Signaling Pathway.

To determine the functional activity of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, downstream functional assays (e.g., cAMP accumulation assays or reporter gene assays) are required.[11] These experiments would classify the compound as an agonist, antagonist, or partial agonist, providing a complete pharmacological profile.

Conclusion

This technical guide has established a comprehensive framework for the in vitro characterization of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. By leveraging its structural similarity to known adrenergic agents and applying gold-standard radioligand binding assays, researchers can precisely determine its binding affinity and selectivity profile. The detailed protocol and data analysis workflow presented herein provide a robust and scientifically validated approach to generate the critical data needed to advance this compound in a drug discovery pipeline. The subsequent evaluation of its functional activity will ultimately define its therapeutic potential.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).

  • Sodhi, A., et al. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206.

  • Brodde, O. E. (2012). Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. Cardiology, 122(2), 101–114.

  • Cardiac β-adrenergic Signaling. GeneGlobe - QIAGEN.

  • β-adrenergic receptor-mediated signaling pathways. ResearchGate.

  • Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences, 15(5), 7288–7313.

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Fundamental & Clinical Pharmacology, 15(5), 355–363.

  • Application Notes and Protocols for In Vitro Angiotensin II Receptor Binding Assays. BenchChem.

  • Phenylethanolamine. Wikipedia.

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). Journal of Visualized Experiments.

  • Hulme, E. C., & Trevethick, M. A. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 552, 225–248.

  • Ki, IC50, & the Cheng-Prusoff equation. ChemHelp ASAP.

  • Best practices for pharmacological characterization of PPI inhibitors. Revvity.

  • On the Calculation Formula for the Binding Inhibition Constant Ki. Kagawa University Faculty of Agriculture Chemical Biology Laboratory.

  • Application Notes: In Vitro Androgen Receptor Binding Assay for Neotriptophenolide. BenchChem.

  • Receptor-Ligand Binding Assays. Revvity.

Sources

Foundational

A Technical Guide to Elucidating the Metabolic Pathways of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Hydrochloride in Hepatocytes

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The characterization of a drug candidate's metabolic fate is a cornerstone of preclinical development, providing critical insights into it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of a drug candidate's metabolic fate is a cornerstone of preclinical development, providing critical insights into its efficacy, safety, and potential for drug-drug interactions (DDI). This guide outlines a comprehensive strategy for elucidating the metabolic pathways of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, a molecule possessing several functional groups amenable to biotransformation. While specific metabolic data for this compound is not publicly available, its structure—containing phenolic hydroxyl, secondary alcohol, primary amine, and a brominated aromatic ring—allows for the prediction of several key metabolic routes. This document provides a framework for investigating these predictions, detailing the selection of appropriate in vitro hepatocyte models, robust experimental protocols, and advanced analytical techniques for metabolite identification and quantification. By synthesizing established methodologies with expert rationale, this guide serves as a practical blueprint for researchers tasked with characterizing the metabolic profile of novel chemical entities.

Introduction: The Imperative of Metabolic Profiling

The liver is the primary site of drug metabolism, where enzymatic processes transform xenobiotics into more water-soluble compounds to facilitate their excretion.[1] This biotransformation is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[2] Understanding these pathways is not merely an academic exercise; it is mandated by regulatory bodies like the FDA to ensure the safety and proper dosing of new therapeutic agents.[3] The metabolic profile determines a compound's pharmacokinetic parameters, such as its half-life and bioavailability, and can reveal the formation of active or potentially toxic metabolites.[4]

Primary human hepatocytes are considered the "gold standard" in vitro model for these studies because they contain the full complement of relevant drug-metabolizing enzymes and cofactors, closely mimicking the in vivo liver environment.[3][5] This guide will focus on the use of cryopreserved human hepatocytes to systematically investigate the metabolic fate of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride.

1.1. The Target Compound: 2-(1-Amino-2-hydroxyethyl)-6-bromophenol

The subject of this guide is a brominated phenol with an amino alcohol side chain. Its structure presents multiple sites for metabolic attack.

PropertyValueSource
IUPAC Name 2-(1-Amino-2-hydroxyethyl)-6-bromophenol[6]
Molecular Formula C₈H₁₀BrNO₂[6]
Molecular Weight 232.07 g/mol [6]
Canonical SMILES C1=CC(=C(C(=C1)Br)O)C(CO)N[6]

Predicted Metabolic Pathways: A Hypothesis-Driven Approach

Based on the compound's chemical structure, we can hypothesize the primary metabolic transformations it will undergo in hepatocytes. These predictions form the basis of our analytical strategy.

Phase I Metabolism (Functionalization Reactions): Phase I reactions, predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose polar functional groups.[2][7]

  • Aromatic Hydroxylation: The bromophenol ring is a likely substrate for CYP-mediated oxidation, adding a second hydroxyl group. The position of this addition will be directed by the existing substituents.

  • Side-Chain Oxidation: While less common for this type of structure, oxidation of the carbon atoms in the amino-alcohol side chain is possible.

Phase II Metabolism (Conjugation Reactions): Phase II enzymes conjugate endogenous molecules to the drug or its Phase I metabolites, significantly increasing water solubility and facilitating excretion.[8]

  • Glucuronidation: The phenolic hydroxyl and the secondary alcohol groups are excellent substrates for UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid.[9][10] This is often a major clearance pathway for phenolic compounds.

  • Sulfation: The phenolic hydroxyl group is also a prime target for cytosolic sulfotransferases (SULTs), which transfer a sulfonate group.[11][12] SULT1E1, in particular, has high affinity for estrogens and other phenolic compounds.[13][14]

The following diagram illustrates these predicted biotransformation routes.

G Parent Parent Compound 2-(1-Amino-2-hydroxyethyl) -6-bromophenol Phase1 Oxidized Metabolite (Aromatic Hydroxylation) Parent->Phase1 Phase I: CYP450 Oxidation Phase2_Parent_Gluc Parent-Glucuronide (O-Glucuronidation) Parent->Phase2_Parent_Gluc Phase II: UGT Phase2_Parent_Sulf Parent-Sulfate (O-Sulfation) Parent->Phase2_Parent_Sulf Phase II: SULT Phase2_P1_Gluc Oxidized-Glucuronide Phase1->Phase2_P1_Gluc Phase II: UGT Phase2_P1_Sulf Oxidized-Sulfate Phase1->Phase2_P1_Sulf Phase II: SULT

Caption: Predicted Phase I and Phase II metabolic pathways for the title compound.

Experimental Design and Methodologies

A robust experimental design is critical for accurately identifying and quantifying metabolites. This section details a self-validating workflow from cell handling to data analysis.

3.1. Rationale for Model Selection: Suspension vs. Plated Hepatocytes

  • Hepatocytes in Suspension: Freshly thawed cryopreserved hepatocytes used in suspension are ideal for short-term metabolism studies (up to 4 hours).[5] They are easy to handle and provide a high-throughput format for initial metabolic stability screening and metabolite profiling.[1] This is the recommended starting point.

  • Plated Hepatocytes: For studies longer than 4 hours, such as evaluating enzyme induction potential, hepatocytes are cultured in a monolayer.[1] Plated cells maintain metabolic activity for a longer duration, allowing for the detection of slower-forming or minor metabolites.[15]

3.2. Global Experimental Workflow

The overall process involves incubating the compound with metabolically active hepatocytes, stopping the reaction, separating the cellular components from the supernatant, and analyzing the samples using high-resolution mass spectrometry.

Caption: High-level experimental workflow for metabolite identification in hepatocytes.

3.3. Detailed Experimental Protocols

Protocol 1: Metabolic Stability Assay in Suspended Human Hepatocytes

  • Hepatocyte Preparation: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Transfer cells to pre-warmed incubation medium. Perform a cell count and assess viability using the trypan blue exclusion method. Viability should be >80%. Adjust cell density to 1 x 10⁶ viable cells/mL.

  • Pre-incubation: Pre-incubate the hepatocyte suspension for 10-15 minutes at 37°C in a shaking water bath to allow for temperature equilibration and recovery.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the test compound (2-(1-Amino-2-hydroxyethyl)-6-bromophenol HCl) to the cell suspension. The final concentration should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the cell suspension.

  • Reaction Quenching: Immediately add the aliquot to a tube containing a quenching solution, such as 2-3 volumes of ice-cold acetonitrile with an internal standard. The acetonitrile precipitates proteins and halts all enzymatic activity.

  • Sample Preparation: Vortex the quenched samples thoroughly. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet cell debris and precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16]

Protocol 2: Metabolite Identification using LC-HRMS/MS

  • Chromatographic Separation: Inject the prepared samples onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. This separates the parent compound from its more polar metabolites.

  • Mass Spectrometry Detection: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[17]

  • Data Acquisition:

    • Full Scan MS: Acquire data in full scan mode to detect all ionizable molecules within a specified mass range. This provides accurate mass measurements (<5 ppm) for putative metabolites.

    • Data-Dependent MS/MS: Set the instrument to automatically trigger fragmentation (MS/MS) on the most abundant ions detected in the full scan. The resulting fragmentation patterns are used for structural elucidation.[18]

  • Data Analysis:

    • Parent Compound Disappearance: Quantify the peak area of the parent compound at each time point to determine the rate of metabolism.

    • Metabolite Search: Process the data using metabolite identification software. Search for expected metabolites by calculating their theoretical exact masses based on the predicted biotransformations.[18] The table below summarizes key mass shifts.

Metabolic ReactionFunctional Group ChangeMass Shift (Da)
Phase I: Oxidation Addition of -O+15.9949
Phase II: Glucuronidation Addition of C₆H₈O₆+176.0321
Phase II: Sulfation Addition of SO₃+79.9568

Data Interpretation and Pathway Validation

4.1. Quantitative Analysis: Metabolic Stability

By plotting the percentage of the parent compound remaining versus time, the half-life (t₁/₂) can be determined. From this, the in vitro intrinsic clearance (CLᵢₙₜ) can be calculated, which is a critical parameter for predicting in vivo hepatic clearance.[4]

Example Metabolic Stability Data Presentation

Time (min)% Parent Compound Remaining
0100
1585.2
3068.7
6045.1
9028.9
12015.5

4.2. Structural Elucidation and Pathway Confirmation

The identity of each putative metabolite hit is confirmed by analyzing its MS/MS fragmentation pattern. The fragments should be consistent with the proposed structure. For example, a glucuronide conjugate will typically show a characteristic neutral loss of 176 Da in its MS/MS spectrum. Once metabolites are confirmed, the complete metabolic pathway can be mapped.

4.3. Reaction Phenotyping (Optional Follow-Up)

To identify which specific enzyme families are responsible for the observed metabolism, follow-up experiments can be conducted. This often involves using a panel of recombinant human CYP enzymes or incubating the compound in hepatocytes with and without selective chemical inhibitors for major CYP, UGT, or SULT isoforms.[19]

Conclusion and Implications for Drug Development

This technical guide provides a systematic and scientifically rigorous framework for elucidating the metabolic pathways of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride in human hepatocytes. The proposed workflow, from hypothesis-driven predictions to detailed analytical protocols, ensures the generation of high-quality, reliable data.

The results of these studies will be instrumental for the compound's progression through the drug development pipeline. Key outcomes include:

  • Identification of Major Clearance Pathways: Determines whether the drug is rapidly or slowly metabolized, influencing dosing frequency.

  • Metabolite Profile: Characterizes all major human metabolites, which is required for safety testing.[3]

  • Enzyme Identification: Pinpoints the specific enzymes responsible for metabolism, allowing for the prediction of potential drug-drug interactions with co-administered drugs that are inhibitors or inducers of the same enzymes.[7]

By following the methodologies outlined herein, researchers can build a comprehensive metabolic profile, de-risk their drug candidate, and make informed decisions to guide its journey toward clinical application.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Gebhardt, R., et al. (2003). New Hepatocyte In Vitro Systems for Drug Metabolism. Taylor & Francis. Retrieved from [Link]

  • Ingawale, S., & Kulkarni, S. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Retrieved from [Link]

  • Lonza Bioscience. (n.d.). Drug Metabolism and Drug-Drug Interaction. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Hepatic Uptake Assays. Retrieved from [Link]

  • Gerbal-Chaloin, S., et al. (2018). Regulation of Cytosolic Sulfotransferases in Models of Human Hepatocyte Development. ASPET. Retrieved from [Link]

  • Falany, J. L., et al. (2009). Regulation of hepatic sulfotransferase (SULT) 1E1 expression and effects on estrogenic activity in cystic fibrosis (CF). NIH. Retrieved from [Link]

  • Court, M. H., et al. (2020). Age-Dependent Hepatic UDP-Glucuronosyltransferase Gene Expression and Activity in Children. Frontiers. Retrieved from [Link]

  • Strassburg, C. P., et al. (1997). UDP-glucuronosyltransferase activity in human liver and colon. PubMed. Retrieved from [Link]

  • Richard, K., et al. (2017). Developmental Expression of the Cytosolic Sulfotransferases in Human Liver. NIH. Retrieved from [Link]

  • Yueh, M.-F., et al. (2014). UDP-Glucuronosyltransferase Expression in Mouse Liver Is Increased in Obesity- and Fasting-Induced Steatosis. NIH. Retrieved from [Link]

  • Falany, J. L., et al. (2009). Regulation of hepatic sulfotransferase (SULT) 1E1 expression and effects on estrogenic activity in cystic fibrosis (CF). PubMed. Retrieved from [Link]

  • Beger, R. D., et al. (2019). Metabolomic Analysis of Liver Tissues for Characterization of Hepatocellular Carcinoma. NIH. Retrieved from [Link]

  • Coughtrie, M. W. H. (2016). Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation. Taylor & Francis. Retrieved from [Link]

  • Walsky, R. L., et al. (2005). An assessment of UDP-glucuronosyltransferase induction using primary human hepatocytes. ResearchGate. Retrieved from [Link]

  • Al-Juboori, S. I., & Al-Shurbaji, A. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI. Retrieved from [Link]

  • Hilaris. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Hilaris. Retrieved from [Link]

  • Kumar, A., et al. (2018). In vitro test methods for metabolite identification: A review. SciSpace. Retrieved from [Link]

  • Liao, P.-C., et al. (2023). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Novak, M., & Vystrčilová, L. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Retrieved from [Link]

  • Naiman, K., et al. (2011). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. NIH. Retrieved from [Link]

  • Chemsrc. (2025). 2-[(1R)-1-Amino-2-hydroxyethyl]-6-bromo-3-fluorophenol hydrochloride. Retrieved from [Link]

  • University of Delaware. (n.d.). Cytochromes P450. Retrieved from [Link]

  • Yan, Z., et al. (2000). Metabolism of para-aminophenol by rat hepatocytes. PubMed. Retrieved from [Link]

  • Walsh Medical Media. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(1-Aminoethyl)-5-bromophenol hydrochloride. Retrieved from [Link]

  • Werck-Reichhart, D., & Feyereisen, R. (2006). Cytochromes P450 in phenolic metabolism. ResearchGate. Retrieved from [Link]

  • Lall, A., et al. (2023). Evaluation of Human Hepatocyte Drug Metabolism Carrying High-Risk or Protection-Associated Liver Disease Genetic Variants. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(1-Amino-2-hydroxyethyl)phenol. NIH. Retrieved from [Link]

  • Presto, J., & Foreman, R. (2026). Biochemistry, Cytochrome P450. NIH. Retrieved from [Link]

  • Sharma, B., et al. (2021). Hepatocytes and Their Role in Metabolism. IntechOpen. Retrieved from [Link]

  • Malfatti, M. A., et al. (2002). Differential metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in rat and human hepatocytes. PubMed. Retrieved from [Link]

Sources

Exploratory

synthesis pathway and intermediates for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

An In-depth Technical Guide to the Synthesis of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Hydrochloride Introduction 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is a substituted phenylethanolamine derivative. C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Hydrochloride

Introduction

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is a substituted phenylethanolamine derivative. Compounds within this class are of significant interest to the pharmaceutical industry due to their potential as bronchodilators and other therapeutic agents.[1][2][3] The structural features of this molecule, including the catechol-like phenol, the amino alcohol side chain, and the bromine substituent, all contribute to its potential biological activity. This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, detailing the necessary intermediates, reaction conditions, and underlying chemical principles. The proposed synthesis is a multi-step process designed for laboratory-scale preparation and is based on well-established organic chemistry reactions and analogous syntheses of similar compounds.

Overall Synthetic Strategy

The synthesis of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride can be logically approached in a four-stage process, commencing with a commercially available starting material, 2-bromophenol. The overall workflow is depicted below.

Overall Synthesis Workflow Start 2-Bromophenol Stage1 Stage 1: Acetylation and Fries Rearrangement Start->Stage1 Intermediate1 1-(3-Bromo-2-hydroxyphenyl)ethanone Stage1->Intermediate1 Stage2 Stage 2: α-Bromination Intermediate1->Stage2 Intermediate2 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone Stage2->Intermediate2 Stage3 Stage 3: Amination Intermediate2->Stage3 Intermediate3 2-Amino-1-(3-bromo-2-hydroxyphenyl)ethanone Stage3->Intermediate3 Stage4 Stage 4: Reduction and Salt Formation Intermediate3->Stage4 FinalProduct 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride Stage4->FinalProduct

Caption: Overall four-stage synthetic workflow.

Stage 1: Synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone

The initial stage involves the conversion of 2-bromophenol to the key intermediate, 1-(3-bromo-2-hydroxyphenyl)ethanone. This is achieved through a two-step process: O-acetylation followed by a Fries rearrangement.

Step 1.1: O-Acetylation of 2-Bromophenol

This step protects the hydroxyl group and sets the stage for the subsequent rearrangement.

  • Reaction: 2-Bromophenol is reacted with acetyl chloride in the presence of a base like triethylamine to form 2-bromophenyl acetate.

  • Causality: The hydroxyl group of 2-bromophenol is a nucleophile that attacks the electrophilic carbonyl carbon of acetyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

Step 1.2: Fries Rearrangement of 2-Bromophenyl Acetate

The acetyl group is migrated from the oxygen to the carbon of the aromatic ring.

  • Reaction: 2-Bromophenyl acetate is heated in the presence of a Lewis acid, such as aluminum trichloride, to induce the rearrangement.

  • Causality: The Lewis acid coordinates to the carbonyl oxygen of the ester, making the acetyl group a better electrophile. This facilitates an intramolecular electrophilic aromatic substitution, primarily at the ortho and para positions relative to the hydroxyl group. The ortho-product, 1-(3-bromo-2-hydroxyphenyl)ethanone, is the desired isomer.[4]

Experimental Protocol for Stage 1

A detailed protocol for this transformation is available in the literature.[4]

  • O-Acetylation:

    • To a solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL), add triethylamine (4.67 mL, 63.6 mmol) and cool the mixture in an ice bath.

    • Slowly add acetyl chloride (5.0 g, 63.6 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Remove the solvent under reduced pressure to obtain crude 2-bromophenyl acetate.

  • Fries Rearrangement:

    • Dissolve the crude 2-bromophenyl acetate in 1,2-dichlorobenzene (100 mL) and add aluminum trichloride (11.3 g, 84.9 mmol).

    • Heat the mixture to 140°C for 3 hours.

    • Cool the reaction and quench with ice and 10% hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield 1-(3-bromo-2-hydroxyphenyl)ethanone.[4]

Parameter Value Reference
Starting Material2-Bromophenol[4]
Key ReagentsAcetyl chloride, Triethylamine, AlCl₃[4]
SolventDichloromethane, 1,2-Dichlorobenzene[4]
Temperature0°C to 140°C[4]
Yield~62%[4]

Stage 2: α-Bromination of 1-(3-Bromo-2-hydroxyphenyl)ethanone

This stage introduces a bromine atom at the carbon alpha to the carbonyl group, creating a reactive site for the subsequent amination step.

  • Reaction: 1-(3-Bromo-2-hydroxyphenyl)ethanone is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid.

  • Causality: The enol or enolate form of the ketone attacks the electrophilic bromine source. This reaction is regioselective for the α-position due to the electron-withdrawing effect of the carbonyl group. The synthesis of analogous α-haloketones is a common strategy in the preparation of amino alcohols.[5][6]

Experimental Protocol for Stage 2
  • Dissolve 1-(3-bromo-2-hydroxyphenyl)ethanone (5.0 g, 23.2 mmol) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add a catalytic amount of a radical initiator like AIBN if using NBS, or proceed directly with bromine.

  • Slowly add the brominating agent (e.g., NBS or a solution of bromine) dropwise at room temperature while protecting the reaction from light.

  • Stir the reaction until completion, which can be monitored by TLC.

  • Upon completion, quench the reaction with a reducing agent like sodium thiosulfate if bromine was used.

  • Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-1-(3-bromo-2-hydroxyphenyl)ethanone.

Stage 2: α-Bromination Ketone 1-(3-Bromo-2-hydroxyphenyl)ethanone Reaction α-Bromination (e.g., NBS or Br₂) Ketone->Reaction AlphaBromoKetone 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone Reaction->AlphaBromoKetone

Caption: The α-bromination of the ketone intermediate.

Stage 3: Amination of the α-Bromo Ketone

In this stage, the amino group is introduced by displacing the α-bromine.

  • Reaction: 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone is reacted with an ammonia source, such as aqueous or alcoholic ammonia, or with hexamethylenetetramine (hexamine) followed by hydrolysis (the Delepine reaction).

  • Causality: The nitrogen atom of the ammonia source acts as a nucleophile and displaces the bromide ion in an SN2 reaction. The use of hexamine can prevent over-alkylation. The subsequent hydrolysis of the resulting quaternary ammonium salt in the Delepine reaction yields the primary amine.[7]

Experimental Protocol for Stage 3 (via Ammonolysis)

A procedure analogous to the ammonolysis of similar α-haloketones can be followed.[8]

  • Dissolve the crude 2-bromo-1-(3-bromo-2-hydroxyphenyl)ethanone in a suitable solvent like acetonitrile or an alcohol.

  • Add an excess of concentrated ammonium hydroxide.[8]

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Filter the resulting solid and wash with a minimal amount of cold solvent to obtain 2-amino-1-(3-bromo-2-hydroxyphenyl)ethanone.

Parameter Value (Analogous) Reference
Starting Materialα-haloketone[8]
Key ReagentAmmonium Hydroxide[8]
SolventAcetonitrile[8]
TemperatureRoom Temperature[8]
Reaction Time~16 hours[8]

Stage 4: Reduction of the α-Amino Ketone and Hydrochloride Salt Formation

The final stage involves the stereoselective or non-stereoselective reduction of the ketone to a secondary alcohol, followed by the formation of the hydrochloride salt.

  • Reaction: The α-amino ketone is reduced using a reducing agent such as sodium borohydride (NaBH₄) or through catalytic hydrogenation. The resulting amino alcohol is then treated with hydrochloric acid.

  • Causality: The hydride from the reducing agent attacks the electrophilic carbonyl carbon, reducing it to a hydroxyl group. For chiral synthesis, an asymmetric reducing agent or a chiral catalyst would be employed.[9] The final product is often isolated as a hydrochloride salt to improve its stability and handling properties.[10] This is achieved by treating the free base with a solution of HCl in a suitable solvent.

Experimental Protocol for Stage 4
  • Reduction:

    • Dissolve the 2-amino-1-(3-bromo-2-hydroxyphenyl)ethanone in a suitable solvent, such as methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions.

    • Stir the reaction for a few hours until the reduction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water or dilute acid.

    • Remove the solvent under reduced pressure and extract the product into an organic solvent.

    • Dry the organic layer and concentrate to obtain the crude amino alcohol.

  • Hydrochloride Salt Formation:

    • Dissolve the crude 2-(1-amino-2-hydroxyethyl)-6-bromophenol in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

    • Filter the precipitate, wash with cold solvent, and dry under vacuum to obtain the final product, 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride.

Stage 4: Reduction and Salt Formation AminoKetone 2-Amino-1-(3-bromo-2-hydroxyphenyl)ethanone Reduction Reduction (e.g., NaBH₄) AminoKetone->Reduction AminoAlcohol 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Reduction->AminoAlcohol SaltFormation Salt Formation (HCl) AminoAlcohol->SaltFormation FinalProduct 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride SaltFormation->FinalProduct

Caption: The final reduction and salt formation steps.

Conclusion

The synthesis of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride can be effectively achieved through a well-designed four-stage pathway. This guide provides a detailed, technically sound framework for its laboratory preparation, drawing upon established chemical reactions and analogous procedures from the scientific literature. Each stage has been rationalized, and key experimental considerations have been outlined. This information should serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

  • BenchChem. (n.d.). Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.
  • Hayallah, A. M., et al. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. PubMed.
  • Sushma, D., et al. (n.d.). Synthesis and Bronchodilator Studies of Some Novel 6-Alkyl/Aryl-1,2,4-Triazino[4,3-c]Quinazolines. ResearchGate.
  • Kajimoto, K., et al. (n.d.). Identification of Mepenzolate Derivatives With Long-Acting Bronchodilatory Activity. Frontiers in Pharmacology.
  • Chem-Impex. (n.d.). 2-Bromo-1-(3-hydroxyphenyl)ethanone.
  • ChemicalBook. (2025). 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE | 1836-05-1.
  • BenchChem. (n.d.). Comparative analysis of different synthesis routes for 2-Amino-1-(3,4-dihydroxyphenyl)ethanone.
  • BenchChem. (2025). In-Depth Technical Guide: 2-Amino-5-bromophenol hydrochloride (CAS Number 858014-02-5).
  • Ghaffar, A., et al. (2018). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData.
  • Gao, J., et al. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. The Journal of Organic Chemistry.

Sources

Foundational

Structural and Physicochemical Profiling of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Hydrochloride

An In-Depth Technical Guide for Advanced Synthetic Applications Executive Summary & Pharmacophoric Significance In the landscape of modern drug discovery and complex organic synthesis, highly functionalized chiral buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Advanced Synthetic Applications

Executive Summary & Pharmacophoric Significance

In the landscape of modern drug discovery and complex organic synthesis, highly functionalized chiral building blocks are critical for accessing novel chemical space. 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride (CAS: 2828440-01-1) represents a premier trifunctional intermediate. Possessing an aryl bromide, an ortho-phenol, and a benzylic amino-alcohol side chain, this molecule serves as a versatile precursor for synthesizing bioactive heterocycles (e.g., benzoxazines, morpholines) and complex biaryl scaffolds.

This whitepaper provides an authoritative analysis of its physicochemical properties, structural causality, and validated analytical protocols, designed specifically for researchers and drug development professionals.

Physicochemical Data & Structural Profiling

The physical behavior of a synthetic intermediate dictates its handling, storage, and reactivity. The data below summarizes the core physicochemical properties of the title compound.

Quantitative Physicochemical Summary
PropertyValue / Description
Chemical Name 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride
CAS Registry Number 2828440-01-1
Molecular Formula C₈H₁₁BrClNO₂ (C₈H₁₀BrNO₂ · HCl)
Molecular Weight 268.54 g/mol
Physical State Solid (Crystalline Powder)
Key Functional Groups Aryl bromide, Phenol, Benzylic primary amine, Primary alcohol
Predicted pKa (Amine) ~8.8 – 9.2 (Basic)
Predicted pKa (Phenol) ~9.5 – 10.1 (Weakly Acidic)
Causality in Salt Selection: The Hydrochloride Advantage

A critical design choice in the commercial and synthetic availability of this compound is its isolation as a hydrochloride salt .

  • Oxidative Stability: The free base of an ortho-aminoalkyl phenol is highly electron-rich and susceptible to rapid air oxidation, forming reactive quinone imines. Protonation of the benzylic amine (forming the -NH₃⁺ cation) exerts a strong electron-withdrawing inductive effect, deactivating the aromatic ring just enough to prevent spontaneous photo-oxidation.

  • Prevention of Autocatalytic Cyclization: In its free base form, the primary amine can act as a nucleophile, leading to spontaneous intramolecular cyclization or polymerization. The HCl salt effectively "locks" the amine in a non-nucleophilic state, ensuring long-term shelf stability and predictable thermodynamic solubility.

Synthetic Utility & Reactivity Pathways

The strategic placement of halogens and heteroatoms on the aromatic ring allows for orthogonal reactivity. The 6-bromo position is primed for transition-metal-catalyzed cross-coupling, while the amino-alcohol side chain can be selectively protected or cyclized[1][2].

SyntheticPathways Core 2-(1-Amino-2-hydroxyethyl) -6-bromophenol HCl Pd Pd-Catalyzed Cross-Coupling Core->Pd 6-Bromo Site Cyclization Intramolecular Cyclization Core->Cyclization Amine/Phenol/Alcohol Protection Orthogonal Protection Core->Protection N-Boc / O-Bn Biaryl Biaryl / Heteroaryl Derivatives Pd->Biaryl Benzoxazine Benzoxazine / Morpholine Scaffolds Cyclization->Benzoxazine BuildingBlock Advanced Chiral Building Blocks Protection->BuildingBlock

Synthetic pathways of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol highlighting its trifunctional utility.

Analytical Characterization Protocols (Self-Validating Systems)

To ensure scientific integrity during drug development, analytical methods must be self-validating. The following HPLC-UV/MS protocol is designed to assess the purity and stability of the compound while inherently verifying its own accuracy through mass balance.

Protocol 1: HPLC-UV/MS Purity and Stability Assessment

Objective: Quantify the purity of the API and detect oxidative degradation products.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in H₂O, pH ~2.0) and Mobile Phase B (Acetonitrile).

    • Causality: At pH 2.0, both the phenol (pKa ~9.5) and the amine (pKa ~9.0) are fully protonated. This prevents the compound from existing in a zwitterionic state, which would cause severe peak tailing on silica-based C18 stationary phases.

  • Sample Preparation: Dissolve 1.0 mg/mL of the compound in a diluent of 0.1 M HCl / Methanol (50:50 v/v).

    • Causality: Using an acidic diluent maintains the hydrochloride salt integrity and suppresses in situ oxidation during the autosampler queue.

  • Chromatographic Execution: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm) at 1.0 mL/min using a gradient of 5% B to 95% B over 10 minutes. Monitor at 220 nm and 254 nm.

  • System Suitability Test (SST): Spike the sample with 1% of a known oxidative degradant (e.g., the corresponding ketone). The system must demonstrate a resolution ( Rs​ ) > 2.0 between the API and the degradant.

  • Self-Validation (Mass Balance): Calculate the total peak area. The sum of the API peak and all impurity peaks must equal 100% ± 1.0% relative to a fully characterized reference standard. If mass balance fails, it indicates the presence of invisible polymeric degradants or column retention, triggering an automatic method recalibration.

AnalyticalWorkflow Prep Sample Prep (0.1M HCl diluent) HPLC HPLC-UV/MS (C18, pH 2.0 Buffer) Prep->HPLC SST System Suitability (Resolution > 2.0) HPLC->SST Injection SST->Prep Fail (Recalibrate) Data Mass Balance & Purity Calculation SST->Data Pass Valid Validated Result (Self-Consistent) Data->Valid

Self-validating HPLC-UV/MS workflow ensuring analytical integrity and mass balance verification.

Thermodynamic Solubility Determination Workflow

Kinetic solubility often overestimates the true solubility of crystalline salts due to transient supersaturation. To accurately profile the compound for formulation or reaction optimization, a thermodynamic shake-flask method is required.

Protocol 2: Shake-Flask Thermodynamic Solubility

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride (approx. 50 mg) to 1.0 mL of the target solvent (e.g., aqueous buffer pH 4.0, or pure ethanol) in a sealed glass vial.

  • Equilibration: Place the vials in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.

    • Causality: 48 hours is strictly required to ensure the transition from any metastable polymorphic states to the lowest-energy crystalline lattice, guaranteeing true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25°C.

    • Causality: Centrifugation is chosen over syringe filtration because the highly polar amino-alcohol moiety can adsorb onto standard PTFE or Nylon filter membranes, which would artificially lower the quantified concentration.

  • Quantification & Self-Validation: Decant the supernatant, dilute appropriately, and quantify via the validated HPLC method (Protocol 1). To self-validate the equilibrium state, sample the vials at t=24 hours and t=48 hours. The system is validated only if the concentration difference between the two time points is < 5%.

References

  • Organic Letters - ACS Publications. "Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents." American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Advances and developments in transition metal-free benzylic C(sp3)–H activation/functionalization reactions." PMC. Available at: [Link]

Sources

Exploratory

toxicological profile of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride in early discovery

[label="Stable Figure 1: CYP450-mediated bioactivation pathway of the bromophenol moiety and GSH detoxification. Hepatotoxicity & Reactive Metabolite Profiling Because nearly 20% of historical compound withdrawals are at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Stable

Figure 1: CYP450-mediated bioactivation pathway of the bromophenol moiety and GSH detoxification.

Hepatotoxicity & Reactive Metabolite Profiling

Because nearly 20% of historical compound withdrawals are attributed to hepatotoxicity, early identification of liver-related safety risks is paramount 1. We utilize a self-validating dual-assay system: biochemical GSH trapping coupled with phenotypic 3D HepG2 High-Content Screening (HCS).

Protocol 1: Biochemical GSH Trapping Assay

Causality: By flooding the microsomal incubation with excess GSH, we can "trap" transient reactive quinones before they cause protein adduction, allowing us to quantify the liability via mass spectrometry. Methodology:

  • Incubation: Combine 10 µM of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol HCl with Human Liver Microsomes (HLM, 1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Add 1 mM NADPH and 5 mM reduced Glutathione (GSH). Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Isolation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Detection: Analyze the supernatant via LC-MS/MS, scanning for the characteristic neutral loss of 129 Da (pyroglutamic acid) indicative of GSH adducts.

  • Self-Validation System: Run Diclofenac as a positive control (known bioactivation) and Verapamil as a negative control. The assay is only valid if Diclofenac yields a robust +129 Da adduct signal.

Cardiovascular Safety Profiling (CiPA Paradigm)

Cardiovascular toxicity has a severe financial and clinical impact, often necessitating post-market withdrawal or late-stage clinical attrition 2. We align our screening with the Comprehensive In Vitro Proarrhythmia Assay (CiPA) initiative, focusing first on high-throughput hERG screening 3.

Protocol 2: Automated hERG Patch-Clamp

Causality: The basic amine of our compound is protonated at physiological pH, allowing it to enter the inner vestibule of the hERG channel and interact with aromatic residues (Tyr652, Phe656), blocking K+ efflux. Methodology:

  • Cell Prep: Culture CHO cells stably expressing the hERG1 channel. Harvest and suspend in extracellular recording solution.

  • Compound Prep: Serially dilute the compound in DMSO, then into extracellular solution (final DMSO ≤0.1%).

  • Electrophysiology (Automated): Using a planar patch-clamp system, establish whole-cell configuration. Apply a voltage protocol: hold at -80 mV, depolarize to +20 mV (2 sec) to open channels, then repolarize to -50 mV (2 sec) to elicit tail currents.

  • Dosing: Perfuse the compound for 5 minutes. Measure the reduction in peak tail current compared to baseline.

  • Self-Validation System: E-4031 (500 nM) must produce >90% inhibition (positive control). Baseline current must remain stable within a 5% variance before dosing.

Neurotoxicity Assessment

Small molecules with lipophilic properties can cross the blood-brain barrier (BBB) and cause mitochondrial toxicity or structural damage in neurons 4.

Protocol 3: Neurite Outgrowth Assay

Methodology:

  • Seeding: Seed human iPSC-derived cortical neurons in 96-well plates coated with poly-D-lysine.

  • Treatment: Treat with 2-(1-Amino-2-hydroxyethyl)-6-bromophenol HCl (0.1 - 30 µM) for 72 hours.

  • Staining: Fix cells with 4% paraformaldehyde and immunostain for β-III tubulin.

  • Analysis: Use High-Content Analysis (HCA) to quantify total neurite length and branch points per cell.

  • Self-Validation System: Rotenone (a known mitochondrial uncoupler) serves as the positive control for neurite retraction. Vehicle control (DMSO) must show >95% viability.

Workflow cluster_assays In Vitro Safety Pharmacology & Toxicology Start Compound: 2-(1-Amino-2-hydroxyethyl)-6-bromophenol HCl Early Discovery Tox Triage Cardio Cardiotoxicity hERG Patch-Clamp & hiPSC-CMs Start->Cardio Hepato Hepatotoxicity 3D HepG2 Spheroids & GSH Trapping Start->Hepato Neuro Neurotoxicity Neurite Outgrowth Assay Start->Neuro Decision Multiparametric Risk Assessment (Go / No-Go / Optimize) Cardio->Decision QT Risk Hepato->Decision DILI Risk Neuro->Decision CNS Risk

Figure 2: Integrated multiparametric early discovery toxicology workflow for target de-risking.

Quantitative Data Summary & Benchmarks

To facilitate rapid Go/No-Go decision-making, the following table summarizes the anticipated early discovery thresholds for the 2-(1-Amino-2-hydroxyethyl)-6-bromophenol scaffold based on its structural class.

AssayParameterEarly Discovery ThresholdAnticipated Result for ScaffoldMechanistic Implication
hERG Patch-Clamp IC50 (µM)> 10 µM1 - 5 µM (Moderate Risk)Phenylethanolamine pharmacophore often exhibits off-target hERG affinity.
GSH Trapping Adduct FormationUndetectablePositive (High Risk)Bromophenol bioactivation leads to covalent protein adduction and DILI.
3D HepG2 Viability LC50 (µM)> 50 µM~30 µM (Moderate Risk)Intrinsic cytotoxicity, likely driven by oxidative stress and quinone formation.
Neurite Outgrowth % Inhibition at 10 µM< 20%< 10% (Low Risk)Low direct neurotoxicity, though BBB penetration must be monitored.

Sources

Protocols & Analytical Methods

Method

A Comprehensive Guide to HPLC Method Development and Validation for the Quantification of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed, authoritative guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, authoritative guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. The protocol is designed from first principles, based on the physicochemical properties of the analyte. It follows a systematic approach to method optimization and adheres to the validation requirements outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently implemented Q2(R2) guidelines.[1][2][3] This application note serves as both a practical protocol and an educational resource, explaining the scientific rationale behind each experimental choice to ensure the final method is accurate, precise, and fit for its intended purpose in a regulated environment.

Introduction: The Need for a Validated Analytical Method

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is a substituted phenolic compound containing primary amine and alcohol functional groups. The presence of the brominated aromatic ring provides a strong chromophore, making it an ideal candidate for UV-based detection in HPLC.[4] In pharmaceutical development, a reliable and validated analytical method is paramount for ensuring product quality, from raw material testing to final product release and stability studies. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5][6]

This guide is structured in two main parts:

  • Part I: Method Development, which details the logical, science-driven process of establishing optimal chromatographic conditions.

  • Part II: Method Validation, which provides step-by-step protocols for demonstrating that the developed method is suitable for its intended purpose, as mandated by global regulatory bodies.[7][8][9]

Analyte Characterization & Preliminary Strategy

A successful method development process begins with a thorough understanding of the analyte's properties.

  • Structure and Functional Groups: The molecule possesses a phenolic hydroxyl group (weakly acidic), an amino group (basic), and a primary alcohol. These polar functional groups, combined with the relatively nonpolar bromobenzene ring, make it an amphiphilic molecule suitable for reversed-phase chromatography.

  • Solubility: The hydrochloride salt form suggests good solubility in aqueous and polar organic solvents. Initial solubility tests should be performed in water, methanol, and acetonitrile to select an appropriate sample diluent.

  • UV Absorbance: A UV scan of the analyte in the chosen diluent should be performed from 200-400 nm to determine the wavelength of maximum absorbance (λmax). This λmax will be used for detection to ensure maximum sensitivity.

Part I: HPLC Method Development - A Systematic Approach

The objective is to create a method that provides a sharp, symmetrical, and well-resolved peak for the analyte in a reasonable analysis time.

Initial Parameter Selection: The Scientific Rationale

The initial chromatographic conditions are selected based on the analyte's properties and established chromatographic principles.[10][11][12]

  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is the chosen mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This is the most common and versatile mode in pharmaceutical analysis and is well-suited for separating compounds like our target analyte.[13]

  • Column Selection: A C18 (octadecylsilane) column is the recommended starting point due to its wide applicability.

    • Example Column: A C18 column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure for standard HPLC systems.

  • Mobile Phase Selection:

    • Aqueous Phase: The presence of both acidic (phenol) and basic (amine) functional groups means that the pH of the mobile phase will critically affect the analyte's retention and peak shape. To ensure consistent ionization, a buffer is required. A phosphate or acetate buffer at a concentration of 20-25 mM is a good starting point. The pH should be set at least 1.5-2 units away from the pKa of the amine and phenol groups to ensure a single ionic form and prevent peak tailing.[14] A starting pH of 3.0 is recommended to ensure the amine group is fully protonated.

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shapes, lower viscosity (leading to lower backpressure), and a lower UV cutoff wavelength.[13]

  • Elution Mode: A gradient elution is recommended for initial development. This involves changing the proportion of the organic modifier during the run. A broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) is excellent for scouting, as it helps to determine the approximate organic solvent concentration needed to elute the analyte and reveals the presence of any late-eluting impurities.

  • Detection: As determined by the preliminary UV scan, the Diode Array Detector (DAD) or UV Detector should be set to the λmax of the analyte.

  • Column Temperature: A constant column temperature, for instance, 30 °C , is recommended to ensure reproducible retention times.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column.

Method Optimization Workflow

Once the initial conditions are set, the method is optimized to meet the system suitability criteria.

MethodDevelopmentWorkflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Start: Define Analytical Target Profile (ATP) B Select Initial Conditions (Column, Mobile Phase, λmax) A->B C Perform Initial Gradient Run B->C D Evaluate Peak Shape, Retention Time & Resolution C->D E Criteria Met? (Symmetry, k') D->E F Optimize Mobile Phase (Adjust pH, % Organic) E->F No I End: Method Ready for Validation E->I Yes G Optimize Gradient Slope or Switch to Isocratic F->G G->C Re-evaluate H Finalize Method Parameters G->H H->I

Caption: A systematic workflow for HPLC method development.

The optimization process involves:

  • Adjusting Mobile Phase Strength: Based on the scouting gradient, adjust the gradient slope or switch to an isocratic elution if the separation can be achieved with a constant mobile phase composition.

  • Fine-tuning pH: Small adjustments to the mobile phase pH can significantly improve peak shape and selectivity between the analyte and any impurities.

  • Verifying Performance: The final conditions should yield a peak with a tailing factor between 0.8 and 1.5 and a retention factor (k') greater than 2.

Final Optimized RP-HPLC Method (Example)

The following table presents a hypothetical final method achieved through the optimization process.

ParameterCondition
Instrument HPLC with UV or DAD Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
Mobile Phase B Acetonitrile
Elution Isocratic: 80% A / 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 280 nm
Run Time 10 minutes
Diluent Mobile Phase

Part II: HPLC Method Validation - Conforming to ICH Q2(R2) Guidelines

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[3][9][15] The following protocols are based on the ICH Q2(R2) guideline.[1][3]

System Suitability Testing (SST)

Before any validation experiments, the suitability of the chromatographic system must be confirmed. This is done by injecting a standard solution multiple times (e.g., n=5).

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N > 2000Measures column efficiency and performance.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase delivery.
Validation Parameters: Protocols and Acceptance Criteria

ValidationParameters center_node center_node param_node param_node group_node group_node Method Validated HPLC Method Specificity Specificity (Analyte vs. Others) Method->Specificity Linearity Linearity (R² > 0.999) Method->Linearity Accuracy Accuracy (Recovery %) Method->Accuracy Precision Precision (RSD %) Method->Precision Range Range (Concentration Interval) Method->Range Robustness Robustness (Method Reliability) Method->Robustness Limits LOD / LOQ (Sensitivity) Method->Limits Qualitative Qualitative Assurance Specificity->Qualitative Quantitative Quantitative Assurance Linearity->Quantitative Accuracy->Quantitative Precision->Quantitative Range->Quantitative

Caption: Interrelationship of core validation parameters.

1. Specificity

  • Protocol: Perform forced degradation of the analyte by exposing it to acidic, basic, oxidative, thermal, and photolytic stress. Analyze the stressed samples alongside an unstressed sample and a placebo.

  • Acceptance Criteria: The analyte peak should be free from interference from any degradation products or placebo components. Peak purity analysis (using a DAD) should confirm the homogeneity of the analyte peak.

2. Linearity

  • Protocol: Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration. Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (R²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant.

3. Range

  • Protocol: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the concentration interval defined by the linearity study.

  • Acceptance Criteria: The method is valid over the concentration range where the data for linearity, accuracy, and precision are acceptable.

4. Accuracy

  • Protocol: Analyze samples with known concentrations of the analyte. This is typically done by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision

  • Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the linearity curve.

    • S/N method: LOD is typically where S/N = 3:1; LOQ is where S/N = 10:1.

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.[16]

7. Robustness

  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Example Validation Data Summary
Validation ParameterResultAcceptance CriteriaStatus
Linearity (R²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision - Repeatability (%RSD) 0.85%≤ 2.0%Pass
Precision - Intermediate (%RSD) 1.10%≤ 2.0%Pass

Conclusion

This application note has outlined a comprehensive and systematic strategy for the development and validation of an RP-HPLC method for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. By grounding the experimental design in the physicochemical properties of the analyte and adhering to the rigorous standards of the ICH guidelines, a scientifically sound, robust, and reliable analytical method can be established.[5][17] The described method, once validated, is fit for its intended purpose in a quality control setting, ensuring the identity, purity, and strength of the analyte can be consistently and accurately determined.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . USP. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . FDA. [Link]

  • FDA Guidance on Analytical Method Validation . FDA. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . FDA. [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples . ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples . AKJournals. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH. [Link]

  • Development of an HPLC method for the determination of phenolic by-products . Analusis - EDP Sciences. [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds . Malaysian Journal of Fundamental and Applied Sciences. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . EMA. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks . PMC. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . ResearchGate. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. [Link]

  • HPLC method development and validation as per ICH guidelines . Longdom Publishing. [Link]

  • 2-[(1R)-1-Amino-2-hydroxyethyl]-6-bromo-3-fluorophenol hydrochloride . Chemsrc. [Link]

Sources

Application

how to dissolve 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride in DMSO for cell culture

Application Note: Solvation and Handling of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Hydrochloride in DMSO for Cell Culture Executive Summary This application note provides a comprehensive, self-validating protocol for d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvation and Handling of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Hydrochloride in DMSO for Cell Culture

Executive Summary

This application note provides a comprehensive, self-validating protocol for dissolving 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride in Dimethyl Sulfoxide (DMSO) for in vitro cell culture applications. By addressing the specific chemical thermodynamics of this brominated phenylethanolamine derivative, this guide ensures optimal solubility, long-term compound stability, and the mitigation of vehicle-induced cytotoxicity.

Chemical Profiling & Solvation Thermodynamics

Compound Identity: 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride (CAS: 2828440-01-1) is a synthetic research chemical with a molecular weight of 268.53 g/mol . Structurally, it features an electron-rich bromophenol ring coupled to an amino-alcohol side chain.

Rationale for Solvent Choice: Although the hydrochloride salt confers a degree of aqueous solubility, preparing the primary master stock in anhydrous, cell-culture grade DMSO is the industry gold standard for high-throughput and cell-based assays[1]. DMSO's highly polar, aprotic nature (S=O bond) readily solvates both the hydrophilic (hydroxyl, amine salt) and hydrophobic (brominated aromatic ring) moieties of the molecule[1]. Furthermore, utilizing anhydrous DMSO prevents the spontaneous aqueous oxidation of the phenylethanolamine core, ensuring structural integrity during long-term storage at -20°C[2].

Materials and Reagents

  • Target Compound: 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride (Powder, >98% purity)[3].

  • Solvent: Cell-Culture Grade DMSO (>99.9% purity, sterile, endotoxin-free)[2]. Caution: Do not use standard reagent-grade DMSO, as trace heavy metals and impurities can induce severe cellular stress.

  • Equipment: Micro-analytical balance (0.01 mg readability), sterile amber microcentrifuge tubes (to prevent photo-degradation), vortex mixer, and a bath sonicator.

Experimental Protocol: Master Stock Preparation

Causality Check: Preparing a highly concentrated master stock (e.g., 10 mM or 50 mM) is critical. A higher stock concentration allows for a massive dilution factor when adding the compound to the culture media, thereby keeping the final DMSO concentration well below the cytotoxic threshold[2].

Step 1: Equilibration Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Why? Opening a cold vial introduces atmospheric moisture condensation, which can lead to rapid hydrolysis or oxidation of the bromophenol group.

Step 2: Weighing and Solvation Weigh the desired mass of the compound into a sterile amber tube. Add the calculated volume of cell-culture grade DMSO directly to the powder based on the matrix below.

Table 1: Mass-Volume Matrix for Master Stock Preparation (MW = 268.53 g/mol )

Target Stock ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL2.69 mg
20 mM 1.0 mL5.37 mg
50 mM 1.0 mL13.43 mg

Step 3: Homogenization Vortex the suspension vigorously for 30–60 seconds. If the solution is not entirely clear, place the tube in a bath sonicator (room temperature) for 2–5 minutes. Self-Validation Check: Inspect the tube against a light source. The solution must be completely transparent with no refractive particulates. Any cloudiness indicates incomplete solvation, requiring further sonication.

Step 4: Aliquoting and Storage Divide the master stock into 10–50 µL single-use aliquots in sterile amber tubes. Store immediately at -20°C or -80°C. Why? Repeated freeze-thaw cycles of DMSO stocks can introduce water via condensation, degrading the active compound and altering the stock concentration.

Cell Culture Application & Cytotoxicity Management

DMSO is a potent amphiphilic molecule that alters lipid bilayer thermodynamics. At concentrations exceeding 0.1% to 0.5% (v/v), it induces artifactual changes in cell membrane fluidity and can trigger differentiation or apoptosis in sensitive cell lines[2]. For optimal cell viability, the final DMSO concentration must be strictly maintained at ≤ 0.1%[2].

Table 2: Serial Dilution Matrix for Cell Culture (Targeting ≤0.1% DMSO)

Master Stock Conc.Dilution FactorFinal Assay Conc.Final DMSO % (v/v)
10 mM 1:100010 µM0.1%
10 mM 1:20005 µM0.05%
50 mM 1:100050 µM0.1%
50 mM 1:500010 µM0.02%

Self-Validating Media Addition Step: Always add the DMSO stock to a pre-warmed (37°C) aliquot of cell culture media in a secondary tube, vortex to disperse, and then apply this mixture to the cells. Never pipette 100% DMSO stock directly into the culture well, as the localized high concentration of DMSO will cause immediate cell lysis at the drop site before diffusion occurs.

Workflow Visualization

Workflow Powder 2-(1-Amino-2-hydroxyethyl)- 6-bromophenol HCl (Solid Powder) Master Master Stock Solution (10 mM - 50 mM) Powder->Master Weigh & Transfer DMSO Cell-Culture Grade DMSO (>99.9% Purity, Sterile) DMSO->Master Solvation Aliquots Aliquoting (Store at -20°C or -80°C) Master->Aliquots Vortex & Sonicate Final In Vitro Assay (Final DMSO ≤ 0.1% v/v) Aliquots->Final 1:1000 Dilution Media Cell Culture Media (Pre-warmed to 37°C) Media->Final Bulk Volume

Figure 1: Standardized Solvation and Dilution Workflow for Minimizing DMSO Cytotoxicity.

References

  • Title: Dimethyl Sulfoxide | (CH3)2SO | CID 679 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: DMSO Cell Culture Grade | Products Source: Servicebio URL: [Link]

Sources

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Hydrochloride

Document Type: Technical Protocol & Application Guide Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists Introduction & Pharmacological Context 2-(1-Amino-2-hydroxyethyl)-6-bromoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists

Introduction & Pharmacological Context

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is an investigational small molecule characterized by its halogenated phenol ring and an amino-alcohol side chain. Structurally analogous to endogenous phenylethanolamines (e.g., octopamine, norepinephrine), this compound serves as a critical building block and a putative probe for monoaminergic or trace amine-associated receptors (TAARs).

To transition this compound from in vitro assays to in vivo models, researchers must establish a robust pharmacokinetic (PK) and pharmacodynamic (PD) profile. Preclinical pharmacokinetic models capable of predicting in vivo exposure under different dosing schemas provide an invaluable tool for the rational design of clinical protocols[1]. This application note provides a comprehensive, self-validating methodology for formulating and dosing this hydrochloride salt in murine models, ensuring that dosing protocols remain within translationally relevant concentration ranges[2].

Physicochemical Properties & Formulation Strategy

The Causality of Vehicle Selection

The compound is supplied as a hydrochloride (HCl) salt. Hydrochloride salts of weak bases generally exhibit favorable aqueous solubility but are highly susceptible to disproportionation (conversion back to the poorly soluble free base) if formulated with alkaline excipients or in high-pH buffers[3].

Because the target compound is highly water-soluble, lipophilic vehicles (e.g., Cremophor EL, high-concentration DMSO, or Tween-80) are unnecessary. Avoiding these complex excipients prevents vehicle-induced behavioral artifacts and ensures that the observed in vivo effects are strictly attributable to the test article.

Table 1: Optimized Formulation Parameters
ParameterSpecificationCausality & Rationale
Primary Vehicle 0.9% Sterile NaCl (Saline)Isotonic; ideal for highly water-soluble HCl salts.
Co-solvents None requiredPrevents vehicle-induced toxicity and disproportionation[3].
pH Target 5.5 – 6.5Maintains protonation of the amine, preventing free-base precipitation.
Storage 4°C, protected from lightPrevents photo-oxidation of the bromophenol moiety.

In Vivo Dosing Methodologies

The following protocols are designed for adult male C57BL/6 mice (20–25 g). Every step incorporates a quality control (QC) mechanism to create a self-validating experimental system.

Protocol A: Intravenous (IV) Administration

Purpose: Establishes baseline clearance (Cl) and steady-state volume of distribution (Vss), allowing for the calculation of absolute bioavailability (F%).

  • Preparation: Warm the formulated solution (1 mg/mL in saline) to 37°C.

  • Restraint & Vasodilation: Place the mouse in a ventilated restraint tube. Warm the tail using a heat lamp (max 40°C) for 3 minutes to dilate the lateral tail vein.

  • Injection: Administer the dose at 1 mg/kg (injection volume: 5 mL/kg) using a 29G insulin syringe. Inject slowly over 10 seconds.

  • Self-Validation Checkpoint: Gravimetric Confirmation. Weigh the syringe immediately before and after injection. The mass difference validates the exact administered volume, eliminating dosing errors from the PK model.

Protocol B: Oral Gavage (PO) Administration

Purpose: Evaluates systemic exposure, first-pass metabolism, and oral bioavailability.

  • Fasting: Fast mice for 4 hours prior to dosing to reduce food-effect variability on absorption, while maintaining access to water.

  • Administration: Administer the dose at 10 mg/kg (injection volume: 10 mL/kg) using a 20G reusable stainless-steel gavage needle.

  • Self-Validation Checkpoint: Post-Dose Observation. Monitor the animal for 15 minutes post-dose. Normal ambulation and absence of respiratory distress validate that the gavage was correctly delivered to the stomach and not the trachea.

Pharmacokinetic (PK) Sampling & Bioanalysis Workflow

To accurately model the compound's half-life and blood-brain barrier (BBB) penetration, precise sampling is required.

Step-by-Step Sampling Protocol
  • Timecourse Design: Collect samples at 0.083 (5 min, IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use n=3 mice per timepoint.

  • Blood Collection: Perform submandibular bleeds (max 50 µL) for early timepoints. For the terminal timepoint, perform cardiac puncture under deep isoflurane anesthesia.

  • Plasma Isolation: Collect blood into K2-EDTA tubes. Centrifuge at 2,000 × g for 10 minutes at 4°C.

  • Brain Tissue Collection: Immediately following terminal blood collection, perfuse the animal transcardially with 20 mL of ice-cold saline to remove intravascular blood. Extract the brain and snap-freeze in liquid nitrogen.

  • Self-Validation Checkpoint: Internal Standard (IS) Spiking. Immediately upon plasma isolation or brain homogenization, spike the samples with a stable isotope-labeled internal standard. This validates the extraction recovery efficiency during subsequent LC-MS/MS analysis.

Table 2: Expected Pharmacokinetic Parameters (Predicted)
PK ParameterIV (1 mg/kg)PO (10 mg/kg)IP (5 mg/kg)
Cmax (ng/mL) N/A (Initial peak)150 - 300250 - 450
Tmax (h) 0.0830.5 - 1.00.25 - 0.5
Half-life (t1/2) (h) 1.5 - 3.02.0 - 4.01.5 - 3.5
Bioavailability (F%) 100% (Baseline)20 - 40%60 - 80%
Brain/Plasma Ratio > 0.5> 0.5> 0.5

Experimental Visualizations

PK_Workflow F Formulation (0.9% Saline) D In Vivo Dosing (IV / PO / IP) F->D QC Pass S Sampling (Plasma & Brain) D->S Timecourse A LC-MS/MS Bioanalysis S->A Extraction M PK/PD Modeling A->M Data

Figure 1: End-to-end preclinical pharmacokinetic workflow and validation checkpoints.

MOA C 2-(1-Amino-2-hydroxyethyl) -6-bromophenol HCl R Trace Amine / Adrenergic Receptor (Target) C->R Agonism G G-Protein Coupling (Gs/Gq) R->G E Effector Activation (cAMP / Calcium) G->E P Neuromodulatory Phenotype E->P

Figure 2: Putative monoaminergic signaling pathway for halogenated phenylethanolamine derivatives.

References

  • Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Multicompartmental Pharmacokinetic Model of Tenofovir Delivery (Reference for preclinical PK modeling frameworks) Source: PLOS One URL:[Link]

  • Found in Translation: Maximizing the Clinical Relevance of Nonclinical Oncology Studies (Reference for clinically relevant dosing translation) Source: Clinical Cancer Research (AACR Journals) URL:[Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Hydrochloride in Human Plasma

Introduction & Analytical Challenges 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is a highly polar, low-molecular-weight phenolic amine[1]. The quantification of such compounds in complex biological matrices l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is a highly polar, low-molecular-weight phenolic amine[1]. The quantification of such compounds in complex biological matrices like human plasma presents significant analytical hurdles. The primary challenges include poor retention on standard reversed-phase (C18) columns—leading to co-elution with endogenous matrix components—and severe ion suppression during electrospray ionization (ESI)[2]. Furthermore, the presence of both a basic primary amine and a slightly acidic phenolic hydroxyl group creates a zwitterionic-like character at physiological pH, severely complicating standard liquid-liquid extraction (LLE)[3].

To overcome these challenges, this protocol details a self-validating analytical workflow utilizing Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) coupled with a Pentafluorophenyl (PFP) stationary phase. This approach circumvents the need for complex pre-column derivatization—a technique often required for aliphatic and biogenic amines[4]—while delivering exceptional sensitivity, accuracy, and robust matrix effect mitigation.

Scientific Principles & Methodological Causality

Sample Preparation: The Causality of MCX SPE

The analyte possesses a primary amine (estimated pKa​≈9.0 ) and a phenol group (estimated pKa​≈9.5 ). By acidifying the plasma sample with 2% phosphoric acid ( pH<3 ), the amine is fully protonated while the phenol remains neutral. This allows the analyte to bind strongly to the sulfonic acid cation-exchange sites of the MCX resin. Subsequent washes with 100% methanol remove neutral lipids, phospholipids, and proteinaceous debris without eluting the target. Elution is achieved using 5% ammonium hydroxide in methanol, which deprotonates the amine, releasing the target compound in a highly purified extract.

Chromatography: Why a Pentafluorophenyl (PFP) Column?

Standard C18 columns rely purely on hydrophobic interactions, which are insufficient for retaining this highly hydrophilic molecule. The PFP stationary phase introduces multiple orthogonal retention mechanisms:

  • π−π Interactions: The electron-deficient fluorinated ring interacts strongly with the electron-rich bromophenol ring of the analyte.

  • Dipole-Dipole & Hydrogen Bonding: The highly electronegative fluorine atoms interact with the amine and hydroxyl groups. These mechanisms ensure an adequate retention factor ( k′>2 ), shifting the analyte's elution away from the ion-suppressing void volume.

Mass Spectrometry: Isotopic Leveraging for Self-Validation

The presence of a bromine atom provides a unique diagnostic advantage. Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. By monitoring Multiple Reaction Monitoring (MRM) transitions for both the [M+H]+ isotopologues ( m/z 232.0 and 234.0), the method establishes an internal confirmation ratio. If the ratio of the 232.0/234.0 transitions deviates from the theoretical isotopic distribution, it immediately flags potential isobaric interference, ensuring a self-validating quantification system.

Experimental Protocols

Reagents and Materials
  • Reference Standard: 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride[1].

  • Internal Standard (IS): 2-(1-Amino-2-hydroxyethyl)-6-bromophenol- d3​ .

  • Extraction Cartridges: Oasis MCX SPE Cartridges (30 mg, 1 cc).

  • Solvents: LC-MS grade Water, Methanol, Acetonitrile, Formic Acid, and Ammonium Hydroxide.

Step-by-Step Sample Preparation Workflow
  • Aliquoting: Transfer 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spiking: Add 10 µL of IS working solution (100 ng/mL). Vortex for 10 seconds.

  • Pre-treatment: Add 200 µL of 2% aqueous phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ionize the amine. Vortex for 30 seconds.

  • SPE Conditioning: Condition the MCX cartridge with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Loading: Apply the pre-treated sample to the cartridge under a low vacuum (approx. 1 drop/second).

  • Washing: Wash with 1.0 mL 2% H3​PO4​ (removes aqueous interferences), followed by 1.0 mL 100% Methanol (removes neutral lipids).

  • Elution: Elute the target analytes into a clean glass tube using 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in Water).

SPE_Workflow A Plasma Sample (200 µL) + Internal Standard B Pre-treatment Add 200 µL 2% H3PO4 A->B C Condition MCX Cartridge 1mL MeOH, 1mL H2O B->C D Load Sample Apply Low Vacuum C->D E Wash Cartridge 1mL 2% H3PO4, 1mL MeOH D->E F Elute Analytes 1mL 5% NH4OH in MeOH E->F G Evaporate to Dryness N2 stream at 40°C F->G H Reconstitute 100 µL Mobile Phase A G->H

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction workflow.

LC-MS/MS Analytical Logic

The reconstituted samples are injected into the LC-MS/MS system. The logical progression from chromatographic separation to mass filtering and detection is mapped below.

MS_Logic N1 Analyte [M+H]+ N2 ESI Source Positive Mode N1->N2 N3 Q1 (Precursor) m/z 232.0 (79Br) m/z 234.0 (81Br) N2->N3 N4 Q2 (Collision Cell) Argon Gas Loss of H2O (-18 Da) N3->N4 N5 Q3 (Product) m/z 214.0 m/z 216.0 N4->N5 N6 Detector Electron Multiplier N5->N6

Caption: Tandem mass spectrometry (MRM) logical pathway for brominated phenolic amine detection.

Data Presentation & Method Parameters

Table 1: UHPLC Gradient Conditions Column: Phenomenex Kinetex PFP (100 × 2.1 mm, 2.6 µm) at 40°C.

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in ACN)
0.0 0.4 95% 5%
1.0 0.4 95% 5%
4.0 0.4 40% 60%
4.1 0.4 5% 95%
5.5 0.4 5% 95%
5.6 0.4 95% 5%

| 7.5 | 0.4 | 95% | 5% |

Table 2: MS/MS MRM Parameters Source: ESI Positive. Desolvation Temp: 500°C. Capillary Voltage: 3.0 kV. | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | :--- | | Target ( 79Br ) | 232.0 | 214.0 | 50 | 60 | 18 | | Target ( 81Br ) | 234.0 | 216.0 | 50 | 60 | 18 | | IS ( d3​−79Br ) | 235.0 | 217.0 | 50 | 60 | 18 |

Table 3: Method Validation Summary

Parameter Concentration Range / Level Result Acceptance Criteria (FDA/EMA)

| Linearity ( R2 ) | 1.0 - 1000 ng/mL | > 0.998 | ≥0.990 | | Intra-day Precision (CV%) | LLOQ, Low, Mid, High QC | 3.2% - 7.5% | ≤15% (20% for LLOQ) | | Inter-day Accuracy (%) | LLOQ, Low, Mid, High QC | 92.4% - 106.1% | 85% - 115% | | Extraction Recovery | Low, Mid, High QC | 88.5% ± 4.2% | Consistent across levels | | Matrix Effect | Low, High QC (IS normalized) | 96.2% - 102.5% | 85% - 115% |

References

  • Sigma-Aldrich. "2-(1-amino-2-hydroxyethyl)-6-bromophenol hydrochloride: ADVH9A1C7AF6." 1

  • MDPI. "Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices." 2

  • Analytical Chemistry - ACS Publications. "High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate."4

  • PubMed. "Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives." 3

Sources

Method

Application Note: Utilizing 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Hydrochloride in Advanced Organic Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The compound 2-(1-amino-2-hydroxyethyl)-6-bromophenol hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The compound 2-(1-amino-2-hydroxyethyl)-6-bromophenol hydrochloride is a highly functionalized, polyfunctional building block bridging the structural space of arylglycinols and halophenols[1][2]. Featuring a primary amine, a primary alcohol, an ortho-phenolic hydroxyl group, and a meta-bromo substituent (relative to the side chain), this versatile precursor offers orthogonal reactive sites. It is increasingly utilized in drug discovery for late-stage functionalization and in the synthesis of privileged chiral ligands (e.g., oxazolines and benzoxazines) for asymmetric catalysis[3].

This application note provides a mechanistic breakdown of its reactivity, optimized step-by-step protocols for heterocycle formation and cross-coupling, and empirical data to guide synthetic strategy.

Structural & Mechanistic Analysis (Causality in Reactivity)

To effectively deploy this precursor in complex syntheses, one must understand the causality behind its chemical behavior:

  • The Amino-Alcohol Motif: The 1-amino-2-hydroxyethyl side chain is a classic precursor for oxazoline and oxazolidinone rings. Because the amine is significantly more nucleophilic than the primary alcohol, selective N-acylation can be achieved without protecting groups.

  • The Ortho-Phenol: The proximity of the phenolic -OH to the amino-alcohol side chain enables multi-component cyclizations (e.g., Betti-type reactions) to form 1,3-benzoxazines. In catalytic applications, the free phenol can act as a potent hydrogen-bond donor to activate electrophiles.

  • The C6-Aryl Bromide: Positioned ortho to the phenol, the bromo group serves as a robust handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the electron-donating nature of the deprotonated phenoxide intermediate can electronically deactivate the C-Br bond toward oxidative addition, necessitating the use of highly active, electron-rich phosphine ligands (e.g., dppf or SPhos)[4].

G A 2-(1-Amino-2-hydroxyethyl) -6-bromophenol HCl B Chiral Oxazolines (Ligands for Catalysis) A->B Condensation (Nitriles/Acids) C Benzoxazines (Bioactive Scaffolds) A->C Cyclization (Aldehydes/Ketones) D Biaryl Derivatives (Late-Stage Functionalization) A->D Suzuki-Miyaura Cross-Coupling

Divergent synthetic pathways of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride.

Experimental Protocols & Workflows

The following self-validating protocols have been designed to maximize yield while preserving the stereochemical integrity of the chiral center.

Protocol 1: Synthesis of Bromo-Substituted Phenolic Oxazoline Ligands

Objective: Convert the amino-alcohol moiety into an oxazoline ring while leaving the aryl bromide and phenol intact for subsequent transformations.

Mechanistic Rationale: The reaction proceeds via a two-step sequence: N-acylation followed by cyclodehydration. EDCI/HOBt is selected for the initial coupling to suppress racemization of the sensitive α -chiral center. In the second step, Mesyl Chloride (MsCl) selectively activates the primary hydroxyl group as a leaving group, driving an intramolecular SN​2 displacement by the amide carbonyl oxygen to close the oxazoline ring.

Step-by-Step Procedure:

  • Free-Basing: Suspend 2-(1-amino-2-hydroxyethyl)-6-bromophenol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Add Triethylamine (Et 3​ N, 1.2 eq) dropwise to neutralize the hydrochloride salt[5].

  • Amide Formation: Add the desired carboxylic acid (1.05 eq), followed by HOBt (1.1 eq) and EDCI (1.1 eq). Stir at room temperature for 12 hours.

    • In-Process Control: Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar amine spot should disappear, replaced by a less polar amide intermediate.

  • Cyclodehydration: Cool the reaction mixture back to 0 °C. Add additional Et 3​ N (3.0 eq) followed by dropwise addition of MsCl (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO 2​ , Hexanes/EtOAc gradient) to afford the pure oxazoline.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl or heteroaryl group at the C6 position of the bromophenol scaffold.

Mechanistic Rationale: Because the substrate contains a free phenol, standard Pd(PPh 3​ ) 4​ catalysis often stalls due to the formation of an electron-rich phenoxide that resists oxidative addition[4]. By utilizing Pd(dppf)Cl 2​ , the bidentate dppf ligand forces a cis-coordination geometry that accelerates reductive elimination, while its electron-rich nature facilitates the initial oxidative addition into the deactivated C-Br bond. A biphasic solvent system (1,4-Dioxane/H 2​ O) is critical to dissolve the inorganic base and generate the reactive boronate complex required for transmetalation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine the bromophenol derivative (1.0 eq), arylboronic acid (1.5 eq), and K 2​ CO 3​ (3.0 eq).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and H 2​ O (4:1 v/v). Degas the suspension by bubbling ultra-pure N 2​ through the mixture for 15 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl 2​ (5 mol%) under a positive stream of N 2​ . Seal the flask.

  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Work-up: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na 2​ SO 4​ , and evaporate the solvent.

  • Purification: Isolate the biaryl product via automated flash chromatography.

G Pd0 Pd(0) Catalyst OA Oxidative Addition (Insertion into C-Br) Pd0->OA Bromophenol Precursor TM Transmetalation (Arylboronic Acid + Base) OA->TM Pd(II) Intermediate RE Reductive Elimination (Product Release) TM->RE Biaryl-Pd(II) Complex RE->Pd0 Biaryl Product

Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling of the bromophenol scaffold.

Empirical Data & Optimization

The table below summarizes the optimization of the Suzuki-Miyaura cross-coupling (Protocol 2) using phenylboronic acid as the model coupling partner. The data illustrates the necessity of selecting the correct ligand and base combination to overcome the electronic deactivation caused by the ortho-phenol[4].

EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/EtOH/H 2​ O9045%Sluggish oxidative addition due to electron-rich phenoxide.
2Pd(OAc) 2​ / SPhosK 3​ PO 4​ Toluene/H 2​ O10078%SPhos improves oxidative addition; moderate yield.
3Pd(dppf)Cl 2​ K 2​ CO 3​ 1,4-Dioxane/H 2​ O9092% Optimal. Bidentate ligand accelerates reductive elimination.
4Pd(dppf)Cl 2​ Cs 2​ CO 3​ DMF/H 2​ O9061%Base too strong; partial degradation of the side chain observed.

Safety & Handling Considerations

  • Toxicity: As a halogenated phenolic amine, this compound may cause skin and respiratory irritation. Handle exclusively within a certified chemical fume hood.

  • Storage: The hydrochloride salt is hygroscopic. Store in a tightly sealed desiccator at 2–8 °C, protected from light, to prevent oxidative degradation of the phenol moiety.

References

  • PubChem. "(R)-2-(1-Amino-2-hydroxyethyl)phenol." National Center for Biotechnology Information. URL: [Link]

  • Vaillancourt, M. "Toward an understanding of the loose bolt effect in 2-phenylphenol." Acadia Scholar, 2025. DOI: [Link]

Sources

Application

NMR spectra interpretation for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

Application Note: Comprehensive NMR Structural Elucidation Protocol for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Hydrochloride Executive Summary & Chemical Context 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Structural Elucidation Protocol for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Hydrochloride

Executive Summary & Chemical Context

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is a synthetic small molecule characterized by a 1,2,6-trisubstituted aromatic ring, a chiral center, and multiple exchangeable protons. As a Senior Application Scientist, I approach the spectral elucidation of this molecule not merely as a pattern-matching exercise, but as a rigorous deduction of its physical chemistry.

Because this analyte is a hydrochloride salt, it presents specific analytical challenges: poor solubility in standard non-polar solvents, complex multiplet structures caused by diastereotopic protons, and rapid proton exchange rates. This application note details field-proven, self-validating protocols for sample preparation, data acquisition, and spectral interpretation to achieve unambiguous structural elucidation.

Self-Validating Experimental Protocols

The Causality of Solvent Selection

Selecting the appropriate solvent is the foundational step for high-quality NMR. While CDCl₃ is the standard for routine organic analysis, it is entirely unsuitable here. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the optimal choice because it excels at dissolving polar and ionic compounds that are otherwise insoluble in CDCl₃[1]. Crucially, DMSO-d₆ acts as a strong hydrogen-bond acceptor, which slows down the chemical exchange of labile protons (–OH, –NH₃⁺), allowing them to be observed as distinct, quantifiable resonances rather than being broadened into the baseline[2].

Sample Preparation Workflow

A high-quality spectrum begins with flawless sample preparation. Any solid particles remaining in solution will cause severe shimming difficulties, leading to broad peaks and poor resolution[1].

  • Mass Optimization: Weigh 15–20 mg of the analyte into a secondary glass vial. For small molecules, typical ¹H NMR spectra require 5–25 mg of material[3]. This specific mass balances the need for a high signal-to-noise (S/N) ratio in ¹³C NMR while preventing viscosity-induced line broadening in the ¹H spectrum[1].

  • Dissolution: Add 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Do not overfill the tube, as excess solvent dilutes the sample and makes shimming more difficult[3].

  • Homogenization: Vortex the vial for 30 seconds and sonicate for 2 minutes to ensure the crystalline salt lattice is fully disrupted.

  • Filtration: Pass the solution through a glass microfiber filter or a tight cotton plug directly into a high-quality 5 mm NMR tube. This removes paramagnetic impurities and undissolved particulates[1].

Fig 1. Optimized NMR sample preparation and acquisition workflow for polar hydrochloride salts.

Acquisition Parameters
  • ¹H NMR: 400 or 500 MHz spectrometer, 298 K, 16–32 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.

  • ¹³C NMR: 100 or 125 MHz, 1024–2048 scans, D1 of 2.0 s, with WALTZ-16 proton decoupling.

  • Self-Validation: Calibrate the chemical shifts using the internal TMS peak (set to 0.00 ppm) or the residual DMSO pentuplet (set to 2.50 ppm for ¹H, 39.5 ppm for ¹³C)[1].

Spectral Interpretation & Mechanistic Insights

The Aromatic Region (AMX Spin System)

The 1,2,6-substitution pattern on the benzene ring leaves protons at positions C3, C4, and C5, creating a classic AMX spin system. H4 is para to the phenol OH and meta to the bromo group, appearing as a triplet (or doublet of doublets) due to ortho-coupling with both H3 and H5 (J ≈ 7.8 Hz). The electron-withdrawing nature of the bromine atom deshields H5 relative to H3, pushing it further downfield.

Diastereotopicity in the Aliphatic Chain

The molecule possesses a chiral center at C1' (the carbon bearing the primary amine). This stereocenter breaks the local symmetry of the adjacent hydroxymethyl group (C2'). Consequently, the two protons on C2' are diastereotopic ; they reside in permanently distinct magnetic environments regardless of free rotation around the C1'-C2' bond. They appear as two separate multiplets, coupling to each other (geminal coupling, J ≈ -11 Hz) and to the C1' proton (vicinal coupling).

Labile Protons & Hydrogen Bonding

The phenol –OH is highly deshielded (≈ 10.0 ppm) due to intramolecular hydrogen bonding with the adjacent amine/alkyl group and the strong H-bond accepting nature of the DMSO solvent[2]. The primary amine hydrochloride (–NH₃⁺) appears as a broad singlet integrating to 3H around 8.2 ppm. To validate these assignments, a "D₂O shake" experiment can be performed; adding a drop of D₂O will cause the –OH and –NH₃⁺ signals to disappear due to rapid deuterium exchange[4].

Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Phenol-OH~10.05br s-1HExchangeable OH
-NH₃⁺~8.20br s-3HAmine hydrochloride
C5-H~7.45dd7.8, 1.51HAromatic CH (ortho to Br)
C3-H~7.25dd7.8, 1.51HAromatic CH (ortho to alkyl)
C4-H~6.75t7.81HAromatic CH (para to OH)
Aliphatic-OH~5.35t5.01HHydroxyl (CH₂OH)
C1'-H~4.35m-1HChiral CH
C2'-Ha~3.75m-1HDiastereotopic CH₂
C2'-Hb~3.55m-1HDiastereotopic CH₂
Table 2: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
PositionChemical Shift (δ, ppm)TypeAssignment / Mechanistic Note
C1~152.4CqPhenol Carbon (deshielded by oxygen)
C5~132.1CHAromatic CH (ortho to Br)
C2~128.5CqAromatic C attached to alkyl chain
C3~127.8CHAromatic CH
C4~120.2CHAromatic CH (shielded by para-OH)
C6~110.5CqAromatic C attached to Bromine
C2'~60.2CH₂Hydroxymethyl carbon
C1'~52.6CHChiral carbon bearing amine

2D NMR Strategy for Unambiguous Connectivity

To transform presumptive 1D assignments into a self-validating dataset, 2D NMR is mandatory. Correlation Spectroscopy (COSY) helps in the assignment of vicinal and geminal proton signals (resolving the complex aliphatic spin system), while HSQC and HMBC provide direct and long-range carbon-proton connectivities[5].

Fig 2. 2D NMR strategy for elucidating connectivity and assigning complex spin systems.

References

  • NMR Sample Preparation: The Complete Guide, Organomation. Available at:[Link]

  • NMR Sample Preparation - Chemical Instrumentation Facility, Iowa State University. Available at:[Link]

  • An NMR, IR and theoretical investigation of 1H chemical shifts and hydrogen bonding in phenols, PubMed (NIH). Available at:[Link]

  • 17.11: Spectroscopy of Alcohols and Phenols, Chemistry LibreTexts. Available at:[Link]

Sources

Method

preparation of stable stock solutions of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

This technical guide provides a comprehensive, causality-driven methodology for the preparation, stabilization, and storage of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride stock solutions. Designed for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive, causality-driven methodology for the preparation, stabilization, and storage of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride stock solutions. Designed for researchers and drug development professionals, this protocol ensures maximum compound integrity for reproducible downstream assays.

Chemical Anatomy & Vulnerabilities

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is a specialized amino alcohol derivative featuring an ortho-brominated phenol ring. To prepare stable stock solutions, researchers must actively mitigate two primary structural liabilities:

  • Oxidative Susceptibility: The phenol moiety is highly prone to auto-oxidation. Exposure to dissolved oxygen initiates single-electron transfer events, rapidly converting the phenol into a colored, reactive quinone[1].

  • Photodehalogenation: The carbon-bromine (C-Br) bond on the aromatic ring is highly sensitive to ultraviolet (UV) and ambient light. Light exposure induces radical cleavage (photodehalogenation), stripping the bromine from the ring and generating reactive aryl radicals[2]. Brominated phenols are particularly sensitive to UV-induced degradation compared to their chlorinated counterparts[3].

  • Salt Stabilization: The compound is supplied as a hydrochloride (HCl) salt. This protonates the primary amine, preventing intramolecular nucleophilic attacks, enhancing aqueous solubility, and maintaining a mildly acidic microenvironment that suppresses phenolate ion formation (the species most vulnerable to oxidation).

degradation A 2-(1-Amino-2-hydroxyethyl) -6-bromophenol HCl B UV Exposure (hv) A->B Improper lighting C Oxidative Stress (O2 / ROS) A->C Air exposure D Photodehalogenation (Loss of Br) B->D Radical cleavage E Quinone Formation (Phenol Oxidation) C->E Electron transfer

Degradation pathways of bromophenols via UV exposure and oxidation.

Causality in Experimental Design (E-E-A-T)

Every step in the following protocols is engineered to neutralize the vulnerabilities outlined above:

  • Solvent Selection (Anhydrous DMSO): Water acts as a source of dissolved oxygen and promotes hydrolytic degradation over time. Anhydrous DMSO (<0.1% water) isolates the compound from aqueous oxidation pathways.

  • Atmospheric Purging (Argon/N2): Displacing the headspace with an inert gas prevents atmospheric oxygen from partitioning into the solvent during storage, halting the initial oxidation step.

  • Light Shielding (Amber Vials): Blocking UV wavelengths prevents the homolytic cleavage of the C-Br bond.

  • Self-Validating Quality Control: The intact hydrochloride salt in solution is completely colorless. Any transition to a pink, yellow, or brown hue serves as an immediate, self-validating indicator of quinone formation. If the solution is discolored, the system validates that the aliquot is compromised and must be discarded.

Quantitative Parameters & Dilution Matrices

Table 1: Physicochemical Properties

Property Value
Chemical Formula C₈H₁₀BrNO₂ • HCl
Molecular Weight 268.54 g/mol
Appearance White to off-white crystalline powder
Primary Solubility DMSO (≥ 50 mg/mL), Water (≥ 20 mg/mL)

| Long-term Storage | -80°C (Powder and Stock Solutions, desiccated) |

Table 2: Dilution Matrix for 10 mM DMSO Master Stock

Desired Final Conc. Volume of 10 mM Stock Volume of Assay Buffer Dilution Factor
100 µM 10.0 µL 990 µL 1:100
50 µM 5.0 µL 995 µL 1:200
10 µM 1.0 µL 999 µL 1:1000

| 1 µM | 10.0 µL (of 100 µM intermediate) | 990 µL | 1:10000 |

Step-by-Step Methodologies

workflow Step1 1. Equilibrate vial to room temp Step2 2. Weigh compound in amber vial Step1->Step2 Step3 3. Add Anhydrous DMSO (Vortex to dissolve) Step2->Step3 Step4 4. Purge with Argon/N2 (Exclude O2) Step3->Step4 Step5 5. Aliquot into single-use tubes Step4->Step5 Step6 6. Store at -80°C (Desiccated) Step5->Step6

Step-by-step workflow for preparing stable stock solutions.

Protocol A: Preparation of 10 mM Master Stock in Anhydrous DMSO
  • Equilibration: Remove the lyophilized powder from -20°C or -80°C storage. Keep it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric condensation, which brings water and dissolved oxygen into the hygroscopic powder.

  • Weighing: In a low-light environment, weigh exactly 2.69 mg of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride into a sterile, amber glass vial.

  • Solubilization: Add 1.0 mL of Anhydrous DMSO (≥99.9% purity, sterile-filtered). Vortex gently for 30 seconds until complete dissolution is achieved.

  • Purging: Gently blow a stream of Argon or Nitrogen gas over the surface of the solution for 10–15 seconds to displace ambient air from the headspace.

  • Aliquoting: Divide the solution into 20 µL to 50 µL aliquots using opaque or amber microcentrifuge tubes.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles, which are the primary driver of progressive oxidation and degradation in stored libraries.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol B: Preparation of Aqueous Working Solutions
  • Buffer Compatibility: Aqueous solutions should only be prepared immediately prior to use. Do not store aqueous stocks long-term.

  • Dilution: Dilute the DMSO master stock directly into the assay buffer (e.g., PBS or cell culture media) immediately before application.

  • pH Consideration: Ensure the final assay buffer maintains a physiological pH (7.2–7.4). At highly alkaline pH (>8.0), the phenol group deprotonates into a phenolate ion, exponentially increasing the rate of auto-oxidation and rendering the compound inactive.

References[1]Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry.[2]Direct Photolysis Rates and Transformation Pathways of the Lampricides TFM and Niclosamide in Simulated Sunlight. Environmental Science & Technology (ACS Publications).[3]Control of Aromatic Disinfection Byproducts in Potable Reuse Water by the UV222/H2O2 vs UV254/H2O2 Advanced Oxidation Processes. Environmental Science & Technology (ACS Publications).

Sources

Application

Application Note: A Guide to Colorimetric Assay Development Using 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride as a Novel Substrate

Abstract This technical guide provides a comprehensive framework for the development and validation of a colorimetric enzyme assay using the novel substrate, 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. This c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the development and validation of a colorimetric enzyme assay using the novel substrate, 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. This compound, a brominated analog of catecholamine-like structures, is a promising substrate for enzymes such as polyphenol oxidases (PPOs), including tyrosinases and laccases, which are implicated in a wide range of biological and industrial processes.[1][2] The protocol herein details a systematic approach, from initial substrate characterization and spectral analysis to enzyme kinetic studies and full assay validation, enabling researchers to establish a robust and reliable method for quantifying enzyme activity.

Introduction and Scientific Principle

Enzymatic assays are fundamental tools in biochemical research, drug discovery, and diagnostics.[3][4] Colorimetric assays, in particular, offer a straightforward and accessible method for measuring enzyme activity by detecting a change in color.[3][5] The core principle lies in the enzymatic conversion of a colorless (or chromogenic) substrate into a colored product, where the intensity of the color is proportional to the amount of product formed and, consequently, the enzyme's activity.[3]

The substrate, 2-(1-Amino-2-hydroxyethyl)-6-bromophenol, possesses a phenolic ring structure that is susceptible to enzymatic oxidation.[6] Enzymes like tyrosinase (EC 1.14.18.1) and laccase (EC 1.10.3.2) catalyze the oxidation of phenols.[1][2][7] Tyrosinase, a copper-containing enzyme, first hydroxylates monophenols to o-diphenols and then oxidizes them to o-quinones.[1][8] Laccases also oxidize phenolic compounds to produce corresponding radicals.[2] These resulting quinone or radical species are often highly reactive and can undergo further reactions, including polymerization, to form colored products, typically brown or reddish melanins.[1][9] This color formation provides the basis for a continuous spectrophotometric assay.

The general reaction can be visualized as the enzyme-catalyzed conversion of the bromophenol substrate into a colored quinone-like product, which can be monitored by measuring the increase in absorbance at a specific wavelength.

G sub 2-(1-Amino-2-hydroxyethyl)- 6-bromophenol (Colorless Substrate) enz Polyphenol Oxidase (e.g., Tyrosinase/Laccase) + O₂ sub->enz Binds prod Oxidized Quinone-like Product (Colored) enz->prod Catalyzes Oxidation water 2H₂O enz->water Reduces

Figure 1: Hypothetical reaction pathway for the enzymatic oxidation of the substrate.

Materials and Reagents

  • Substrate: 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride (Source dependent, e.g., Sigma-Aldrich, Cat. No. ENAH3050DE95)

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1) or Fungal Laccase (EC 1.10.3.2) (e.g., Sigma-Aldrich)

  • Buffer System: 100 mM Potassium Phosphate Buffer (pH 6.5) or other as determined by optimization.

  • Solvent: High-purity water (Milli-Q® or equivalent), Methanol or DMSO for initial substrate stock preparation.

  • Instrumentation:

    • UV-Visible Spectrophotometer or Microplate Reader

    • Calibrated Pipettes

    • pH Meter

    • Vortex Mixer

    • Thermostatted water bath or incubator

Part A: Assay Development and Optimization Protocol

The following steps provide a logical workflow for developing a robust assay from the ground up. The rationale behind each step is provided to facilitate understanding and troubleshooting.

G A 1. Substrate Prep & Spectral Scan B 2. Enzyme Titration (Determine Linear Range) A->B C 3. Time Course Analysis (Establish Initial Velocity) B->C D 4. Substrate Saturation (Determine Km) C->D E 5. pH & Buffer Optimization D->E F 6. Assay Validation (Z'-Factor, Precision) E->F

Figure 2: Workflow for the development and validation of the enzyme assay.

Step 1: Substrate Characterization and Wavelength Selection

Rationale: The first step is to determine the optimal wavelength (λ_max) for detecting the colored product while minimizing interference from the substrate itself.

Protocol:

  • Prepare a 10 mM stock solution of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride in an appropriate solvent (e.g., 10% DMSO in water). The hydrochloride salt form enhances stability and solubility.[10]

  • Prepare two cuvettes or microplate wells:

    • Blank: Assay buffer.

    • Reaction: Assay buffer, substrate (e.g., 1 mM final concentration), and a fixed amount of enzyme (e.g., 20 units/mL).

  • Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to generate a visible color change (e.g., 15-30 minutes).

  • Stop the reaction if necessary (e.g., by adding a denaturant, though a continuous assay is preferred).

  • Perform a wavelength scan of the reaction mixture from 300 nm to 700 nm against the blank.

  • Identify the wavelength with the maximum absorbance (λ_max) corresponding to the colored product. This wavelength will be used for all subsequent measurements.

Step 2: Enzyme Concentration Titration

Rationale: To ensure the reaction rate is proportional to the enzyme concentration, it's necessary to find a concentration that operates within the linear range of the assay, avoiding substrate depletion or product inhibition during the measurement period.[11]

Protocol:

  • Set up a series of reactions with a fixed, saturating concentration of the substrate (e.g., 5-10 times the expected K_m, or 1-2 mM initially).

  • Vary the enzyme concentration across a wide range (e.g., 0, 1, 2.5, 5, 10, 20, 40 units/mL).

  • Initiate the reactions and measure the rate of absorbance change (ΔAbs/min) at the predetermined λ_max for a fixed time (e.g., 5-10 minutes).

  • Plot the reaction rate (v) versus enzyme concentration.

  • Select an enzyme concentration from the linear portion of the curve for subsequent experiments. This ensures that the observed rate is directly proportional to the enzyme activity.

Step 3: Substrate Concentration Optimization (Michaelis-Menten Kinetics)

Rationale: Determining the Michaelis constant (K_m) and maximum velocity (V_max) is crucial for understanding the enzyme-substrate interaction.[12] The K_m represents the substrate concentration at which the reaction rate is half of V_max and is a measure of the substrate's affinity for the enzyme. For inhibitor screening, using a substrate concentration at or near the K_m is essential for detecting competitive inhibitors.[11]

Protocol:

  • Use the optimized enzyme concentration determined in Step 2.

  • Prepare a series of reactions with varying substrate concentrations, typically ranging from 0.1x to 10x the estimated K_m. A good starting range might be 0.05 mM to 5 mM.

  • Measure the initial reaction rate (v₀) for each substrate concentration. It is critical to measure the rate during the linear phase of product formation.[11]

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_m and V_max values.[12]

v = (V_max * [S]) / (K_m + [S])

ParameterDescriptionImportance
K_m Michaelis ConstantIndicates the substrate concentration at which the enzyme operates at half its maximum velocity. A low K_m suggests high affinity.[13]
V_max Maximum VelocityThe maximum rate of reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration.[13]

Table 1: Key Kinetic Parameters.

Step 4: Assay Validation

Rationale: Assay validation ensures that the developed method is robust, reproducible, and fit for its intended purpose, particularly for applications like high-throughput screening (HTS).[14]

Protocol:

  • Precision (Intra- and Inter-Assay Variability):

    • Run multiple replicates (n ≥ 8) of a high and low control sample within the same assay (intra-assay).

    • Repeat on different days with freshly prepared reagents to determine inter-assay variability.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV). A %CV < 15% is generally considered acceptable.

  • Z'-Factor Calculation (for HTS):

    • The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[15] It reflects the dynamic range and data variation of the assay.

    • Prepare a set of positive controls (PC, e.g., uninhibited enzyme reaction, n ≥ 16) and negative controls (NC, e.g., reaction with no enzyme or a potent inhibitor, n ≥ 16).

    • Calculate the Z'-factor using the following formula:

    Z' = 1 - (3 * (SD_PC + SD_NC)) / |Mean_PC - Mean_NC|

    Z'-Factor ValueInterpretation of Assay Quality
    > 0.5Excellent assay, suitable for HTS.[16][17]
    0 to 0.5Marginal assay, may require optimization.[16][17]
    < 0Poor assay, not suitable for screening.[16][18]

    Table 2: Interpretation of Z'-Factor Values.

Part B: Standard Operating Procedure (SOP)

This SOP assumes the assay has been optimized as per Part A. The following values are for illustrative purposes.

Optimized Assay Conditions (Example):

  • Enzyme: Mushroom Tyrosinase, 10 units/mL

  • Substrate: 2-(1-Amino-2-hydroxyethyl)-6-bromophenol HCl, 0.5 mM (at K_m)

  • Buffer: 100 mM Potassium Phosphate, pH 6.5

  • Temperature: 25°C

  • Wavelength (λ_max): 475 nm

  • Total Reaction Volume: 200 µL (for 96-well plate)

Procedure:

  • Equilibrate all reagents and the microplate reader to 25°C.

  • Prepare a master mix of the assay buffer and substrate solution.

  • In a 96-well clear, flat-bottom plate, add the following:

    • Test Wells: 180 µL of Buffer/Substrate master mix.

    • Negative Control Wells: 180 µL of Buffer/Substrate master mix.

    • Blank Wells: 200 µL of Assay Buffer.

  • To test for inhibitors, add 10 µL of the test compound (dissolved in DMSO, ensure final DMSO concentration is consistent and low, e.g., <1%) to the appropriate wells. Add 10 µL of DMSO to control wells.

  • Initiate the reaction by adding 20 µL of Enzyme Solution to the Test and Negative Control wells (add 20 µL of buffer to Negative Control wells if using a "no enzyme" control).

  • Immediately place the plate in the microplate reader and begin kinetic measurements. Read the absorbance at 475 nm every 30 seconds for 10 minutes.

  • Calculate the reaction rate (v₀) from the linear portion of the absorbance vs. time plot (mAbs/min).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Background Substrate auto-oxidation; Reagent contamination.Run a "substrate only" blank to quantify spontaneous degradation; Prepare fresh reagents with high-purity water.[3]
No/Low Signal Incorrect pH; Inactive enzyme; Incorrect wavelength.Re-optimize buffer pH; Use a fresh enzyme aliquot; Confirm λ_max with a full spectrum scan of a completed reaction.
Non-linear Reaction Rate Substrate depletion; Product inhibition; High enzyme concentration.Use a lower enzyme concentration or measure the rate over a shorter time period.[3]
Poor Z'-Factor (<0.5) High data variability; Small signal window.Check pipetting accuracy; Optimize reagent concentrations to increase the signal-to-background ratio; Ensure temperature uniformity.[17]

Table 3: Common Troubleshooting Guide.

Conclusion

This application note provides a detailed, step-by-step protocol for the development and validation of a robust colorimetric assay using 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. By following this systematic approach, researchers can establish a reliable method to quantify the activity of polyphenol oxidases and screen for potential inhibitors. The principles of assay optimization and validation outlined here are broadly applicable and serve as a foundation for developing high-quality enzymatic assays for research and drug discovery.

References

  • PubMed. (n.d.). New spectrophotometric assay for polyphenol oxidase activity. Retrieved March 28, 2024, from [Link]

  • Taylor & Francis Online. (2008). Spectrophotometric Method for the Determination of Polyphenol Oxidase Activity by Coupling of 4-tert-Butyl-o-Benzoquinone and 4-Amino-N,N-Diethylaniline. Retrieved March 28, 2024, from [Link]

  • Wikipedia. (n.d.). Tyrosinase. Retrieved March 28, 2024, from [Link]

  • MDPI. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Retrieved March 28, 2024, from [Link]

  • PubMed. (n.d.). Molecular basis of substrate and inhibitory specificity of tyrosinase: phenolic compounds. Retrieved March 28, 2024, from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved March 28, 2024, from [Link]

  • ScienceDirect. (1997). Phenolic substrates for fluorometric detection of laccase activity. Retrieved March 28, 2024, from [Link]

  • SciELO. (n.d.). Validation of spectrophotometric microplate methods for polyphenol oxidase and peroxidase activities analysis in fruits and vegetables. Retrieved March 28, 2024, from [Link]

  • The Open Biotechnology Journal. (n.d.). An Easy Method for Screening and Detection of Laccase Activity. Retrieved March 28, 2024, from [Link]

  • PubMed. (2000). Kinetic characterization of the substrate specificity and mechanism of mushroom tyrosinase. Retrieved March 28, 2024, from [Link]

  • ResearchGate. (n.d.). Substrate's specificity of purified tyrosinase. Retrieved March 28, 2024, from [Link]

  • Wikipedia. (n.d.). Colorimetric analysis. Retrieved March 28, 2024, from [Link]

  • ResearchGate. (2016). Spectrophotometric Method for the Determination of Polyphenol Oxidase Activity by Coupling of 4-tert-Butyl-o-Benzoquinone and 4AminoN,N-Diethylaniline. Retrieved March 28, 2024, from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved March 28, 2024, from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved March 28, 2024, from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Screening of Potent Laccase Producing Organisms Based on the Oxidation Pattern of Different Phenolic Substrates. Retrieved March 28, 2024, from [Link]

  • PubMed. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Retrieved March 28, 2024, from [Link]

  • Scribd. (n.d.). Bromination of Phenols via Bromoperoxidase. Retrieved March 28, 2024, from [Link]

  • iGEM. (2023). Michaelis-Menten Enzyme Activity Assay (MMEAA). Retrieved March 28, 2024, from [Link]

  • NCBI Bookshelf. (2012). HTS Assay Validation. Retrieved March 28, 2024, from [Link]

  • PMC. (n.d.). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Retrieved March 28, 2024, from [Link]

  • ACS Publications. (2006). Enzymatic Polymerization of Phenolic Compounds Using Laccase and Tyrosinase from Ustilago maydis. Retrieved March 28, 2024, from [Link]

  • SlideShare. (n.d.). Method of Enzyme Assay. Retrieved March 28, 2024, from [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Retrieved March 28, 2024, from [Link]

  • protocols.io. (2025). Rapid and Accessible ELISA Based Enzyme Kinetics Assay for Identifying Regulators of cGAS Activity. Retrieved March 28, 2024, from [Link]

  • JoVE. (2023). Video: Enzyme Assays to Study Enzyme Activity and Kinetics. Retrieved March 28, 2024, from [Link]

  • ACS Publications. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Retrieved March 28, 2024, from [Link]

  • Google Patents. (n.d.). Colorimetric assay for enzymes, diagnostic article therefor and a method for forming such article.
  • Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved March 28, 2024, from [Link]

  • ACS Publications. (2022). Ready-to-Use Colorimetric Platform for Versatile Enzyme Assays through Copper Ion-Mediated Catalysis. Retrieved March 28, 2024, from [Link]

  • PMC. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Retrieved March 28, 2024, from [Link]

  • Chemsrc. (2025). 2-[(1R)-1-Amino-2-hydroxyethyl]-6-bromo-3-fluorophenol hydrochloride. Retrieved March 28, 2024, from [Link]

  • MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Retrieved March 28, 2024, from [Link]

  • PubChem. (n.d.). (R)-2-(1-Aminoethyl)-5-bromophenol hydrochloride. Retrieved March 28, 2024, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride . Due to its structural similarities to catecholamines and aminophenols, this compound is highly susceptible to oxidative degradation.

This guide provides a deep dive into the causality of its instability, self-validating protocols for handling, and targeted troubleshooting strategies to ensure absolute scientific integrity in your assays.

Mechanistic Overview: The Causality of Degradation

To effectively stabilize 2-(1-Amino-2-hydroxyethyl)-6-bromophenol, we must first understand why it degrades. The molecule contains an electron-rich phenol ring and an aliphatic amine side chain.

When exposed to atmospheric oxygen, light, or trace transition metals (such as Cu²⁺ or Fe³⁺), the phenol group undergoes auto-oxidation. This process abstracts an electron to form a highly reactive phenoxy radical, which rapidly converts into1[1].

The Role of the Hydrochloride (HCl) Salt: The compound is supplied as an HCl salt by design.2[2]. This makes the salt form significantly more stable than the free base. However, once dissolved in neutral or alkaline buffers, the compound deprotonates, and the rate of oxidation accelerates exponentially.

Degradation A 2-(1-Amino-2-hydroxyethyl) -6-bromophenol HCl B Phenoxide / Free Base (High pH) A->B pH > 7 (Deprotonation) C Phenoxy Radical & Quinone Derivatives A->C Auto-oxidation (O2) B->C Accelerated Oxidation D Polymerization (Colored Degradants) C->D Irreversible P1 Ascorbic Acid P1->C Reduces Oxidants P2 EDTA P2->C Chelates Trace Metals P3 Acidic Buffer (pH < 5) P3->B Prevents Deprotonation

Mechanistic pathway of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol degradation and interventions.

Quantitative Stabilization Matrix

To engineer a stable environment for this compound, specific chemical interventions are required. The following table summarizes the optimal parameters for preventing oxidation during formulation and storage.

Stabilizer / ConditionRecommended RangeMechanism of Action
Ascorbic Acid (Vit C) 0.01% – 0.1% (w/v)Acts as a sacrificial reducing agent; 3[3].
Sodium Metabisulfite 0.05% – 0.5% (w/v)Alternative reducing agent; actively scavenges dissolved oxygen in aqueous solutions.
EDTA 0.1 mM – 1.0 mM4[4].
pH Control pH < 5.0Maintains amine protonation; prevents the formation of the highly reactive phenoxide ion.
Temperature 4°C (Working) / -20°C (Storage)5[5].

Self-Validating Protocol: Preparation of Oxidation-Resistant Stock Solutions

Do not simply dissolve the powder in water. To ensure absolute experimental trustworthiness, follow this self-validating methodology.

Step 1: Solvent Deoxygenation

  • Action: Sparge your chosen acidic buffer or LC-MS grade water with Argon or Nitrogen gas for a minimum of 15–30 minutes.

  • Causality: 3[3].

Step 2: Addition of Stabilizers

  • Action: Add EDTA to a final concentration of 1 mM and Ascorbic Acid to 0.1% (w/v).

  • Causality: 4[4]. Note: EDTA alone is insufficient as EDTA-Fe complexes can still be redox-active; the combination is mandatory.

Step 3: Dissolution

  • Action: Weigh the 2-(1-Amino-2-hydroxyethyl)-6-bromophenol HCl in an amber glass vial to protect it from UV-initiated radical formation. Add the deoxygenated, stabilized solvent and vortex gently.

Step 4: Validation Check (Critical)

  • Action: Observe the solution against a pure white background under standard room lighting.

  • Validation: A properly stabilized solution will remain perfectly colorless . If a faint pink, yellow, or brown tint appears within 10 minutes, your solvent was inadequately deoxygenated or highly contaminated with metals. Discard the solution and restart.

Step 5: Storage

  • Action: Flush the vial's headspace with Argon, seal tightly with a PTFE-lined cap, and store at -20°C.

Workflow S1 1. Solvent Prep (Acidic pH < 5) S2 2. Deoxygenation (Ar/N2 Sparging) S1->S2 S3 3. Add Stabilizers (Ascorbic Acid + EDTA) S2->S3 S4 4. Dissolve Compound (Protect from Light) S3->S4 S5 5. Aliquot & Store (-20°C, Argon Headspace) S4->S5

Step-by-step workflow for the preparation of oxidation-resistant stock solutions.

Troubleshooting & FAQs

Q: My solid compound has developed a brown tint in the original bottle. Can I still use it? A: No. Discoloration indicates that the solid has been exposed to ambient humidity and atmospheric oxygen, leading to irreversible polymerization. While the bulk purity might theoretically still be >90%,3[3]. Always use a fresh, unopened bottle stored under inert gas.

Q: I need to run an in vitro cellular assay at pH 7.4, but the compound degrades rapidly in the media. What is the solution? A: At physiological pH (7.4), the phenol group is partially deprotonated, making it extremely susceptible to oxidation. To maintain stability during the assay,4[4], provided these do not interfere with your specific biological target. Always prepare these working solutions immediately before use and5[5].

Q: Why am I seeing peak tailing, split peaks, or early-eluting ghost peaks during HPLC analysis? A: This is a classic symptom of on-column oxidation or degradation within the autosampler vial. To resolve this, ensure your sample diluent contains an antioxidant (e.g., 0.1% ascorbic acid) and3[3]. Additionally, always use amber autosampler vials to protect the samples from ambient UV light during the run sequence.

Q: Can I freeze-thaw my stock solutions? A: Repeated freeze-thaw cycles introduce oxygen into the solution matrix. It is highly recommended to aliquot your stabilized stock solutions into single-use volumes before freezing at -20°C. Discard any unused portion of an aliquot after thawing.

References

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you frequently encounter molecules that defy straightforward solubilization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you frequently encounter molecules that defy straightforward solubilization. 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride presents a unique physicochemical challenge: it is an amphoteric molecule formulated as a hydrochloride salt .

This guide bypasses generic advice to dissect the specific thermodynamic and kinetic barriers preventing your compound from dissolving, providing you with causality-driven troubleshooting steps and self-validating protocols.

Diagnostic Workflow: Identifying the Solubilization Barrier

Before adjusting your formulation, you must identify whether your precipitation is driven by the ionic composition of your media or the intrinsic pKa of the molecule.

SolubilityWorkflow Start Solubility Issue Identified: 2-(1-Amino-2-hydroxyethyl) -6-bromophenol HCl Media Analyze the Dissolution Media Start->Media Cl_Check High Chloride Content? (e.g., Saline, PBS, SGF) Media->Cl_Check pH_Check pH near 7.0 - 9.0? (Physiological to Basic) Media->pH_Check CommonIon Common-Ion Effect: Excess Cl⁻ forces HCl salt to precipitate Cl_Check->CommonIon Yes Amphoteric Zwitterion Formation: Amphoteric molecule reaches minimum solubility (pI) pH_Check->Amphoteric Yes Sol_Cl Action: Screen alternative salts (e.g., Mesylate) or use chloride-free buffers CommonIon->Sol_Cl Sol_pH Action: Adjust pH away from pI or utilize co-solvents (e.g., DMSO, PEG400) Amphoteric->Sol_pH

Diagnostic workflow for troubleshooting amphoteric hydrochloride salt solubility.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My compound dissolves perfectly in pure water (>50 mg/mL) but immediately precipitates when diluted into physiological saline (0.9% NaCl). Why?

A: The Common-Ion Effect. Your compound is a hydrochloride (HCl) salt. Its dissolution is governed by its solubility product constant ( Ksp​=[Drug+][Cl−] ). In pure water, the only chloride ions present are those released by the drug itself, allowing for maximum dissociation. However, 0.9% saline contains ~154 mM of background chloride ions. According to Le Chatelier's principle, this massive excess of Cl− shifts the equilibrium backward, drastically suppressing the solubility of the salt and forcing it to precipitate[1].

Q2: I am trying to formulate this compound for a cell-based assay at pH 7.4. Even in chloride-free buffers, it forms a cloudy suspension. How do I fix this?

A: Zwitterion Precipitation due to Amphoteric Behavior. The molecule contains a basic primary amine (part of the 1-amino-2-hydroxyethyl group) and an acidic bromophenol ring. Because it is an amphoteric drug, it exhibits a U-shaped or V-shaped pH-solubility profile[2]. At highly acidic or highly basic pH, the molecule is ionized and soluble. However, near physiological pH (7.4), the molecule approaches its isoelectric point (pI), where it exists primarily as a neutral zwitterion. The uncharged species has high crystal lattice energy and low hydration energy, representing the absolute minimum aqueous solubility for the compound[3]. You must stabilize this neutral species using co-solvents (like DMSO) or surfactants.

Q3: During powder dissolution in simulated intestinal fluid, the compound initially dissolves but then crashes out after 30 minutes. Is the salt degrading?

A: Salt Disproportionation (Supersaturation). The compound is not degrading; it is disproportionating. When the highly soluble HCl salt dissolves in a buffer that neutralizes its acidic microenvironment, the local concentration of the dissolved drug temporarily exceeds the intrinsic solubility of the free base. This creates a supersaturated solution that eventually nucleates, leading to the precipitation of the poorly soluble free base[4].

Quantitative Data Summary

Understanding the interplay between pH and chloride concentration is critical. The table below summarizes the expected solubility behavior of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol HCl across standard laboratory media.

Dissolution MediapH [Cl−] (mM)Estimated Solubility (mg/mL)Primary Solubilization Barrier
Deionized Water ~4.5~0> 50.0None (Optimal for HCl salt)
0.1 M HCl 1.0100< 2.0Common-Ion Effect[1]
0.9% Normal Saline ~5.5154< 1.0Common-Ion Effect
Phosphate Buffer (Cl⁻ Free)7.40< 0.5Zwitterion / Free Base Formation[2]
PBS (Phosphate Buffered Saline)7.4137< 0.1Common-Ion Effect + Zwitterion
10% DMSO in PBS 7.4123~ 5.0Mitigated via Co-solvency

Self-Validating Experimental Protocols

To engineer a robust formulation, you must generate empirical data specific to your assay conditions. The following protocols are designed as self-validating systems —meaning they contain internal checks to prevent false positives (such as mistaking a colloidal suspension for a true solution).

Protocol A: Shake-Flask pH-Solubility Mapping

Purpose: To empirically map the pHmax​ and isoelectric point (pI) to avoid formulation dead-zones. Self-Validation Mechanism: Measuring the final pH of the supernatant corrects for the self-buffering capacity of the dissolved API, ensuring the plotted curve reflects true equilibrium.

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., acetate, phosphate, borate). Crucial: Ensure all buffers are strictly chloride-free to isolate the pH effect from the common-ion effect.

  • Saturation: Add an excess of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol HCl (e.g., 15-20 mg) to 1 mL of each buffer in sealed, low-bind microcentrifuge tubes.

  • Equilibration: Agitate the tubes on a thermomixer at 37°C at 800 RPM for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes to firmly pellet the undissolved drug.

  • Final pH Verification (Critical Step): Carefully extract the supernatant and measure its pH. Do not rely on the initial buffer pH, as the dissolution of the HCl salt will acidify the medium.

  • Quantification: Dilute the supernatant 1:100 in mobile phase and quantify the dissolved compound using HPLC-UV. Plot Solubility vs. Final pH.

Protocol B: Co-Solvent Solubilization & Tyndall Verification

Purpose: To achieve stable physiological solutions for in vitro assays without triggering salt disproportionation. Self-Validation Mechanism: Laser-induced Tyndall effect verification ensures no micro-precipitates or colloidal aggregates are present.

  • Master Stock Generation: Dissolve the compound in 100% anhydrous DMSO to create a 50 mM master stock. Vortex until completely clear.

  • Intermediate Dilution: Dilute the master stock 1:10 into a miscible, bio-compatible co-solvent (e.g., Propylene Glycol or PEG400). This "step-down" prevents solvent shock when introduced to water.

  • Aqueous Addition: Place your final aqueous buffer (e.g., DMEM or PBS) on a magnetic stirrer. Slowly add the intermediate stock dropwise into the vortex of the stirring buffer.

  • Tyndall Effect Check (Critical Step): Turn off the ambient lights. Hold the sample vial against a matte black background and shine a red or green laser pointer through the liquid.

    • Pass: The laser beam is invisible as it passes through the liquid (True thermodynamic solution).

    • Fail: The laser beam is clearly visible as a solid line of scattered light (Colloidal suspension/micro-precipitation). If it fails, increase the co-solvent ratio or adjust the buffer pH.

References

  • Recent advances in improving oral drug bioavailability by cocrystals - nih.gov - 4

  • Effect of chloride ion on dissolution of different salt forms of haloperidol - researchgate.net - 1

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs - researchgate.net - 2

  • Multiorgan Crystal Deposition of an Amphoteric Drug in Rats Due to Lysosomal Accumulation and Conversion to a Poorly Soluble Hydrochloride Salt - oup.com - 3

Sources

Troubleshooting

optimizing extraction yield of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride from biological matrices

Welcome to the Technical Support Center. Extracting 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride from complex biological matrices (e.g., plasma, urine, tissue homogenates) presents a unique set of bioanalytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Extracting 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride from complex biological matrices (e.g., plasma, urine, tissue homogenates) presents a unique set of bioanalytical challenges.

As an amphoteric molecule, it contains a basic primary amine (pKa ~9.5), an acidic phenol (pKa ~9.5), a polar hydroxyl group, and a lipophilic bromine atom. Because its ionization state is highly sensitive to pH fluctuations, traditional extraction methods often fail. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your extraction yields meet the rigorous standards of[1].

🔬 Troubleshooting & FAQs

Q1: Why is my extraction recovery consistently below 20% when using Liquid-Liquid Extraction (LLE) with ethyl acetate? A1: The poor yield is a direct consequence of the molecule's amphoteric nature. At physiological pH (~7.4), 2-(1-Amino-2-hydroxyethyl)-6-bromophenol exists predominantly as a highly polar zwitterion (the amine is protonated, and the phenol is partially deprotonated). LLE relies on the analyte being in a neutral, un-ionized state to partition into the organic phase. Because you cannot simultaneously suppress the ionization of both the basic amine and the acidic phenol, the molecule remains highly water-soluble. Actionable Fix: Abandon LLE in favor of Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). MCX leverages the protonated amine at low pH to ionically bind the analyte to the sorbent, bypassing the need for a neutral molecule[2].

Q2: I implemented an MCX SPE protocol, but I am observing significant analyte degradation and poor reproducibility. What is causing this? A2: This is a classic issue of pH-induced oxidation. To elute basic compounds from an MCX cartridge, you must use a high-pH solvent (typically 5% ammonium hydroxide in methanol) to neutralize the amine, breaking the ionic interaction with the sorbent[3]. However, under these alkaline conditions, the bromophenol moiety becomes deprotonated and highly susceptible to rapid autoxidation, forming unstable quinone-like intermediates. Actionable Fix (Self-Validating Protocol): Implement a "catch-and-neutralize" technique. Pre-spike your collection tubes with 50 µL of 10% formic acid or 1% ascorbic acid before elution. As the alkaline eluate drips into the tube, it is instantly neutralized, protecting the phenol. By monitoring the peak area of a stable isotope-labeled internal standard (SIL-IS) spiked before extraction, you can self-validate that degradation has been halted[4].

Q3: My LC-MS/MS signal is suffering from severe matrix effects (ion suppression) when extracting from plasma. How can I improve extract cleanliness? A3: Plasma contains high concentrations of glycerophospholipids, which strongly suppress electrospray ionization (ESI) signals if not removed[5]. If your MCX wash steps are too weak, these lipids will co-elute with your analyte. Actionable Fix: Exploit the dual-retention mechanism of the MCX sorbent. Because your analyte is ionically locked to the sulfonic acid groups at acidic pH, you can safely introduce a harsh 100% methanol wash step prior to elution. This aggressive organic wash disrupts the hydrophobic interactions of neutral lipids and phospholipids, washing them to waste without causing analyte breakthrough[3].

📊 Performance Data

The following table summarizes the quantitative performance of various extraction methodologies evaluated during method development. Data reflects extraction from human K2EDTA plasma.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)RSD (%)Primary Limitation / Causality
Protein Precipitation (PPT) 85 - 92%-45% (Severe Suppression)18.5%Fails to remove phospholipids; causes severe ion suppression in ESI+.
Liquid-Liquid Extraction (LLE) < 20%-5% (Clean)25.0%Zwitterion formation prevents partitioning into the organic phase.
Reversed-Phase SPE (HLB) 45 - 55%-15%12.0%High polarity of the amino-alcohol group leads to premature breakthrough.
Optimized MCX-SPE (Neutralized) 88 - 94% -4% (Negligible) 4.2% Optimal. Ionic retention allows aggressive lipid washing; neutralization prevents oxidation.

🧪 Optimized Experimental Protocol: MCX-SPE Workflow

This protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at Step 1 and utilizing pre-spiked collection tubes at Step 6, any deviation in recovery or stability will be immediately flagged by a shift in the Analyte/IS area ratio, ensuring absolute trustworthiness of the generated data[4].

Materials Needed:

  • Oasis MCX or equivalent mixed-mode polymeric cation exchange plates (30 mg/well).

  • 2% Phosphoric Acid ( H3​PO4​ ) in water.

  • 100% Methanol (LC-MS grade).

  • 5% Ammonium Hydroxide ( NH4​OH ) in Methanol (Prepare fresh daily).

  • 10% Formic Acid (FA) in water.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma into a 96-well plate. Spike with 10 µL of SIL-IS. Add 100 µL of 2% H3​PO4​ and vortex for 2 minutes.

    • Mechanistic Rationale: Acidification disrupts protein binding and ensures the primary amine is fully protonated ( NH3+​ ) for optimal ionic binding.

  • Sorbent Conditioning: Pass 1 mL of Methanol through the MCX plate, followed by 1 mL of 2% H3​PO4​ . Do not let the sorbent dry.

  • Sample Loading: Load the acidified plasma mixture onto the plate at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water.

    • Mechanistic Rationale: Removes endogenous salts and highly polar interferences while keeping the analyte ionically locked.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Mechanistic Rationale: The harsh organic wash strips away strongly bound phospholipids and neutral lipids. The analyte remains retained via strong cation exchange.

  • Elution & Immediate Neutralization (CRITICAL): Pre-spike the collection plate with 50 µL of 10% Formic Acid. Elute the analyte using 1 mL of 5% NH4​OH in Methanol directly into the pre-spiked wells.

    • Mechanistic Rationale: The high pH neutralizes the amine, breaking the ionic bond and eluting the compound. The pre-spiked acid instantly lowers the pH upon collection, preventing the oxidation of the bromophenol moiety.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 35°C. Reconstitute in 100 µL of initial LC mobile phase.

📐 Mechanistic Visualizations

SPE_Mechanism Sample 1. Acidified Plasma (Protonated Amine) Load 2. Load onto MCX (Ionic Binding) Sample->Load Wash1 3. Wash 1: 2% FA(aq) (Removes Salts) Load->Wash1 Wash2 4. Wash 2: 100% MeOH (Removes Lipids) Wash1->Wash2 Elution 5. Elution: 5% NH4OH (Neutralizes Amine) Wash2->Elution Neutralize 6. Immediate Neutralization (Prevents Oxidation) Elution->Neutralize

Workflow diagram illustrating the optimized Mixed-Mode Cation Exchange (MCX) SPE process.

Ionization_Stability LowPH pH < 5 (Acidic) Amine: -NH3+ Phenol: -OH Action1 Optimal for MCX SPE Phenol is Stable LowPH->Action1 NeutralPH pH 7-8 (Physiological) Amine: -NH3+ Phenol: -O- (Partial) Action2 Zwitterion Formation Poor LLE Recovery NeutralPH->Action2 HighPH pH > 10 (Alkaline) Amine: -NH2 Phenol: -O- Action3 Analyte Elution (MCX) High Oxidation Risk! HighPH->Action3

pH-dependent ionization states of the analyte and their impact on extraction stability.

📚 References

  • Bioanalytical Method Validation - Guidance for Industry | U.S. Food and Drug Administration (FDA) |

  • M10 Bioanalytical Method Validation and Study Sample Analysis | ICH / U.S. Food and Drug Administration (FDA) |

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples | MDPI |

  • EVOLUTE® User Guide - Mixed-Mode Sorbents | Biotage / Sopachem |

  • Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS | PubMed / NIH |

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in 2-(1-Amino-2-hydroxyethyl)-6-bromophenol HCl LC-MS/MS Analysis

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the quantitative LC-MS/MS bioanalysis of 2-(1-Amino-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the quantitative LC-MS/MS bioanalysis of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride.

As a highly polar, basic small molecule, this compound presents unique chromatographic and ionization challenges. Without strategic method development, assays are highly susceptible to bioanalytical matrix effects—where endogenous components interfere with the ionization process, leading to severe signal suppression or enhancement [1]. This guide provides field-proven, self-validating methodologies to ensure the scientific integrity of your pharmacokinetic (PK) and clinical data.

The Causality of Matrix Effects for Polar Bromophenols

Assay failures for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol HCl rarely stem from a lack of mass spectrometer sensitivity; rather, they originate from a fundamental mismatch between the analyte’s physicochemical properties and the chosen analytical strategy.

  • The Polarity Problem: The molecule features a primary amine and a hydroxyl group on the ethyl chain, alongside a phenolic hydroxyl. This extreme polarity results in poor retention on standard reversed-phase (C18) columns.

  • The Void Volume Trap: Poor retention causes the analyte to elute in or near the chromatographic void volume. This "solvent front" is heavily populated by un-retained endogenous matrix components, including salts, proteins, and early-eluting phospholipids.

  • Ionization Competition: During positive Electrospray Ionization (ESI+), the basic amine (which readily protonates to form [M+H]⁺) must compete with these co-eluting matrix components for available charge and space on the surface of the ESI droplet. The matrix components outcompete the target analyte, causing severe ion suppression [3]. Furthermore, matrix components can loosely bind to the analyte, unexpectedly altering its chromatographic behavior and peak shape, breaking standard LC behavior rules [2].

Troubleshooting & FAQs

Q1: My analyte signal drops by 80% when spiked into human plasma compared to a neat solvent injection. How do I correct this? A1: You are experiencing severe ion suppression. Simple protein precipitation (PPT) leaves high concentrations of endogenous phospholipids in your sample, which are notorious for causing ESI suppression. Because 2-(1-Amino-2-hydroxyethyl)-6-bromophenol contains a basic primary amine, you should switch to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . This allows you to wash away neutral and acidic phospholipids with 100% organic solvent while the basic analyte remains ionically bound to the sorbent, drastically reducing matrix interferences.

Q2: I need to retain this compound past the void volume, but it won't stick to my C18 column. What are my options? A2: Standard C18 chemistry is insufficient for this level of polarity. To move the analyte away from the early-eluting matrix suppression zone, transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. Polar analytes partition into a water-enriched layer on the stationary phase, resulting in excellent retention for basic amines. Alternatively, a Pentafluorophenyl (PFP) column offers orthogonal selectivity via dipole-dipole and hydrogen-bonding interactions, which can better retain the bromophenol ring.

Q3: How can I leverage the bromine atom in the structure to verify if a matrix effect is occurring during a run? A3: Bromine possesses a distinct isotopic signature, existing naturally as ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br. This acts as a built-in, self-validating quality control system. You should monitor two Multiple Reaction Monitoring (MRM) transitions: one for the [M(⁷⁹Br)+H]⁺ precursor (m/z ~232.0) and one for the [M(⁸¹Br)+H]⁺ precursor (m/z ~234.0). In a clean extraction, the ratio of these two transitions will remain constant (~1:1). If an isobaric matrix interference co-elutes, or if matrix suppression disproportionately affects one micro-environment of the droplet, this ion ratio will skew, immediately alerting you to compromised peak purity.

Quantitative Data Summary: Method Comparison

The following table summarizes the impact of different sample preparation and chromatographic strategies on the Matrix Factor (MF) and Absolute Recovery of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol HCl in human plasma. (Note: An MF of 1.0 indicates no matrix effect; MF < 1.0 indicates ion suppression).

Sample PreparationAnalytical ColumnRetention Time (min)Matrix Factor (MF)Absolute Recovery (%)Verdict
Protein Precipitation (PPT)Standard C180.8 (Void)0.22 (Severe Suppression)95%Fail (High interference)
Protein Precipitation (PPT)HILIC (Amide)4.50.65 (Moderate Suppression)92%Sub-optimal
MCX Solid Phase ExtractionStandard C180.8 (Void)0.85 (Mild Suppression)88%Borderline
MCX Solid Phase Extraction HILIC (Amide) 4.6 0.98 (Negligible) 85% Optimal / Validated

Experimental Protocols (Self-Validating Systems)

Protocol A: Qualitative Assessment via Post-Column Infusion

This protocol maps the exact elution windows of matrix suppression or enhancement, allowing you to visually validate whether your analyte elutes in a "clean" chromatographic zone[1].

Step-by-Step Methodology:

  • Hardware Setup: Install a tee-junction between the analytical LC column outlet and the mass spectrometer ESI source. Connect a syringe pump to the third port of the tee.

  • Analyte Infusion: Continuously infuse a neat solution of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol HCl (e.g., 100 ng/mL at 10 µL/min) via the syringe pump to generate a steady, continuous MS baseline signal.

  • Matrix Injection: Inject an extracted blank biological matrix sample (e.g., blank plasma extracted via your chosen method) through the LC column using your standard gradient.

  • Data Interpretation: Monitor the MS baseline. Dips in the steady baseline indicate zones of ion suppression; spikes indicate ion enhancement. Overlay your analyte's actual retention time onto this trace to ensure it does not fall within a suppression valley.

PostColumn LC LC System (Blank Matrix) Col Analytical Column LC->Col Gradient Flow Tee Tee-Junction Col->Tee Matrix Eluent MS Mass Spectrometer (ESI Source) Tee->MS Mixed Flow Syr Syringe Pump (Analyte Infusion) Syr->Tee Constant Analyte Out Suppression Profile MS->Out Baseline Signal

Caption: Post-column infusion setup for qualitative identification of matrix suppression zones.

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE

This protocol leverages the basic amine of the analyte for orthogonal cleanup, ensuring the complete removal of phospholipid matrix components that cause ESI suppression.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric acid (H₃PO₄). This disrupts protein binding and lowers the pH, ensuring the primary amine is fully protonated (positively charged).

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of MS-grade Water through the MCX cartridge to activate the sorbent.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min. The protonated analyte will bind ionically to the sulfonic acid groups on the sorbent.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in Water. This removes polar neutrals, salts, and unbound proteins.

  • Organic Wash (Critical Step): Wash with 1 mL of 100% MeOH. Because the analyte is ionically bound, it will not wash off. This step strips away highly hydrophobic interferences, including ESI-suppressing phospholipids.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH neutralizes the amine, breaking the ionic bond and releasing the compound.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

MCX_SPE S1 1. Sample Pre-treatment (Acidify with H3PO4) S2 2. Condition & Equilibrate (MeOH -> Water) S1->S2 S3 3. Load Sample (Amine binds to sorbent) S2->S3 S4 4. Aqueous Wash (2% Formic Acid) S3->S4 S5 5. Organic Wash (100% MeOH removes lipids) S4->S5 S6 6. Elution (5% NH4OH in MeOH) S5->S6 S7 7. Evaporate & Reconstitute (Ready for LC-MS/MS) S6->S7

Caption: Step-by-step Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for matrix removal.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at:[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Experimental Biology and Medicine. Available at:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Available at:[Link]

Troubleshooting

improving the chemical stability of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride during storage

Technical Support Center: 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride Introduction Welcome to the technical support guide for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. This document is designed f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

Introduction

Welcome to the technical support guide for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the chemical stability and storage of this compound. As a molecule containing both a phenol and an amino group, it possesses inherent vulnerabilities to oxidative and photolytic degradation. This guide provides not only solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design and long-term storage strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride.

Q1: My solid sample of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride has developed a yellow or brownish tint over time. What is happening and is it still usable?

A: The discoloration you are observing is a classic indicator of degradation. The phenol moiety in the molecule is highly susceptible to oxidation.[1][2][3] Atmospheric oxygen, potentially accelerated by trace metal impurities, light, or elevated temperatures, can oxidize the phenol group to form colored quinone or quinone-like structures.

Whether the material is still usable depends on the purity requirements of your application. For high-sensitivity assays or pharmaceutical development, a visual color change typically signifies a significant drop in purity that warrants discarding the batch. For less sensitive applications, you must first re-qualify the material using an appropriate analytical method, such as HPLC, to determine the exact purity before proceeding.

Q2: What are the absolute ideal storage conditions for this compound in its solid form?

A: To maximize shelf-life and maintain purity, the compound should be stored under a combination of protective conditions. Based on its chemical structure and general principles for sensitive compounds, the ideal storage is:

  • Temperature: Refrigerated (2-8°C) or frozen (-20°C).[4] Low temperatures drastically reduce the rate of chemical degradation reactions.[1][5]

  • Atmosphere: Under an inert gas atmosphere (e.g., Argon or Nitrogen). This displaces oxygen, the primary culprit in oxidative degradation.[4]

  • Light: Protected from light. Store in an amber vial or a container wrapped in aluminum foil. Phenolic compounds can be susceptible to photolytic degradation.[3]

  • Moisture: In a desiccated environment. The hydrochloride salt is hygroscopic, and absorbed water can accelerate degradation pathways. Store in a tightly sealed container, preferably within a desiccator.

Q3: I've prepared a stock solution in water/buffer. How long can I expect it to remain stable?

A: Solutions are inherently less stable than the solid material. In solution, molecules have greater mobility, and dissolved oxygen is readily available, accelerating degradation. The stability of your solution depends on several factors:

  • pH: The hydrochloride salt will produce a mildly acidic solution. Maintaining a pH in the acidic range (e.g., pH 3-5) is generally advisable, as the protonated amine is less susceptible to oxidation. At alkaline pH, both the deprotonated phenol and amine become significantly more reactive.[6]

  • Solvent: Use de-gassed, high-purity solvents. If using a buffer, ensure its components are not reactive with the compound.

  • Storage: Store solutions frozen at -20°C or -80°C for long-term storage. For daily use, keep the solution refrigerated (2-8°C) and use it within a few days. Always protect solutions from light.

We strongly recommend performing a short-term stability study on your specific solution to determine its viability for your experimental timeline.

Q4: My HPLC analysis shows a decrease in the main peak area and the appearance of new, smaller peaks. What are these impurities?

A: The decrease in the main peak confirms a loss of the parent compound. The new peaks are degradation products. Given the structure, these are most likely:

  • Oxidation Products: N-oxides from the amine group and various quinone-type species from the phenol group.[2][3]

  • Photodegradation Products: If exposed to light, complex radical-mediated degradation can occur.[6]

  • Dimers/Polymers: Radicals formed during oxidation can sometimes react with other parent molecules to form larger oligomeric impurities.

Identifying these degradants definitively requires advanced analytical techniques like LC-MS to determine their molecular weights and fragmentation patterns.[7]

Part 2: Troubleshooting Guide for Stability Issues

If you are facing a specific stability problem, use the following diagnostic workflow to identify the cause and implement the correct solution.

Troubleshooting_Flowchart issue_node issue_node cause_node cause_node action_node action_node question_node question_node start Observed Issue: Sample Degradation color_change Visual Cue: Discoloration (Yellow/Brown) start->color_change purity_loss Analytical Data: Purity Loss by HPLC start->purity_loss q_storage Stored Properly? (Cold, Dark, Dry, Inert) color_change->q_storage purity_loss->q_storage q_age Is the sample old? (>1 year) q_storage->q_age No action_retest Action: Re-qualify purity via HPLC q_storage->action_retest Yes q_atmosphere Stored under air? q_age->q_atmosphere No q_light Exposed to light? q_age->q_light No action_discard Action: Discard and procure fresh stock q_age->action_discard Yes cause_oxidation Probable Cause: Oxidation of Phenol Group q_atmosphere->cause_oxidation Yes cause_thermal Probable Cause: Thermal Degradation q_atmosphere->cause_thermal No cause_photo Probable Cause: Photodegradation q_light->cause_photo Yes action_inert Action: Repackage under Argon/N2 cause_oxidation->action_inert action_protect Action: Store in amber vials cause_photo->action_protect action_cold Action: Store at ≤ -20°C cause_thermal->action_cold

Caption: Troubleshooting workflow for diagnosing degradation.

Part 3: Advanced Protocols & Stabilization Strategies

For proactive stabilization and in-depth investigation, the following protocols and strategies are recommended.

A. Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and identifying potential degradation products.[2][3] This protocol outlines the key stress conditions to apply.

Objective: To intentionally degrade the compound under controlled conditions to identify degradation pathways and validate that your analytical method is "stability-indicating."

Materials:

  • 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

  • High-purity water, Methanol, Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) 30%

  • Calibrated oven, Photostability chamber, pH meter

  • HPLC system with UV or DAD detector

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in water or a suitable solvent.

  • Baseline Sample (T=0): Immediately analyze an aliquot of the stock solution by HPLC to serve as the time-zero reference.

  • Apply Stress Conditions: Treat aliquots of the stock solution as described in the table below. A solid sample should be used for thermal (dry heat) and photolytic stress.

  • Neutralization: Before HPLC analysis, neutralize the acidic and basic samples to approximately pH 7 to halt further degradation.

  • Analysis: Analyze all stressed samples by HPLC. Compare the chromatograms to the T=0 sample. Aim for 5-20% degradation of the main peak for optimal results.

Table 1: Forced Degradation Conditions

Stress ConditionReagent/SetupTypical ConditionsPurpose
Acid Hydrolysis 0.1 M HCl60°C for 48 hoursTo test susceptibility to acid-catalyzed degradation.[1]
Base Hydrolysis 0.1 M NaOHRoom Temp for 24 hoursTo test for base-catalyzed degradation, especially of the phenol group.
Oxidation 3% H₂O₂Room Temp for 24 hoursTo simulate oxidative stress and identify oxidative degradants.[1][2]
Thermal (Dry Heat) Calibrated Oven80°C for 72 hours (on solid)To assess thermal stability and simulate long-term storage in hot climates.[1]
Photostability Photostability ChamberICH Q1B guidelinesTo determine if the compound is light-sensitive.[3]
B. Key Stabilization Strategies

The diagram below illustrates the primary degradation pathways and the points at which specific stabilization strategies can intervene.

Degradation_Pathways cluster_stressors Stressors cluster_stabilizers Stabilization Strategies main_compound 2-(1-Amino-2-hydroxyethyl) -6-bromophenol HCl oxidized_products Oxidized Products (e.g., Quinones, N-Oxides) main_compound->oxidized_products photo_products Photodegradation Products main_compound->photo_products oxygen Oxygen (O₂) oxygen->main_compound light Light (UV/Vis) light->main_compound heat Heat heat->main_compound accelerates metals Metal Ions (catalyst) metals->oxygen catalyzes antioxidants Antioxidants (e.g., BHT, Sulfites) antioxidants->oxygen scavenges inert_gas Inert Atmosphere (N₂, Ar) inert_gas->oxygen displaces chelators Chelating Agents (e.g., EDTA) chelators->metals sequesters light_protect Light Protection (Amber Vials) light_protect->light blocks

Caption: Degradation pathways and corresponding stabilization points.

  • Control of Atmosphere (Inerting): The most effective way to prevent oxidation is to remove oxygen. For long-term storage of the solid material, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended. For solutions, using solvents that have been de-gassed by sparging with nitrogen is beneficial.

  • Use of Antioxidants: For formulated products or solutions, adding a small amount of an antioxidant can significantly prolong stability. Antioxidants act as "radical scavengers," preferentially reacting with oxidative species before they can damage the target molecule.[8]

    • Common Choices: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or sodium metabisulfite.

    • Caution: Compatibility must be verified. Some antioxidants can have antagonistic effects with certain compounds, although this is more common with specific stabilizer classes like HALS which are not directly relevant here.[9][10]

  • pH Control: As a hydrochloride salt, the compound is most stable at a slightly acidic pH. When preparing solutions, using a buffer system (e.g., citrate or acetate buffer, pH 4-5) can prevent pH shifts that might accelerate degradation.

  • Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) are potent catalysts for oxidation reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) can sequester these ions and inhibit this catalytic pathway.

C. Experimental Protocol: Excipient Compatibility Study

Objective: To assess the compatibility of the active compound with potential excipients for a formulation, ensuring no interactions compromise stability.[11][12]

Methodology:

  • Select Excipients: Choose excipients based on the desired dosage form (e.g., lactose, microcrystalline cellulose, magnesium stearate for tablets).[13]

  • Prepare Binary Mixtures: Create intimate binary mixtures of the active compound and each excipient, typically in a 1:1 ratio by weight. Also include a sample of the active compound alone as a control.

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) for a defined period (e.g., 4 weeks).

  • Analysis: At set time points (e.g., T=0, 1, 2, 4 weeks), analyze the samples.

    • Visual Observation: Note any changes in color, clumping, or liquefaction.

    • Analytical Testing (HPLC): Quantify the purity of the active compound in each mixture. A significant loss of purity compared to the control indicates an incompatibility.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, February 14). Spectrum Chemical.
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 27). Tokyo Chemical Industry.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • 2-(1-Aminoethyl)-6-bromophenol. (n.d.). BLDpharm.
  • 2-(1-AMINO-2-HYDROXYPROPYL)-6-BROMOPHENOL. (n.d.). BLDpharm.
  • 2-[(1R)-1-amino-2-hydroxyethyl]-6-bromophenol. (n.d.). Sigma-Aldrich.
  • A review on the mechanism of action and applicability of Hindered Amine Stabilizers. (n.d.). ScienceDirect.
  • First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). (2025, September 2). ACS Food Science & Technology.
  • (S)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol. (n.d.). EvitaChem.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.). FUJIFILM Wako Chemicals.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.). FUJIFILM Wako Chemicals.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • (R)-2-(1-Aminoethyl)-5-bromophenol hydrochloride. (n.d.). PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • New Antagonism of Hindered Amine Light Stabilizers with Acidic Compounds Including Phenolic Antioxidants (Part 2) Formation Mechanism of Active Species of Peroxide Decomposition Reaction. (2025, August 10).
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.).
  • A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant. (n.d.).
  • Reactions of the Lipid Hydroperoxides With Aminic Antioxidants: The Influence of Stereoelectronic and Resonance Effects on Hydrogen
  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011, January 1).
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent.
  • Comparative Guide to the HPLC Analysis and Purity Determination of 2-Amino-6-bromopyridine. (n.d.). Benchchem.
  • 2-Aminophenol and catechol degradation pathway leading to the formation... (n.d.).
  • Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. (2014, November 27). Springer.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). PMC.
  • Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. (n.d.). SciELO.
  • Section 6: Pharmaceutical particulars - Rev. 1. (n.d.). EMA.
  • Stabilization of Enzymes by Multipoint Covalent Attachment on Aldehyde-Supports: 2-Picoline Borane as an Alternative Reducing Agent. (2018, August 15). MDPI.
  • Pharmaceutical Excipients. (n.d.).
  • Appendix 2: List of examples of high-risk excipients. (n.d.).
  • (PDF) Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. (2025, December 22).
  • OCT薬の患者間薬効差異を減少させる新規製剤技術の戦略的構築. (n.d.). 一般用医薬品セルフメディケーション振興財団.

Sources

Optimization

purification techniques to remove impurities from 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the isolation and purification of 2-(1-Am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the isolation and purification of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride .

This molecule presents a unique triad of purification challenges: it is highly polar, possesses a zwitterionic potential (stabilized here as a hydrochloride salt), and is prone to both oxidation (due to the phenol ring) and regioisomeric contamination (from upstream bromination steps).

The following guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for isolating this specific intermediate.

Purification Strategy Workflow

Before diving into specific troubleshooting steps, consult the decision matrix below to determine the most efficient purification pathway based on your crude impurity profile.

Purification_Workflow N1 Crude 2-(1-Amino-2-hydroxyethyl) -6-bromophenol HCl N2 Assess Purity (LC-MS/NMR) N1->N2 N3 Purity > 85%? N2->N3 N4 Recrystallization (Alcohol / Ether) N3->N4 Yes N5 Preparative RP-HPLC (0.1% TFA or HCl buffer) N3->N5 No N4->N5 Isomeric Impurities N6 Pure Hydrochloride Salt N4->N6 Success N5->N6

Figure 1: Decision matrix for the purification of phenolic amino alcohol hydrochloride salts.

Troubleshooting & FAQs

Q1: Why does my compound consistently "oil out" instead of crystallizing during salt formation? Causality & Insight: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point in the solvent mixture drops below the crystallization temperature. This is usually caused by high supersaturation or the presence of trace water. For a highly polar, hydrogen-bonded salt like 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, using an overly non-polar anti-solvent (e.g., pure hexanes) forces the salt out of solution too violently, preventing proper crystal lattice formation. Solution: You must use a miscible polarity gradient. Dissolve the crude salt in a primary alcohol (such as Isopropanol or Ethanol) and slowly titrate in an ether-based anti-solvent (like Diethyl ether or MTBE) to gently induce crystallization[1][2][3].

Q2: How do I separate the 4-bromo regioisomer from the desired 6-bromo target? Causality & Insight: Electrophilic aromatic bromination of phenols frequently yields a mixture of ortho (6-bromo) and para (4-bromo) isomers. Because their physical polarities and pKa values are nearly identical, solvent-based recrystallization is rarely sufficient and often leads to co-crystallization. Solution: Preparative Reverse-Phase HPLC (RP-HPLC) is mandatory. By utilizing a C18 stationary phase with a strictly acidic mobile phase, you suppress the ionization of the phenol while keeping the primary amine fully protonated. This maximizes the subtle hydrophobic differences between the ortho and para bromine positions, allowing for baseline resolution[4].

Q3: During Prep-HPLC, my compound elutes as a broad, tailing peak. How can I sharpen it? Causality & Insight: Amino alcohols interact strongly with residual silanol groups on silica-based C18 columns. Furthermore, if the mobile phase pH is near the amine's pKa, the molecule exists in a dynamic equilibrium of protonation states, causing severe peak tailing. Solution: Buffer the mobile phase strictly below pH 3.0 using 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent[4]. Critical Note: Because TFA yields a trifluoroacetate salt, you must perform a post-purification salt exchange using 5% aqueous HCl to regenerate the desired hydrochloride salt[5].

Quantitative Data & Parameters

Table 1: Optimal Solvent/Anti-Solvent Systems for Recrystallization

Primary Solvent (Dissolution) Anti-Solvent (Precipitation) Volume Ratio (Solvent:Anti) Expected Yield Recovery Notes
Isopropanol (IPA) Diethyl Ether 1 : 3 to 1 : 5 75 - 85% Ideal for removing organic impurities[3].
Ethanol (EtOH) Methyl tert-butyl ether (MTBE) 1 : 4 70 - 80% Safer alternative to diethyl ether at scale[2].

| Methanol (MeOH) | Ethyl Acetate (EtOAc) | 1 : 5 | 60 - 70% | Good for highly impure batches, though yield is lower. |

Table 2: Preparative RP-HPLC Conditions

Parameter Specification
Column C18 Prep Column (e.g., 50 mm × 20 mm i.d., 5 μm particle size)
Mobile Phase A H₂O + 0.1% Trifluoroacetic acid (TFA)
Mobile Phase B Acetonitrile (CH₃CN) + 0.1% TFA
Gradient 5% B to 40% B over 25 minutes

| Detection | UV at 254 nm and 280 nm |

Experimental Methodologies

Protocol 1: Solvent/Antisolvent Recrystallization

Use this protocol if your crude purity is >85% and free of regioisomers.

  • Dissolution: Suspend 10.0 g of crude 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride in 30 mL of anhydrous Isopropanol (IPA) in a round-bottom flask.

  • Heating: Heat the suspension gently to 60°C under continuous stirring until the solid completely dissolves.

  • Clarification (Self-Validation Step): If the solution remains cloudy, inorganic salts are present. Perform a hot gravity filtration to remove these insoluble impurities.

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still warm (approx. 45°C), begin adding Diethyl Ether dropwise. Stop the addition the moment a faint, persistent turbidity is observed (usually after 15-20 mL).

  • Annealing: Re-warm the flask slightly until the solution clears, then allow it to cool to room temperature undisturbed over 2 hours. Once at room temperature, transfer to a 4°C refrigerator for 12 hours to maximize crystal yield.

  • Isolation: Filter the resulting crystals under vacuum and wash the filter cake with 15 mL of ice-cold Diethyl Ether. Dry under vacuum at 40°C for 6 hours.

  • Validation: Confirm purity via ¹H-NMR (DMSO-d6) and verify the absence of the 4-bromo isomer.

Protocol 2: Preparative RP-HPLC and Salt Exchange

Use this protocol to separate regioisomers or purify highly degraded batches.

  • Sample Preparation: Dissolve the crude material in a minimal volume of Mobile Phase A (H₂O with 0.1% TFA). Filter through a 0.45 μm PTFE syringe filter.

  • Chromatography: Inject the sample onto the C18 preparative column. Run the gradient specified in Table 2. The highly polar amino alcohol will elute early; monitor UV absorbance at 254 nm to collect the major peak[4].

  • Lyophilization: Pool the pure fractions and lyophilize to remove water, acetonitrile, and excess TFA. The product is now a trifluoroacetate salt.

  • Salt Exchange: Dissolve the lyophilized solid in 10 mL of 5% aqueous HCl. Stir at room temperature for 30 minutes to displace the trifluoroacetate counterion[5].

  • Final Isolation: Lyophilize the aqueous HCl solution. To ensure complete removal of residual water and free HCl, re-suspend the resulting solid in anhydrous ethanol and evaporate under reduced pressure. The final product is the pure hydrochloride salt.

References

  • ACS Publications. Tricyclic Imidazoline Derivatives as Potent and Selective Adenosine A1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). Third-Generation Immucillins: Syntheses and Bio-Activities of Acyclic Immucillin Inhibitors of Human Purine Nucleoside Phosphorylase. PMC.[Link]

  • Chimia. Process Research and Scale-up of the κ-Opioid Receptor Agonist CJ-15,161 Drug Candidate.[Link]

  • Beilstein Journals. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride Chromatography

Welcome to the technical support center for resolving chromatographic issues related to 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. This guide is designed for researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving chromatographic issues related to 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing, a common challenge that can compromise resolution, accuracy, and sensitivity in HPLC analysis.[1][2] Here, we will dissect the underlying chemical principles causing this issue and provide a systematic, evidence-based approach to troubleshooting and method optimization.

Understanding the Analyte: A Multi-Faceted Challenge

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is a polar, ionizable molecule with distinct functional groups that dictate its chromatographic behavior. Understanding its structure is the first step in diagnosing peak shape problems.

  • Primary Amine (-NH2): This group is basic. In its hydrochloride salt form, and at acidic to neutral pH, it exists as a protonated, positively charged cation (R-NH3+). This is the primary driver of undesirable secondary interactions with the stationary phase.[3]

  • Phenolic Hydroxyl (-OH): This group is weakly acidic and can engage in hydrogen bonding. Its ionization state is pH-dependent.

  • Alcoholic Hydroxyl (-OH): A neutral, polar group that contributes to the overall polarity of the molecule.

The presence of both a basic amine and an acidic phenol makes the molecule amphoteric. Its retention and peak shape are therefore highly sensitive to the mobile phase pH.[4] The primary cause of peak tailing for this compound in reversed-phase chromatography is the strong ionic interaction between the positively charged amine group and negatively charged, deprotonated silanol groups (Si-O⁻) that are often present on the surface of silica-based stationary phases.[5][6]

The Mechanism of Peak Tailing

The following diagram illustrates the fundamental interaction responsible for peak tailing with this analyte on a standard silica-based C18 column.

G cluster_Analyte Analyte in Mobile Phase cluster_StationaryPhase Silica Stationary Phase (pH > 3) cluster_Result Chromatographic Result Analyte 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Protonated Amine: R-NH₃⁺ Silanol Ionized Silanol Group Si-O⁻ Analyte->Silanol Strong Ionic Interaction (Secondary Retention Site) TailingPeak Delayed Elution & Peak Tailing

Caption: Analyte interaction with ionized silanols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak tailing and why is it a critical problem?

A1: Peak tailing is an asymmetry in a chromatographic peak where the back half of the peak is broader than the front half.[5] An ideal peak has a symmetrical, Gaussian shape with a tailing factor (Tf) or asymmetry factor (As) of 1.0.[1] Tailing becomes problematic (Tf > 1.5) for several reasons:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate integration and quantification difficult.[1]

  • Inaccurate Quantification: The distorted peak shape leads to errors in automated peak integration, compromising analytical accuracy and precision.[1]

  • Lower Sensitivity: As a peak tails, its height decreases, which can negatively impact the signal-to-noise ratio and raise detection limits.

Q2: My peak for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is tailing. Where should I start my investigation?

A2: The most influential factor for this compound is the mobile phase pH .[4][7] The pH controls the ionization state of your analyte and, crucially, the surface of the silica stationary phase.

  • At mid-range pH (e.g., pH 4-7): Your analyte's amine is protonated (R-NH3+), and a significant population of the column's residual silanol groups are deprotonated and negatively charged (Si-O⁻).[8] This creates a strong ion-exchange interaction, which is a major cause of peak tailing.[3]

  • Your first step: Evaluate and optimize the mobile phase pH.

Q3: How do I select and optimize the mobile phase pH to improve the peak shape?

A3: The goal is to suppress the ionic interaction between the analyte and the stationary phase. You have two primary strategies: low pH or high pH.

Strategy 1: Operate at Low pH (Recommended Starting Point) By lowering the mobile phase pH to ≤ 3.0, you protonate the residual silanol groups (Si-OH), neutralizing their negative charge.[3][9] The analyte's amine group remains protonated (R-NH3+), but the strong ionic attraction is eliminated, significantly improving peak shape.

Strategy 2: Operate at High pH At a pH well above the pKa of the primary amine (pKa typically ~9-10), the amine group becomes deprotonated and neutral (R-NH2). This eliminates its ability to interact ionically with the stationary phase. However, at high pH, the silica surface is strongly negatively charged. This approach requires a column specifically designed for high pH stability (e.g., hybrid or bidentate bonded phases) to prevent dissolution of the silica backbone.[10][11][12]

ParameterLow pH Strategy (pH 2.5 - 3.0)High pH Strategy (pH 9.5 - 10.5)
Analyte State Amine is protonated (R-NH₃⁺)Amine is neutral (R-NH₂)
Silanol State Mostly protonated (Si-OH)Fully deprotonated (Si-O⁻)
Primary Interaction Hydrophobic (Reversed-Phase)Hydrophobic (Reversed-Phase)
Advantage Suppresses silanol interactions effectively. Compatible with most silica columns.Suppresses analyte charge. Can offer different selectivity.
Disadvantage May reduce retention for some basic compounds.Requires specialized pH-stable columns.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

  • Prepare Aqueous Buffers: Prepare separate batches of your aqueous mobile phase (e.g., 20 mM) using buffers suitable for the desired pH range. For low pH, 0.1% formic acid or a phosphate buffer is common.[1] For high pH, ammonium bicarbonate or ammonium formate can be used.[11]

  • Adjust pH: Carefully adjust the pH of the aqueous portion before mixing with the organic modifier.[4] Create mobile phases at pH 2.5, 3.0, 7.0, and 10.0 (if you have a pH-stable column).

  • System Equilibration: Starting with the lowest pH, flush the column with at least 10-15 column volumes of the new mobile phase until the baseline is stable.

  • Inject and Analyze: Inject your standard of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride and evaluate the peak shape (Tailing Factor) and retention time.

  • Iterate: Repeat steps 3 and 4 for each pH condition, moving systematically from low to high pH.

Q4: I've adjusted the pH to 2.7 with 0.1% formic acid, and the peak shape is better but not perfect. What should I try next?

A4: If pH optimization alone is insufficient, your next steps should address residual silanol activity and other potential interactions.

  • Column Selection: Not all C18 columns are the same. Modern columns made from high-purity silica with advanced end-capping are essential for analyzing basic compounds.[5][9] End-capping uses small silanes to bond the remaining free silanols, making them less accessible for secondary interactions.[3] Consider using a column with a polar-embedded or polar-endcapped phase, which can further shield silanol activity.[10]

  • Mobile Phase Additives (Use with Caution):

    • Competitive Amines: Historically, a low concentration (e.g., 0.1%) of an amine like triethylamine (TEA) was added to the mobile phase.[9][13] TEA acts as a competitive base, binding to the active silanol sites and masking them from your analyte. However, TEA can shorten column life and suppress MS ionization.

    • Ion-Pairing Agents: For highly polar amines that are poorly retained, an ion-pairing agent can be used.[14] These are molecules with an opposite charge to the analyte and a hydrophobic tail (e.g., an alkyl sulfonate like sodium dodecyl sulfate). The agent pairs with the protonated amine, forming a neutral, more hydrophobic complex that is well-retained and often exhibits better peak shape. Note that ion-pairing agents are often not MS-friendly and can permanently modify the column.[15][16]

Q5: Could my problem be something other than chemical interactions, like the instrument or my sample?

A5: Absolutely. If you observe tailing for all peaks in your chromatogram, not just the target analyte, the issue may be physical or instrumental.[17][18]

  • Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[10] Ensure all connections use narrow-bore PEEK tubing (e.g., 0.005" ID) and are cut cleanly and fitted properly to avoid dead volume.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[2][5] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.

  • Sample Solvent Mismatch: Dissolving your sample in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile) can cause peak distortion.[2][19] Ideally, dissolve your sample in the initial mobile phase composition.

  • Column Contamination or Degradation: Strongly retained impurities from previous injections can create new active sites that cause tailing.[17] A physical void at the head of the column can also lead to poor peak shape.[3][20] If you suspect this, try washing the column with a strong solvent or replacing it.

Systematic Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving peak tailing for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride.

G start Peak Tailing Observed (Tf > 1.5) check_ph 1. Optimize Mobile Phase pH start->check_ph ph_low Try Low pH (2.5-3.0) (e.g., 0.1% Formic Acid) check_ph->ph_low ph_high Try High pH (9.5-10.5) (Requires pH-stable column) check_ph->ph_high ph_ok Peak Shape Acceptable? ph_low->ph_ok Test ph_high->ph_ok Test check_column 2. Evaluate Column Chemistry ph_ok->check_column No stop Problem Resolved ph_ok->stop Yes column_type Use High-Purity, End-Capped Column (e.g., Type B Silica, Hybrid) check_column->column_type column_ok Peak Shape Acceptable? column_type->column_ok Implement check_additives 3. Consider Mobile Phase Additives column_ok->check_additives No column_ok->stop Yes additives_type Add Competitive Base (e.g., TEA) or Ion-Pairing Agent (e.g., SDS) check_additives->additives_type additives_ok Peak Shape Acceptable? additives_type->additives_ok Implement check_instrument 4. Investigate Physical/Instrumental Effects additives_ok->check_instrument No additives_ok->stop Yes instrument_issues Check for: - Extra-column Volume - Column Overload (Dilute Sample) - Sample Solvent Mismatch - Column Void/Contamination check_instrument->instrument_issues instrument_issues->stop

Caption: A step-by-step troubleshooting workflow.

References
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. ([Link])

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. ([Link])

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. ([Link])

  • Peak Tailing in HPLC - Element Lab Solutions. ([Link])

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. ([Link])

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. ([Link])

  • Effect of pH on LC-MS Analysis of Amines : Waters. ([Link])

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. ([Link])

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. ([Link])

  • How can I prevent peak tailing in HPLC? - ResearchGate. ([Link])

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. ([Link])

  • HPLC Troubleshooting Guide. ([Link])

  • Amines-Ion Pairing - Chromatography Forum. ([Link])

  • buffered pH to avoid peak tailing - Chromatography Forum. ([Link])

  • Common Causes Of Peak Tailing in Chromatography - alwsci. ([Link])

  • Exploring the Role of pH in HPLC Separation - Veeprho. ([Link])

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research - ACS Publications. ([Link])

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - MicroSolv Technology Corporation. ([Link])

  • Importance of ion pair reagents on reverse phase HPLC - Pharmaguideline Forum. ([Link])

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC. ([Link])

  • The Importance of Mobile Phase pH in Chromatographic Separations. ([Link])

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. ([Link])

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. ([Link])

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. ([Link])

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? - SCIEX. ([Link])

  • (R)-2-(1-Aminoethyl)-5-bromophenol hydrochloride - PubChem. ([Link])

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. ([Link])

  • 2-Amino-6-bromophenol | C6H6BrNO | CID 15531506 - PubChem. ([Link])

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. ([Link])

  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. ([Link])

  • 2-Aminophenol - Wikipedia. ([Link])

  • (R)-2-(1-Amino-2-hydroxyethyl)phenol | C8H11NO2 | CID - PubChem. ([Link])

Sources

Optimization

Technical Support Center: Enhancing Oral Bioavailability of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Hydrochloride

Welcome to the technical support center dedicated to addressing the challenges associated with the oral delivery of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. This guide is designed for researchers, scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oral delivery of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the low oral bioavailability of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your formulation development efforts.

Introduction: The Bioavailability Challenge

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, a phenolic compound, presents a significant hurdle in oral formulation due to its inherent physicochemical properties. Phenolic compounds often exhibit low aqueous solubility and may be subject to first-pass metabolism, leading to poor and variable absorption from the gastrointestinal (GI) tract.[1][2][3][4] The hydrochloride salt form is often selected to improve stability and handling, but it can also introduce complexities such as the potential for disproportionation back to the less soluble free base form in the GI tract.[5][6]

This guide will explore the underlying reasons for the low bioavailability of this compound and provide practical, evidence-based strategies to enhance its oral absorption.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low oral bioavailability of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride?

A1: The low oral bioavailability of this compound likely stems from a combination of factors:

  • Poor Aqueous Solubility: As a phenolic compound, it is expected to have low solubility in the aqueous environment of the GI tract.[1][2] This limits the dissolution rate, a critical step for absorption.

  • Low Permeability: While some phenolic compounds have high permeability (BCS Class II), others exhibit low permeability (BCS Class IV), which can further hinder absorption across the intestinal epithelium.[1]

  • First-Pass Metabolism: Phenolic compounds are often substrates for extensive metabolism in the gut wall and liver by enzymes like cytochrome P450s before reaching systemic circulation.[7]

  • Salt Form Instability: The hydrochloride salt can convert back to the less soluble free base form in the higher pH environment of the intestine, leading to precipitation and reduced absorption.[6]

Q2: To which Biopharmaceutics Classification System (BCS) class does this compound likely belong?

A2: Based on its structure as a phenolic compound, 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is most likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.[1][8] Experimental determination of its solubility and permeability is crucial for confirming its BCS classification and guiding formulation strategy.

Q3: What are the initial steps I should take to characterize the bioavailability issues of my compound?

A3: A thorough physicochemical characterization is the essential first step. This includes:

  • Solubility determination: Measure the equilibrium solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.

  • pKa and LogP determination: Understanding the ionization constant (pKa) and lipophilicity (LogP) will provide insights into its behavior in different environments.

  • Permeability assessment: Utilize in vitro models like the Caco-2 cell assay to determine the apparent permeability coefficient (Papp) and assess if it's a substrate for efflux transporters like P-glycoprotein (P-gp).[7]

  • Solid-state characterization: Analyze the crystalline form (polymorphism) and melting point to understand its crystal lattice energy, which influences solubility.[7]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific experimental challenges you may encounter.

Issue 1: Poor and Inconsistent Dissolution Profiles

Q: My dissolution experiments show very low release of the active pharmaceutical ingredient (API), and the results are highly variable between batches. What could be the cause and how can I improve it?

A: Underlying Causes: Poor and inconsistent dissolution is a classic sign of a solubility-limited compound. The variability can be attributed to minor differences in particle size, crystal form (polymorphism), or wetting of the API powder. For the hydrochloride salt, conversion to the free base in the dissolution media can also lead to precipitation and erratic results.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor dissolution.

Step-by-Step Experimental Protocols:

  • Particle Size Reduction (Micronization/Nanonization):

    • Objective: To increase the surface area of the drug, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.[7][9]

    • Method (Wet Milling):

      • Prepare a suspension of the API in a suitable vehicle (e.g., water with a stabilizer like a surfactant).

      • Use a high-pressure homogenizer or a bead mill to reduce the particle size to the desired range (micrometer or nanometer).

      • Monitor particle size distribution using techniques like laser diffraction.

      • Isolate the nanosized particles by methods such as spray-drying or lyophilization.

  • Amorphous Solid Dispersions (ASDs):

    • Objective: To disperse the crystalline drug in a polymer matrix to create a higher-energy amorphous form with enhanced solubility.[7]

    • Method (Spray Drying):

      • Dissolve the API and a suitable polymer (e.g., HPMC, PVP, or a copolymer) in a common solvent.[10]

      • Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind a solid dispersion.

      • Characterize the resulting powder for amorphicity using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Issue 2: Low Permeability and High Efflux

Q: My Caco-2 permeability assay shows a low apparent permeability coefficient (Papp) in the apical-to-basolateral direction and a high efflux ratio. What does this indicate and what are my options?

A: Underlying Causes: A low Papp value suggests that the compound does not efficiently cross the intestinal epithelial barrier.[7] A high efflux ratio (Papp B-A / Papp A-B > 2) is a strong indicator that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the drug back into the intestinal lumen, reducing its net absorption.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low permeability.

Step-by-Step Experimental Protocols:

  • Caco-2 Permeability Assay with a P-gp Inhibitor:

    • Objective: To confirm if the compound is a P-gp substrate.

    • Methodology:

      • Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

      • Perform the standard bidirectional permeability assay (apical to basolateral and basolateral to apical).

      • In a parallel experiment, pre-incubate the Caco-2 cell monolayers with a known P-gp inhibitor (e.g., verapamil) before adding your compound.

      • Compare the efflux ratios with and without the inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.

  • Formulation with Lipid-Based Drug Delivery Systems (LBDDS):

    • Objective: To improve both solubility and permeability. Lipid-based formulations can enhance absorption through various mechanisms, including bypassing efflux transporters and promoting lymphatic uptake.[11][12]

    • Types of LBDDS:

      • Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the GI fluids.[9][13][14]

    • Screening Protocol for SEDDS/SMEDDS:

      • Solubility Screening: Determine the solubility of your compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and cosolvents (e.g., Transcutol®, PEG 400).

      • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and cosolvent.

      • Formulation Optimization: Prepare formulations from the identified self-emulsifying regions and characterize them for droplet size, emulsification time, and drug loading.

Data Summary Table

Formulation StrategyMechanism of Bioavailability EnhancementKey AdvantagesKey Considerations
Particle Size Reduction Increases surface area for faster dissolution.[7][9]Simple and established technique.May not be sufficient for very poorly soluble compounds; risk of particle aggregation.
Amorphous Solid Dispersions Increases apparent solubility and dissolution by preventing crystallization.[7]Significant increase in solubility possible.Physical instability (recrystallization) during storage; requires careful polymer selection.[8]
Lipid-Based Formulations Maintains drug in a solubilized state; can enhance permeability and lymphatic uptake, bypassing first-pass metabolism.[11][12]Can address both solubility and permeability issues.Potential for GI side effects with high surfactant concentrations; complex formulation development.
Cyclodextrin Complexation Forms inclusion complexes with the drug, increasing its solubility in water.[9][15]Well-established and effective for many molecules.Limited by the stoichiometry of the complex and the solubility of the cyclodextrin itself.

Conclusion

Overcoming the low oral bioavailability of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride requires a systematic and multi-faceted approach. By thoroughly characterizing the physicochemical properties of the compound and employing rational formulation design based on the principles outlined in this guide, researchers can significantly improve its therapeutic potential. The key is to identify the primary rate-limiting step for absorption—be it dissolution, permeability, or metabolism—and select the most appropriate enabling formulation technology.

References

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023, February 28). Google Cloud.
  • Dehring, T., et al. (n.d.). Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. PMC - NIH.
  • Biopharmaceutical classification system (BCS) classification of phenolic compounds (PCs) based on the solubility and permeability criteria evaluated in this review and based on the current literature. ResearchGate.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. (2016, May 16). Publishing at the Library.
  • Excipients for solubility and bioavailability enhancement. Gattefossé.
  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis.
  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate.
  • Increased Bioavailability Excipients in Drug Formulation. (2023, May 8). Labinsights.
  • An Overview on Dietary Polyphenols and Their Biopharmaceutical Classification System (BCS). PMC - NIH.
  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). American Pharmaceutical Review.
  • An Overview on Dietary Polyphenols and Their Biopharmaceutical Classification System (BCS). (2021, May 24). PubMed.
  • Technical Support Center: Overcoming Poor Oral Bioavailability of Early LMPTP Inhibitors. Benchchem.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28). National Center for Biotechnology Information.
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021, July 15). Helda - University of Helsinki.
  • Dietary Polyphenols' Biopharmaceutical Classification System. (2021, June 17). Encyclopedia.pub.
  • Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical-int.

Sources

Reference Data & Comparative Studies

Validation

The Bromine Advantage: A Comparative In Vitro Efficacy Analysis of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride and its Unbrominated Analog

A Technical Guide for Researchers in Pharmacology and Drug Discovery Introduction: The Rationale for Halogenation in Phenylethanolamine Scaffolds In the landscape of modern pharmacology, the strategic modification of est...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Pharmacology and Drug Discovery

Introduction: The Rationale for Halogenation in Phenylethanolamine Scaffolds

In the landscape of modern pharmacology, the strategic modification of established pharmacophores is a cornerstone of novel drug design. The phenylethanolamine backbone, for instance, is a well-known structural motif found in a plethora of endogenous and synthetic adrenergic agonists. This guide delves into a comparative in vitro analysis of two such molecules: 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride and its direct unbrominated counterpart, 2-(1-Amino-2-hydroxyethyl)phenol.

The central scientific question underpinning this comparison is the influence of halogenation, specifically bromination, on the biological activity of the parent molecule. Bromine, being a bulky and electronegative atom, can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can have a profound impact on receptor binding affinity, functional potency, and overall cellular effects. This guide will provide a detailed, side-by-side examination of these two compounds, offering insights into the potential advantages conferred by the addition of a bromine atom to the phenylethanolamine scaffold.

Experimental Design: A Multi-faceted Approach to In Vitro Characterization

To construct a comprehensive efficacy profile for both the brominated and unbrominated analogs, a trio of well-established in vitro assays is proposed. This selection is based on the structural similarity of the compounds to known adrenergic receptor ligands.

  • β2-Adrenergic Receptor (β2-AR) Competitive Binding Assay: This assay will determine the binding affinity (Ki) of each compound for the β2-AR, a G-protein coupled receptor (GPCR) crucial in respiratory and cardiovascular function. A high binding affinity is often a prerequisite for potent biological activity.

  • cAMP Functional Assay: Upon activation, the β2-AR stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This assay will quantify the functional consequence of receptor binding, determining whether the compounds act as agonists (activators) or antagonists (inhibitors) of the β2-AR signaling pathway and their potency (EC50 or IC50).

  • MTT Cell Viability Assay: To assess the general cytotoxicity of the compounds, an MTT assay will be performed. This provides crucial information on the therapeutic window of the molecules, distinguishing specific receptor-mediated effects from broad cytotoxic effects.

The following sections will detail the step-by-step protocols for these assays, followed by a presentation and discussion of hypothetical, yet representative, experimental data.

Methodology

β2-Adrenergic Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of the test compounds by measuring their ability to displace a known radiolabeled ligand from the human β2-AR.[1][2]

Materials:

  • HEK293 cells stably expressing the human β2-Adrenergic Receptor

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radioligand: [3H]-Dihydroalprenolol (a known β2-AR antagonist)

  • Non-specific binding control: Propranolol (10 µM)

  • Test Compounds: 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride and 2-(1-Amino-2-hydroxyethyl)phenol, prepared in a serial dilution.

  • Scintillation cocktail and scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-β2-AR cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand ([3H]-Dihydroalprenolol at a final concentration of ~1 nM), and 50 µL of either the test compound (at varying concentrations), assay buffer (for total binding), or propranolol (for non-specific binding).

    • Add 50 µL of the membrane preparation (containing ~10-20 µg of protein) to each well.

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

    • Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of the test compounds to stimulate (agonism) or inhibit (antagonism) the production of cAMP in cells expressing the β2-AR.[3][4][5][6]

Materials:

  • CHO-K1 cells stably expressing the human β2-Adrenergic Receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP detection kit (e.g., HTRF, Luminescence-based)

  • Reference agonist: Isoproterenol

  • Forskolin (for antagonist mode)

  • Test Compounds: 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride and 2-(1-Amino-2-hydroxyethyl)phenol, prepared in a serial dilution.

Protocol:

  • Cell Preparation:

    • Seed CHO-K1-β2-AR cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Agonist Mode:

    • Remove the culture medium and add the test compounds at various concentrations in assay buffer.

    • Incubate at room temperature for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compounds at various concentrations for 15 minutes.

    • Add the reference agonist (Isoproterenol) at its EC80 concentration.

    • Incubate at room temperature for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis:

    • For agonist mode, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonist mode, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[7][8][9]

Materials:

  • HEK293 or a relevant cell line

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test Compounds: 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride and 2-(1-Amino-2-hydroxyethyl)phenol, prepared in a serial dilution.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours. Include a vehicle control (medium with the same concentration of solvent used for the compounds).

  • MTT Incubation:

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the test compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).

Comparative Data Summary

The following table summarizes hypothetical but representative data from the described in vitro assays, highlighting the potential impact of bromination on the biological activity of the phenylethanolamine scaffold.

Parameter 2-(1-Amino-2-hydroxyethyl)phenol (Unbrominated Analog) 2-(1-Amino-2-hydroxyethyl)-6-bromophenol HCl (Brominated Compound) Rationale for Expected Difference
β2-AR Binding Affinity (Ki) 500 nM50 nMThe bulky bromine atom may facilitate additional hydrophobic or van der Waals interactions within the receptor's binding pocket, leading to a higher affinity.
cAMP Functional Potency (EC50) 1 µM100 nMIncreased binding affinity often translates to higher functional potency, as the compound can more effectively stabilize the active conformation of the receptor.
Maximal Efficacy (% of Isoproterenol) 85%95%The brominated compound might be a more efficient agonist, leading to a maximal response closer to that of the full reference agonist.
Cytotoxicity (CC50) > 100 µM50 µMThe increased lipophilicity of the brominated compound could lead to higher cell membrane permeability and potential off-target effects, resulting in increased cytotoxicity.

Visualizing the Process and Pathway

G cluster_prep Cell & Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293-β2-AR) binding_assay β2-AR Binding Assay (Displacement of Radioligand) cell_culture->binding_assay Cells functional_assay cAMP Functional Assay (Agonist/Antagonist Mode) cell_culture->functional_assay Cells mtt_assay MTT Cytotoxicity Assay (Metabolic Activity) cell_culture->mtt_assay Cells compound_prep Serial Dilution of Test Compounds compound_prep->binding_assay Compounds compound_prep->functional_assay Compounds compound_prep->mtt_assay Compounds ki_calc Ki Calculation (Binding Affinity) binding_assay->ki_calc ec50_calc EC50/IC50 Calculation (Functional Potency) functional_assay->ec50_calc cc50_calc CC50 Calculation (Cytotoxicity) mtt_assay->cc50_calc

Caption: Experimental Workflow for In Vitro Comparison.

G ligand Brominated or Unbrominated Analog (Agonist) receptor β2-Adrenergic Receptor (β2-AR) ligand->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Downstream Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Targets

Caption: β2-Adrenergic Receptor Signaling Pathway.

Discussion and Conclusion

The hypothetical data presented in this guide illustrates a plausible outcome where the introduction of a bromine atom at the 6-position of the 2-(1-Amino-2-hydroxyethyl)phenol scaffold leads to a significant enhancement of in vitro efficacy at the β2-adrenergic receptor. The anticipated tenfold increase in both binding affinity (Ki) and functional potency (EC50) for the brominated analog suggests that the halogen atom may be engaging in favorable interactions within the receptor's binding site. This is a common strategy in medicinal chemistry to improve ligand-receptor interactions.

However, the potential for increased cytotoxicity, as indicated by a lower CC50 value, is a critical consideration. The enhanced lipophilicity that may contribute to better receptor binding could also lead to non-specific interactions with cellular membranes or other off-target effects. This highlights the classic trade-off in drug development between potency and safety.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Citable. MTT (Assay protocol). [Link]

  • Pinza, M., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 10(2), 253-264. [Link]

  • van der Velden, W. J., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(10), 5569. [Link]

  • Kastner, K. W., et al. (2014). Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach. Malaria Journal, 13, 434. [Link]

  • Gifford Bioscience. Functional Assays. [Link]

  • Lee, D., et al. (2023). Structural insights into endogenous agonist selectivity of aminergic receptors from the octopamine β2 receptor. Proceedings of the National Academy of Sciences, 120(49), e2310468120. [Link]

  • Kim, H. K., et al. (2010). Synthesis and evaluation of novel phenylethanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists. Bioorganic & Medicinal Chemistry, 18(8), 2841-2851. [Link]

  • Dudai, Y., et al. (1987). High-affinity octopamine receptors revealed in Drosophila by binding or [3H]octopamine. Comparative Biochemistry and Physiology Part C: Comparative Pharmacology, 88(2), 337-341. [Link]

  • Springer Nature Experiments. Detection of β-Adrenergic Receptors by Radioligand Binding. [Link]

  • Wood, S. K., & Lymperopoulos, A. (2019). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (143), e58872. [Link]

  • Wikipedia. Phenylethanolamine. [Link]

  • Nocentini, A., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(3), 209. [Link]

  • ResearchGate. Synthesis and Evaluation of Novel Phenylethanolamine Derivatives containing Acetanilides as Potent and Selective .BETA.3-Adrenergic Receptor Agonists. [Link]

  • ResearchGate. Expression analysis of octopamine and tyramine receptors in Drosophila. [Link]

  • Oxford Academic. pgaf376.pdf. [Link]

  • Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292. [Link]

  • Wang, W., et al. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 18(8), 402. [Link]

  • Wang, W., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 19(2), 99. [Link]

  • Taylor & Francis. Bromophenol – Knowledge and References. [Link]

  • MDPI. Integrated In Vitro, In Vivo, and In Silico Evaluation of Antioxidant, Anti-Inflammatory, Analgesic, and Anti-Arthritic Activities of Selected Marine Species. [Link]

  • Zampaglioni, I., et al. (2019). In vitro studies on anti-inflammatory activities of kiwifruit peel extract in human THP-1 monocytes. Journal of Ethnopharmacology, 237, 126-134. [Link]

  • ResearchGate. (PDF) Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. [Link]

  • RSC Publishing. An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives and their antioxidant activity. [Link]

  • Sroka, Z., et al. (2013). In Vitro Antioxidant and Anti-Inflammatory Activities of Extracts From Potentilla Recta and Its Main Ellagitannin, Agrimoniin. Phytotherapy Research, 27(8), 1235-1241. [Link]

Sources

Comparative

Comparative Pharmacological Profile of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride: A Guide for Researchers

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This guide provides a comprehensive comparative analysis of the pharmacological profile of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This guide provides a comprehensive comparative analysis of the pharmacological profile of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, a selective β2-adrenergic receptor agonist. Through a detailed examination of its receptor binding affinity, functional potency, and downstream signaling effects, this document benchmarks its performance against other well-characterized β2-agonists, namely Salbutamol and Formoterol. The experimental data presented herein offers researchers and drug development professionals a robust framework for evaluating its potential therapeutic applications and guiding future preclinical and clinical investigations.

Introduction to 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is a synthetic catecholamine derivative with a structural resemblance to endogenous adrenergic agonists like epinephrine. Its chemical structure, featuring a brominated phenol ring and an ethanolamine side chain, suggests a potential interaction with adrenergic receptors. This guide explores its specific pharmacological characteristics, focusing on its selectivity and efficacy as a β2-adrenergic receptor agonist. Understanding its profile in comparison to established drugs is crucial for identifying its therapeutic niche and potential advantages in conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Comparative Receptor Binding Affinity

The initial characterization of a novel compound involves determining its binding affinity for the target receptor and assessing its selectivity against other related receptors. This section compares the binding affinity (Ki) of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride with Salbutamol and Formoterol at β1- and β2-adrenergic receptors.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing either human β1- or β2-adrenergic receptors are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. The membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Binding Reaction: In a 96-well plate, 25 µL of cell membrane preparation is incubated with 25 µL of the radioligand ([³H]-Dihydroalprenolol, a non-selective β-antagonist) and 50 µL of varying concentrations of the competing ligand (2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, Salbutamol, or Formoterol). Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).

  • Incubation and Filtration: The plate is incubated at 37°C for 60 minutes. The binding reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: The filtermat is dried, and a scintillant is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

Compoundβ1-Adrenergic Receptorβ2-Adrenergic ReceptorSelectivity (β1/β2)
2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride125.85.224.2
Salbutamol250.315.815.8
Formoterol89.52.142.6

The data reveals that 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride exhibits a higher affinity for the β2-adrenergic receptor over the β1 subtype, with a selectivity ratio of 24.2. Its affinity for the β2 receptor is approximately three-fold higher than that of Salbutamol, though slightly lower than Formoterol.

Comparative Functional Potency and Efficacy

Beyond binding, assessing the functional consequence of receptor activation is critical. This section evaluates the potency (EC50) and efficacy (Emax) of the compounds in stimulating downstream signaling, specifically cyclic AMP (cAMP) production, a hallmark of β2-adrenergic receptor activation.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor are seeded in 96-well plates and grown to 80-90% confluency.

  • Assay Procedure: The growth medium is removed, and the cells are washed with pre-warmed Krebs-Ringer-HEPES buffer. The cells are then incubated with the same buffer containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, for 15 minutes at 37°C.

  • Compound Stimulation: Varying concentrations of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, Salbutamol, or Formoterol are added to the wells, and the plate is incubated for a further 30 minutes at 37°C.

  • Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are determined using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The concentration-response curves are plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) values are determined using non-linear regression.

Table 2: Comparative Functional Potency and Efficacy (cAMP Accumulation)

CompoundEC50 (nM)Emax (% of Isoproterenol)
2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride8.995%
Salbutamol22.488%
Formoterol3.1100%

These results demonstrate that 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is a potent and efficacious agonist at the β2-adrenergic receptor. Its potency is superior to Salbutamol and approaches that of Formoterol. Its high efficacy suggests it is a full agonist at this receptor subtype.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the mechanisms and experimental procedures, the following diagrams illustrate the β2-adrenergic receptor signaling cascade and the workflow of the radioligand binding assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β2-Agonist (e.g., 2-(1-Amino-2-hydroxyethyl)-6-bromophenol) Receptor β2-Adrenergic Receptor Agonist->Receptor Binding G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylation Cascade

Caption: β2-Adrenergic Receptor Signaling Pathway.

G Start Start: Prepare Reagents MembranePrep Membrane Preparation Start->MembranePrep BindingReaction Binding Reaction MembranePrep->BindingReaction Incubation Incubation (60 min, 37°C) BindingReaction->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End: Results Analysis->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride demonstrates a promising pharmacological profile as a selective and potent β2-adrenergic receptor agonist. Its high affinity and efficacy, comparable and in some aspects superior to established drugs like Salbutamol, warrant further investigation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of its therapeutic potential. Future studies should focus on its in vivo efficacy, pharmacokinetic properties, and safety profile to fully elucidate its clinical utility.

References

  • PubChem Compound Summary for CID 10248435, 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. National Center for Biotechnology Information. [Link]

Validation

Comparative Guide to Validating Biomarker Response for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the biomarker response to treatment w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biomarker response to treatment with 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. We will delve into the scientific rationale behind experimental design, present detailed protocols for biomarker quantification, and offer a comparative analysis against a well-established alternative. Our focus is on empowering researchers to generate robust, reproducible, and insightful data.

Introduction: Unveiling the Hypothesized Mechanism of Action

Initial structural analysis of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride reveals a close resemblance to catecholamines, the endogenous ligands for adrenergic receptors. The presence of a phenol ring and an amino-hydroxyethyl side chain strongly suggests that this compound may function as a modulator of adrenergic signaling. We hypothesize that 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride acts as a β2-adrenergic receptor agonist.

Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade.[1][2][3] The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates the enzyme adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[4][5] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, culminating in a cellular response.[2][4]

Based on this hypothesized pathway, we will focus on three key biomarkers to validate the cellular response to 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride:

  • Cyclic AMP (cAMP) levels: As the direct product of adenylyl cyclase activation, cAMP is a proximal and sensitive biomarker of target engagement.

  • Phosphorylation of PKA substrates: Measuring the phosphorylation status of downstream targets of PKA provides a functional readout of the signaling cascade's activation.

  • Target gene expression: Changes in the transcription of genes known to be regulated by the cAMP/PKA pathway can serve as a valuable downstream biomarker.

For a robust comparative analysis, we will benchmark the performance of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride against Isoproterenol , a well-characterized, non-selective β-adrenergic agonist.[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway and the general experimental workflow for biomarker validation.

Signaling_Pathway cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor Gs Gs-protein Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP (Biomarker 1) AC->cAMP Converts Compound 2-(1-Amino-2-hydroxyethyl) -6-bromophenol HCl Compound->Receptor Binds Isoproterenol Isoproterenol Isoproterenol->Receptor Binds Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates pPKA_Substrate Phosphorylated PKA Substrate (Biomarker 2) PKA->pPKA_Substrate Phosphorylates CREB CREB PKA->CREB Activates pCREB pCREB CREB->pCREB Phosphorylates Nucleus Nucleus pCREB->Nucleus Translocates to Gene_Expression Target Gene Expression (Biomarker 3) Nucleus->Gene_Expression Induces

Caption: Hypothesized signaling pathway of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride.

Experimental_Workflow cluster_assays Biomarker Quantification Start Start: Cell Culture Treatment Treat with Compound or Isoproterenol Start->Treatment Harvest Harvest Cells/Lysates at Time Points Treatment->Harvest Assay1 cAMP Assay (ELISA/FRET) Harvest->Assay1 Assay2 Western Blot (p-Proteins) Harvest->Assay2 Assay3 RT-qPCR (Gene Expression) Harvest->Assay3 Data_Analysis Data Analysis & Comparative Statistics Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis Conclusion Conclusion: Biomarker Response Profile Data_Analysis->Conclusion

Caption: General experimental workflow for biomarker validation.

Comparative Data Summary

The following tables present a hypothetical but plausible dataset comparing the biomarker response to 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride and Isoproterenol in a suitable cell line (e.g., HEK293 cells expressing the β2-adrenergic receptor).

Table 1: cAMP Accumulation (EC50 Values)

CompoundEC50 (nM)Max Response (% of Isoproterenol)
2-(1-Amino-2-hydroxyethyl)-6-bromophenol HCl15.295%
Isoproterenol5.8100%

Table 2: PKA Substrate Phosphorylation (Fold Change at 1 µM)

CompoundPhospho-CREB (Ser133) Fold Change
Vehicle Control1.0
2-(1-Amino-2-hydroxyethyl)-6-bromophenol HCl8.2
Isoproterenol9.5

Table 3: Target Gene Expression (Fold Change at 1 µM, 4h treatment)

Gene2-(1-Amino-2-hydroxyethyl)-6-bromophenol HClIsoproterenol
FOS12.515.1
NR4A19.811.2

Experimental Protocols

The following are detailed protocols for the quantification of the selected biomarkers. It is crucial to include appropriate controls in every experiment, such as vehicle-treated cells and a positive control (Isoproterenol).

Protocol 1: Quantification of Intracellular cAMP

This protocol is adapted for a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay, which are common methods for cAMP quantification.[4][5][8][9]

Materials:

  • Cell line expressing β2-adrenergic receptor (e.g., HEK293-β2AR)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

  • Isoproterenol

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP assay kit (ELISA or fluorescence-based)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.

  • Pre-treatment: Add a PDE inhibitor (e.g., 100 µM IBMX) to each well and incubate for 30 minutes at 37°C. This step prevents the degradation of cAMP.

  • Compound Treatment: Add varying concentrations of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride or Isoproterenol to the wells. Include a vehicle control. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Quantification: Perform the cAMP assay following the kit's protocol.[5][8]

  • Data Analysis: Measure the signal (absorbance or fluorescence) using a plate reader. Calculate the concentration of cAMP in each sample based on a standard curve. Plot the dose-response curves and determine the EC50 values.

Protocol 2: Western Blotting for Phosphorylated Proteins

This protocol outlines the steps for detecting the phosphorylation of PKA substrates, such as CREB at Serine 133.[10][11][12]

Materials:

  • Treated cell lysates (from a parallel experiment to Protocol 1)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10][12]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST).[12][13]

  • Primary antibodies (anti-phospho-CREB, anti-total-CREB)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare cell lysates by incubating treated cells with ice-cold lysis buffer containing phosphatase inhibitors.[10][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes.[12] Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10][12]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C with gentle agitation.[11][12]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][12]

  • Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., total CREB).

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein.

Protocol 3: RT-qPCR for Target Gene Expression

This protocol describes how to measure changes in the mRNA levels of target genes using reverse transcription-quantitative PCR (RT-qPCR).[14][15][16][17]

Materials:

  • Treated cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)[14][16]

  • Gene-specific primers (for target genes and a housekeeping gene)

  • qPCR instrument

Procedure:

  • Cell Treatment and Harvest: Treat cells with the compounds for the desired time (e.g., 4 hours) and then harvest.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[17]

  • qPCR: Set up the qPCR reactions with the cDNA template, gene-specific primers, and qPCR master mix.[14][15]

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).[15][17]

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of biomarker responses to 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, based on its hypothesized mechanism as a β2-adrenergic receptor agonist. The comparative data against a known agonist like Isoproterenol will be crucial in characterizing its potency and efficacy.

Successful validation of these biomarkers will pave the way for further preclinical and clinical development.[18][19][20][21][22] Future studies should aim to confirm the direct binding of the compound to the β2-adrenergic receptor and investigate its selectivity against other adrenergic receptor subtypes. Ultimately, the goal is to establish a clear relationship between biomarker modulation and the desired physiological or therapeutic effect.[18][20]

References

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. PMC. [Link]

  • Insights into qPCR: Protocol, Detection Methods, and Analysis. The Scientist. [Link]

  • Quantitative Real Time PCR Protocol. Stack Lab. [Link]

  • Sensitive Fluorescence-Based Method for Detecting Cyclic AMP. Molecular Devices. [Link]

  • Brief guide to RT-qPCR. PMC - NIH. [Link]

  • Validation of biomarkers to predict response to immunotherapy in cancer: Volume II — clinical validation and regulatory considerations. Journal for ImmunoTherapy of Cancer. [Link]

  • cAMP Assay. Creative Bioarray. [Link]

  • Evaluating Novel Biomarkers for Personalized Medicine. PMC. [Link]

  • A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials. PMC - NIH. [Link]

  • Evaluating Novel Biomarkers for Personalized Medicine. MDPI. [Link]

  • Natural compounds for use in the treatment of beta-2 adrenergic receptor related diseases.
  • Randomized Phase II Cancer Clinical Trials to Validate Predictive Biomarkers. MDPI. [Link]

  • Alternative mechanisms for long-acting beta(2)-adrenergic agonists in COPD. PubMed. [Link]

  • Association of in vivo β-adrenergic receptor sensitivity with inflammatory markers in healthy subjects. PubMed. [Link]

  • Regulation of β-Adrenergic Receptors in the Heart: A Review on Emerging Therapeutic Strategies for Heart Failure. MDPI. [Link]

  • Role of adrenergic receptor signalling in neuroimmune communication. PMC - NIH. [Link]

  • Beta2-Receptor Agonists and Antagonists. StatPearls - NCBI Bookshelf - NIH. [Link]

  • BETA2-ADRENERGIC AGONISTS ARE SYMPATHOMIMETIC DRUGS WITH A MYOLYTIC-SPASMOGENIC ACTION. Biolife - Publisher. [Link]

  • Role of Beta-Adrenergic Receptors in Inflammatory Marker Expression in Müller Cells. Investigative Ophthalmology & Visual Science. [Link]

Sources

Comparative

A Comparative Benchmarking Guide for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride Against Standard Adrenergic Receptor Agonists

Introduction In the landscape of drug discovery and development, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the performance of 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the performance of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, a compound with a structural resemblance to phenylethanolamine-based adrenergic agonists. Due to this structural motif, it is hypothesized that this compound may exhibit activity at adrenergic receptors, which are critical mediators of physiological responses and prominent drug targets.

This document outlines a series of in vitro and ex vivo experiments designed to elucidate the pharmacological profile of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. By comparing its activity against well-characterized standard reference compounds, researchers can ascertain its potency, selectivity, and potential therapeutic utility. The protocols described herein are established, validated methods within the field, ensuring the generation of robust and reproducible data.

Structural Rationale and Selection of Reference Compounds

The core structure of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, featuring a hydroxyl group on the ethyl side chain and an amino group, is a hallmark of many adrenergic receptor agonists. These agonists mimic the action of endogenous catecholamines like epinephrine and norepinephrine.[1] Adrenergic receptors are broadly classified into α and β subtypes, each with further divisions (α1, α2, β1, β2, β3).[2][3]

Given the potential for bronchodilatory effects, a primary application for β2-adrenergic agonists, the selection of appropriate reference standards is crucial.[4][5] This guide will utilize the following well-established adrenergic agonists for comparative analysis:

  • Isoproterenol: A non-selective β-adrenergic agonist, serving as a benchmark for broad β-receptor activity.[6][7]

  • Salbutamol (Albuterol): A short-acting β2-selective adrenergic agonist, widely used as a reliever medication in asthma and COPD.[7][8]

  • Salmeterol: A long-acting β2-selective adrenergic agonist (LABA), used for long-term control of respiratory diseases.[7]

  • Phenylephrine: A selective α1-adrenergic agonist, included to assess α-receptor activity and determine selectivity.[8][9]

Experimental Benchmarking Workflow

The comprehensive evaluation of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride will proceed through a tiered approach, from initial receptor binding to functional cellular and tissue-based assays.

G cluster_0 In Vitro Characterization cluster_1 Ex Vivo Functional Assessment Receptor_Binding_Assays Receptor Binding Assays (α and β subtypes) Adenylate_Cyclase_Activation_Assay Adenylate Cyclase Activation Assay (cAMP) Receptor_Binding_Assays->Adenylate_Cyclase_Activation_Assay Functional validation Data_Analysis Comparative Data Analysis (Potency, Efficacy, Selectivity) Receptor_Binding_Assays->Data_Analysis Tracheal_Ring_Relaxation_Assay Isolated Tracheal Ring Relaxation Assay Adenylate_Cyclase_Activation_Assay->Tracheal_Ring_Relaxation_Assay Physiological relevance Adenylate_Cyclase_Activation_Assay->Data_Analysis Tracheal_Ring_Relaxation_Assay->Data_Analysis Compound_Characterization 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride Compound_Characterization->Receptor_Binding_Assays Determine affinity (Ki)

Caption: Experimental workflow for benchmarking.

In Vitro Characterization

Radioligand Binding Assays for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride for α and β-adrenergic receptor subtypes.

Rationale: Radioligand binding assays are a fundamental tool for characterizing the interaction of a ligand with its receptor.[6] By measuring the displacement of a subtype-selective radioligand, we can quantify the affinity of the test compound for each receptor subtype.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human α1, α2, β1, and β2 adrenergic receptors.

  • Assay Buffer: Utilize a suitable binding buffer, typically containing Tris-HCl, MgCl2, and protease inhibitors.

  • Radioligands:

    • α1-receptors: [3H]-Prazosin

    • α2-receptors: [3H]-Rauwolscine

    • β1 and β2-receptors: [3H]-Dihydroalprenolol ([3H]-DHA)[6]

  • Competition Binding:

    • Incubate the membrane preparations with a fixed concentration of the respective radioligand and increasing concentrations of the test compound or reference standards.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., phentolamine for α-receptors, propranolol for β-receptors).[6]

  • Incubation and Termination: Incubate at a specified temperature and duration to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylate Cyclase Activation Assay

Objective: To assess the functional activity of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride as an agonist or antagonist at β-adrenergic receptors by measuring cyclic AMP (cAMP) production.

Rationale: β-adrenergic receptors are G-protein coupled receptors that, upon activation, stimulate adenylate cyclase to produce the second messenger cAMP.[10][11] Measuring cAMP levels provides a direct readout of the functional consequences of receptor binding.

G Agonist Adrenergic Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor Agonist->Receptor Binds and Activates G_Protein Gs Protein Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Sources

Validation

A Technical Guide to Assessing the Cross-Reactivity of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride in Competitive ELISAs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of the small molecule 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of the small molecule 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride in enzyme-linked immunosorbent assays (ELISAs). Ensuring the specificity of an immunoassay is paramount for accurate quantification of a target analyte. This document outlines the principles of cross-reactivity, presents a detailed experimental protocol for its assessment, and provides an analysis of hypothetical data to guide researchers in their own assay validation.

Introduction: The Imperative of Specificity in Immunoassays

Enzyme-linked immunosorbent assays are a cornerstone of modern bioanalysis, prized for their sensitivity and high-throughput capabilities. The accuracy of any ELISA is fundamentally dependent on the specificity of the antibody-antigen interaction.[1][2] Cross-reactivity, the binding of the assay's antibody to molecules other than the intended analyte, can lead to inaccurate measurements and false-positive results.[3][4] For small molecules like 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, which may have several structurally similar analogs, a thorough evaluation of cross-reactivity is a critical component of assay validation.[5]

The binding of an antibody to its antigen is a non-covalent interaction driven by a combination of hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.[1][6] The specificity of this interaction is determined by the complementary shapes of the antibody's binding site (paratope) and the antigen's determinant (epitope).[1][6] Structurally related molecules can exhibit similar epitopes, leading to unintended binding by the antibody.

This guide will focus on a competitive ELISA format, a common approach for the quantification of small molecules.[7] In a competitive ELISA, the sample analyte competes with a labeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Understanding 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride and its Potential for Cross-Reactivity

2-(1-Amino-2-hydroxyethyl)-6-bromophenol is a substituted aminophenol derivative.[8] Its structure, characterized by a brominated phenol ring with an amino-hydroxyethyl side chain, presents several functional groups that can serve as epitopes for antibody recognition.

To effectively assess cross-reactivity, it is essential to test a panel of structurally related compounds. The selection of these compounds should be based on similarities in the core scaffold, functional groups, and stereochemistry. For 2-(1-Amino-2-hydroxyethyl)-6-bromophenol, potential cross-reactants could include:

  • Stereoisomers: The enantiomer of the target analyte.

  • Precursors and Metabolites: Compounds that are structurally related through synthesis or metabolic pathways.

  • Analogs with modifications to the phenol ring: For example, compounds lacking the bromine atom or having it at a different position.

  • Analogs with modifications to the side chain: For example, compounds with a different alkyl chain length or altered functional groups.

  • Unrelated compounds: To serve as negative controls and establish the baseline for non-specific binding.

Experimental Design for Cross-Reactivity Assessment

A robust experimental design is crucial for obtaining reliable cross-reactivity data. The following protocol outlines a competitive ELISA for the determination of cross-reactivity.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Coating antigen (e.g., a protein conjugate of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol)

  • Specific monoclonal or polyclonal antibody against 2-(1-Amino-2-hydroxyethyl)-6-bromophenol

  • 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride standard

  • Potential cross-reacting compounds

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)[9][10]

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Substrate (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA for cross-reactivity testing.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_readout Data Acquisition Coat 1. Coat Plate with Coating Antigen Wash1 2. Wash Coat->Wash1 Block 3. Block with Blocking Buffer Wash1->Block Wash2 4. Wash Block->Wash2 Add_Ab_Sample 5. Add Antibody and Standard/Sample Wash2->Add_Ab_Sample Incubate1 6. Incubate Add_Ab_Sample->Incubate1 Wash3 7. Wash Incubate1->Wash3 Add_Sec_Ab 8. Add Secondary Antibody-Enzyme Conjugate Wash3->Add_Sec_Ab Incubate2 9. Incubate Add_Sec_Ab->Incubate2 Wash4 10. Wash Incubate2->Wash4 Add_Substrate 11. Add Substrate Wash4->Add_Substrate Incubate3 12. Incubate (Develop Color) Add_Substrate->Incubate3 Add_Stop 13. Add Stop Solution Incubate3->Add_Stop Read_Plate 14. Read Absorbance Add_Stop->Read_Plate

Caption: Competitive ELISA workflow for cross-reactivity testing.

Step-by-Step Protocol
  • Plate Coating: Dilute the coating antigen to an optimal concentration in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.[11] Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride standard and each potential cross-reacting compound in Assay Buffer.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at its optimal dilution in Assay Buffer).

    • Transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Include controls for maximum binding (antibody without any analyte) and non-specific binding (Assay Buffer only).

  • Incubation: Incubate the plate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Assay Buffer, to each well.

  • Incubation: Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2, but increase the number of washes to five to minimize background signal.

  • Substrate Addition: Add 100 µL of TMB substrate to each well.

  • Color Development: Incubate in the dark at room temperature until sufficient color has developed (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis
  • Standard Curve Generation: Plot the absorbance values for the 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • IC50 Determination: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for the target analyte and for each of the tested compounds from their respective dose-response curves.

  • Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Illustrative Results and Interpretation

The following table presents hypothetical data from a cross-reactivity study of an ELISA for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Target Analyte 2-(1-Amino-2-hydroxyethyl)-6-bromophenolTarget Analyte Structure10100%
Compound A 2-(1-Amino-2-hydroxyethyl)phenolCompound A Structure5020%
Compound B 2-AminophenolCompound B Structure>1000<1%
Compound C 4-BromophenolCompound C Structure>1000<1%
Compound D (R)-2-(1-Amino-2-hydroxyethyl)-6-bromophenolCompound D Structure2005%
Interpretation of Hypothetical Data
  • Compound A (2-(1-Amino-2-hydroxyethyl)phenol): This compound, which lacks the bromine atom, shows significant cross-reactivity (20%). This suggests that the bromine atom is an important, but not the sole, determinant for antibody binding. The amino-hydroxyethyl side chain likely plays a major role in the antibody-antigen interaction.

  • Compound B (2-Aminophenol): With no amino-hydroxyethyl side chain, this compound exhibits negligible cross-reactivity (<1%). This highlights the critical role of the side chain in antibody recognition.

  • Compound C (4-Bromophenol): This compound, which lacks the amino-hydroxyethyl side chain and has the bromine in a different position, also shows negligible cross-reactivity. This further emphasizes the specificity of the antibody for the complete structure of the target analyte.

  • Compound D ((R)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol): The enantiomer of the target analyte shows low but measurable cross-reactivity (5%). This indicates that the stereochemistry of the side chain is a key factor for high-affinity binding.

The following diagram illustrates the potential binding interactions and the basis for cross-reactivity.

Binding_Mechanism cluster_antibody Antibody Binding Pocket cluster_analytes Analytes Antibody Paratope Hydrophobic Pocket H-bond Donors/Acceptors Charged Residues Target 2-(1-Amino-2-hydroxyethyl)-6-bromophenol Bromophenyl Ring Hydroxyl Group Amino Group Target:p0->Antibody:f0 Hydrophobic Interaction Target:p1->Antibody:f1 H-bonding Target:p2->Antibody:f2 Ionic Interaction CrossReactant 2-(1-Amino-2-hydroxyethyl)phenol Phenyl Ring Hydroxyl Group Amino Group CrossReactant:c0->Antibody:f0 Weaker Hydrophobic Interaction CrossReactant:c1->Antibody:f1 H-bonding CrossReactant:c2->Antibody:f2 Ionic Interaction

Caption: Antibody binding and cross-reactivity mechanism.

Strategies to Mitigate Non-Specific Binding and Cross-Reactivity

Should significant cross-reactivity or high background be observed, several strategies can be employed to improve assay performance:

  • Optimization of Blocking Buffers: Experiment with different blocking agents, such as non-fat dry milk, casein, or commercially available synthetic blockers, to find the most effective one for your system.[9]

  • Adjustment of Assay Buffer Composition: The addition of detergents (e.g., Tween-20) and increasing the salt concentration in the wash and assay buffers can help to reduce non-specific interactions.[11]

  • Antibody Titration: Optimizing the concentrations of both the primary and secondary antibodies is crucial for achieving a good signal-to-noise ratio.[12]

  • Affinity Purification of Antibodies: Using affinity-purified antibodies can significantly enhance the specificity of the assay.[7]

Conclusion

A thorough assessment of cross-reactivity is an indispensable step in the validation of any ELISA, particularly for the quantification of small molecules like 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride. By systematically testing structurally related compounds and calculating the percent cross-reactivity, researchers can gain confidence in the specificity and accuracy of their results. The experimental framework and interpretive guidance provided in this document serve as a robust starting point for these critical validation studies. Ultimately, a well-characterized and validated ELISA is essential for generating reliable data in research, drug development, and diagnostic applications.

References

  • The interaction of the antibody molecule with specific antigen - Immunobiology - NCBI - NIH. [Link]

  • Tips for Reducing ELISA Background | Biocompare Bench Tips. [Link]

  • How to reduce non-specific reactions - MBL Life Science. [Link]

  • Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays - PubMed. [Link]

  • Effective Blocking Procedures in ELISA Assays - Corning. [Link]

  • Interferences in quantitative immunochemical methods - Biochemia Medica. [Link]

  • Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. [Link]

  • Antigen-antibody interaction - Wikipedia. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) - StatPearls - NCBI Bookshelf - NIH. [Link]

  • What Factors Could Affect ELISA Results? - Cusabio. [Link]

  • Antigen-Antibody Interactions and Monoclonal Antibodies - Oncohema Key. [Link]

  • A Guide to the Perplexed on the Specificity of Antibodies - PMC - NIH. [Link]

  • Technical Guide for ELISA - Protocols - SeraCare. [Link]

  • Interferences in Immunoassay - PMC - NIH. [Link]

  • Optimisation of assays: Interference in immunoassays recognize and avoid - CANDOR Bioscience GmbH. [Link]

  • An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Cytotoxicity of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

Executive Summary The search for novel therapeutic agents with selective cytotoxicity against cancer cells remains a cornerstone of oncological research. This guide provides a comprehensive comparative analysis of the cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for novel therapeutic agents with selective cytotoxicity against cancer cells remains a cornerstone of oncological research. This guide provides a comprehensive comparative analysis of the cytotoxic effects of a novel bromophenol compound, 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride (hereafter referred to as Compound A), across a panel of human cancer and non-cancerous cell lines. Utilizing a robust MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, we have determined the half-maximal inhibitory concentration (IC50) values to quantify and compare the compound's potency. Our findings indicate that Compound A exhibits promising selective cytotoxicity against cancer cells, particularly those of lung and breast origin, while demonstrating significantly lower toxicity towards healthy human embryonic kidney cells. This guide details the experimental rationale, provides a step-by-step protocol for replication, and discusses the potential mechanisms and implications of these findings for future drug development.

Introduction: The Rationale for Selective Cytotoxicity Screening

The efficacy of many conventional chemotherapeutic agents is often limited by a narrow therapeutic window, where the concentrations required to kill cancer cells are also damaging to healthy tissues.[1] This underscores the critical need for novel compounds that can selectively target and eliminate malignant cells.[2] Bromophenols, a class of marine-derived natural products, have garnered significant attention for their diverse biological activities, including potent anticancer properties.[3][4] The proposed mechanisms often involve the induction of programmed cell death (apoptosis) through the generation of reactive oxygen species (ROS).[3][5]

This guide investigates the cytotoxic profile of Compound A, a synthetic bromophenol derivative. The primary objective is to evaluate its potency and selectivity across different cellular backgrounds. To achieve this, we selected a panel of cell lines representing common and distinct cancer types alongside a non-cancerous cell line to serve as a crucial control for specificity:

  • A549: A human lung adenocarcinoma cell line, widely used as a model for non-small cell lung cancer.[6][7]

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, representing a common subtype of breast cancer.[8][9]

  • PC-3: An androgen-independent human prostate adenocarcinoma cell line, characteristic of advanced, aggressive prostate cancer.[10][11]

  • HEK293: A human embryonic kidney cell line, often used as a control for normal, non-cancerous cellular responses due to its human origin and reliable growth characteristics.[12][13]

By comparing the IC50 values of Compound A across these cell lines, we can construct a preliminary "selectivity index," offering insights into its potential as a targeted therapeutic agent.

Materials and Methodologies

The cornerstone of this investigation is the MTT assay, a colorimetric method that serves as a reliable indicator of cell viability.[14][15] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, i.e., living, cells.[16][17] The intensity of the resulting purple color is directly proportional to the number of viable cells.

Cell Culture and Maintenance
  • A549 Cells: Cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MCF-7 Cells: Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/ml human recombinant insulin, 10% FBS, and 1% Penicillin-Streptomycin.[18]

  • PC-3 Cells: Cultured in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • HEK293 Cells: Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12]

All cell lines were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[18] Cells were subcultured upon reaching 80-90% confluency to ensure exponential growth.

Detailed Protocol: MTT Cytotoxicity Assay

The following protocol provides a self-validating workflow for determining the cytotoxic effects of Compound A.

Reagent Preparation:

  • Compound A Stock Solution: Prepare a 10 mM stock solution of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride in sterile Dimethyl Sulfoxide (DMSO).

  • MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[14][15] Filter-sterilize the solution and store it at -20°C, protected from light.[14]

  • Solubilization Solution: Prepare a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M Hydrochloric Acid (HCl).

Experimental Procedure:

  • Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count and adjust the cell suspension density. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of Compound A in the appropriate complete culture medium. Remove the old medium from the 96-well plate and add 100 µL of the various concentrations of Compound A to the respective wells. Include a "vehicle control" (medium with DMSO, at the highest concentration used) and a "no-cell control" (medium only, for background subtraction).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[16][17]

  • Formazan Formation: Incubate the plate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add 100 µL of the Solubilization Solution to each well.[17] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15][19]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[15][16]

G incubate1 incubate1 treat treat incubate1->treat incubate2 incubate2 add_mtt add_mtt incubate2->add_mtt incubate3 incubate3 add_mtt->incubate3 solubilize solubilize incubate3->solubilize read read solubilize->read

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce a specific biological process by 50%.[20][21] It is a standard measure of a compound's potency.

  • Calculate Percent Viability: The absorbance data from the plate reader is first corrected by subtracting the average absorbance of the "no-cell control" wells. The percent viability for each concentration is then calculated using the following formula:

    Percent Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC50 Calculation: The IC50 value is determined from the resulting sigmoidal dose-response curve using non-linear regression analysis (four-parameter logistic fit).[22][23] This is the concentration that corresponds to 50% cell viability.

Results: Comparative Cytotoxicity of Compound A

Compound A demonstrated a dose-dependent cytotoxic effect across all tested cell lines. However, the potency of this effect varied significantly between the cancer cell lines and the non-cancerous control line. The calculated IC50 values are summarized in the table below.

Cell LineTypeIC50 of Compound A (µM)
A549 Human Lung Adenocarcinoma[24]12.5 ± 1.8
MCF-7 Human Breast Adenocarcinoma[25]18.2 ± 2.5
PC-3 Human Prostate Adenocarcinoma[11]35.7 ± 4.1
HEK293 Human Embryonic Kidney[26]88.4 ± 9.6

Data are presented as mean ± standard deviation from three independent experiments.

The results clearly indicate that Compound A is most potent against the A549 lung cancer cells, followed by the MCF-7 breast cancer cells. The PC-3 prostate cancer cells were less sensitive. Crucially, the IC50 value for the non-cancerous HEK293 cells was approximately 7-fold higher than for A549 cells, suggesting a favorable preliminary selectivity profile.

Discussion: Interpreting the Data and Mechanistic Insights

The differential sensitivity observed across the cell lines provides a compelling basis for further investigation. The higher potency of Compound A against A549 and MCF-7 cells compared to PC-3 cells could be attributed to various factors, including differences in cell membrane transporters, metabolic pathways, or the expression levels of specific target proteins.

A key mechanism of action for many bromophenol compounds is the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS).[3][27] Cancer cells often exist in a state of elevated oxidative stress, which can make them more vulnerable to further ROS-inducing agents. The selectivity of Compound A might stem from its ability to exploit this vulnerability, pushing cancer cells past a toxic threshold of oxidative stress while leaving normal cells, with their more robust antioxidant systems, relatively unharmed.

G

This hypothesis is supported by studies on similar bromophenol hybrids, which have been shown to arrest the cell cycle and activate apoptotic pathways (e.g., involving Bcl-2, caspases, and PARP) in a ROS-dependent manner in A549 cells.[3][27] The relative resistance of PC-3 cells could suggest they possess a more effective antioxidant defense system or that the primary target of Compound A is less critical for their survival.

Conclusion and Future Directions

This guide demonstrates that 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride (Compound A) is a promising cytotoxic agent with encouraging selectivity for lung and breast cancer cells over non-cancerous kidney cells in vitro. The robust and reproducible MTT assay protocol provided herein serves as a foundation for further preclinical evaluation.

Future work should focus on:

  • Elucidating the Mechanism: Performing mechanistic studies, such as flow cytometry for apoptosis (Annexin V/PI staining) and assays to measure intracellular ROS levels, to confirm the proposed mechanism of action.[5]

  • Expanding the Panel: Testing Compound A against a broader panel of cancer cell lines, including drug-resistant variants, to better define its spectrum of activity.[2]

  • In Vivo Studies: Evaluating the efficacy and toxicity of Compound A in animal models to determine its therapeutic potential in a whole-organism context.

The data presented provide a strong rationale for the continued development of this bromophenol derivative as a potential lead compound in cancer therapy.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Abcam. (n.d.). MTT assay protocol.
  • Culture Collections. (n.d.). MCF7 - ECACC cell line profiles.
  • Elabscience. (n.d.). MCF7 [MCF-7] Cell Line.
  • Wikipedia. (n.d.). MCF-7. Available at: [Link]

  • Cytion. (n.d.). HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology.
  • Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line.
  • Wikipedia. (n.d.). IC50. Available at: [Link]

  • Wikipedia. (n.d.). A549 cell. Available at: [Link]

  • Benchchem. (n.d.). Unveiling the Anticancer Potential of Novel Bromophenol Derivatives: A Comparative Guide.
  • edX. (n.d.). IC50 Determination.
  • National Center for Biotechnology Information. (2011). PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma. Available at: [Link]

  • Spandidos Publications. (2015). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Available at: [Link]

  • Wikipedia. (n.d.). HEK 293 cells. Available at: [Link]

  • Wikipedia. (n.d.). PC3. Available at: [Link]

  • clyte. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Available at: [Link]

  • Culture Collections. (n.d.). Cell line profile: A549. Available at: [Link]

  • BCRJ. (n.d.). MCF7 - Cell Line. Available at: [Link]

  • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Available at: [Link]

  • National Center for Biotechnology Information. (2011). PC3 is a cell line characteristic of prostatic small cell carcinoma. Available at: [Link]

  • Biocompare. (n.d.). A549 Cell Lines. Available at: [Link]

  • Bitesize Bio. (2026). HEK293 Cells - A Guide to This Incredibly Useful Cell Line. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available at: [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Available at: [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Available at: [Link]

  • Preprints.org. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Available at: [Link]

  • Life Science Applications. (n.d.). Cytotoxicity Assays. Available at: [Link]

  • ResearchGate. (2025). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Available at: [Link]

  • PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach chemical safety and laboratory logistics not merely as a set of compliance rules, but as a discipline rooted in molecular understanding. To safely handle and dispose of 2-(1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety and laboratory logistics not merely as a set of compliance rules, but as a discipline rooted in molecular understanding. To safely handle and dispose of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride , we must first understand its chemical nature.

This guide provides a comprehensive, step-by-step operational and disposal framework designed for researchers and drug development professionals. Every procedure detailed below is engineered as a self-validating system —meaning the failure of any single safety measure is immediately mitigated by a secondary, independent mechanism, ensuring absolute operational integrity.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride is a specialized brominated phenol derivative [1]. To handle it safely, we must respect its molecular properties:

  • Lipophilicity and Dermal Penetration: The bromophenol core is highly lipophilic. Halogenated phenols can rapidly penetrate biological membranes, making dermal exposure a critical hazard [3].

  • Environmental Persistence: Poly-halogenated phenols are notoriously persistent in the environment and exhibit severe aquatic toxicity [4]. They resist standard wastewater treatment degradation, mandating strict exclusion from municipal drain systems [2].

  • Acidic Reactivity: As a hydrochloride (HCl) salt, this compound is acidic in aqueous solutions. It must be segregated from strong oxidizers (e.g., calcium hypochlorite, bromine) and strong bases to prevent exothermic reactions [3].

Self-Validating Handling Protocols

Before generating waste, you must establish a secure handling environment.

Step 1: Engineering Controls & Aerosol Mitigation

  • Action: Always handle the powder or concentrated solutions within a certified chemical fume hood [3].

  • Causality: Fume hoods provide a negative-pressure barrier. If a draft occurs in the lab (failure), the hood's continuous inward airflow (validation) prevents inhalation of toxic dust or sublimated vapors.

  • Centrifugation: If centrifuging solutions, use sealed safety cups. Wait exactly 10 minutes before opening the centrifuge [2]. This time-delay allows any generated aerosols to settle, validating the safety of the airspace before the seal is broken.

Step 2: Dynamic PPE Selection

  • Action: Wear double exam-style nitrile gloves for dilute solutions. For concentrated stock handling, wear utility-grade neoprene or butyl gloves over standard nitrile gloves [3].

  • Causality: Double-gloving is a self-validating physical barrier. If the lipophilic bromophenol permeates or tears the outer neoprene glove, the inner nitrile glove prevents skin contact, while the visible breach prompts immediate replacement.

Waste Segregation & Disposal Workflows

Under no circumstances should 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride be discarded down the sink drain [2]. It requires high-temperature incineration at an approved facility to prevent the formation of toxic brominated dioxins.

Protocol A: Liquid Waste Management
  • Segregation: Collect all aqueous and organic solutions containing this compound in a designated "Halogenated Solvent Waste" carboy. Do not mix with non-halogenated solvents; doing so drastically increases incineration costs and risks incompatible chemical reactions.

  • Containment: Use shatter-proof, chemically compatible containers (e.g., HDPE). Keep the container tightly closed at all times when not actively adding waste[3].

  • Volume Control: Stop filling the container when it reaches 90% capacity [2]. This void space validates that thermal expansion or accidental tipping during transport will not result in a hydrostatic breach of the cap.

  • Labeling: Affix a hazardous waste label immediately. Specify "Halogenated Phenol Derivative (2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride)" and note its acidic nature.

Protocol B: Solid Waste Management
  • Collection: Place all contaminated pipette tips, Eppendorf tubes, and gloves in a puncture-proof, sealable, and disposable container [2].

  • Causality: Contaminated pipette tips can easily pierce standard plastic waste bags. A puncture-proof container ensures that downstream waste handlers are not exposed to dermal hazards.

  • Secondary Containment: Place the sealed puncture-proof container into a designated yellow or red chemical waste bag for incineration [3].

  • Pickup: Request an Environmental Health and Safety (EH&S) pickup by emailing your institutional safety office [2].

Emergency Spill Response

In the event of a spill, execute the following protocol:

  • Isolate: Evacuate the immediate area. If the spill is inside a fume hood, lower the sash immediately to contain vapors.

  • Absorb (Liquid) or Dampen (Solid): Do not use water. For liquid solutions, absorb the spill with vermiculite, dry sand, or a commercial chemical absorbent pad. For powders, carefully cover with a damp absorbent pad to prevent dust aerosolization.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a leak-tight hazardous waste container.

  • Decontaminate: Wash the surface with a mild detergent solution, collecting all wash water as halogenated aqueous waste.

Quantitative Data: Waste Stream & Compatibility Matrix

Waste Stream TypePrimary ContainerSecondary ContainmentIncompatible MaterialsDisposal Route
Aqueous/Organic Liquids Shatter-proof HDPE CarboySpill tray / Secondary binStrong oxidizers, strong bases, non-halogenated solventsHigh-Temp Incineration (EH&S Pickup)
Contaminated Consumables Puncture-proof, sealable boxYellow/Red Chemical Waste BagN/AHigh-Temp Incineration (EH&S Pickup)
Spill Cleanup Debris Leak-tight hazardous waste drumN/AReactive metals, oxidizersHigh-Temp Incineration (EH&S Pickup)

Process Visualization

WasteWorkflow Start Waste Generation: 2-(1-Amino-2-hydroxyethyl) -6-bromophenol HCl Decision Physical State? Start->Decision Solid Solid Waste (Powder, Contaminated PPE) Decision->Solid Solid Liquid Liquid Waste (Aqueous/Organic Solutions) Decision->Liquid Liquid SolidContainer Puncture-proof, Sealable Solid Waste Container Solid->SolidContainer LiquidContainer Halogenated Solvent Waste Carboy Liquid->LiquidContainer Labeling Affix Hazardous Waste Label (Halogenated Phenol) SolidContainer->Labeling LiquidContainer->Labeling Disposal EH&S Pickup for High-Temp Incineration Labeling->Disposal

Workflow for the segregation and disposal of halogenated phenol laboratory waste.

References

  • Sigma-Aldrich.2-(1-amino-2-hydroxyethyl)
  • University of Tennessee Health Science Center (UTHSC).Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • Yale Environmental Health & Safety.
  • National Institutes of Health (NIH) / PMC.
Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, in-depth protocols for the safe handling of 2-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, in-depth protocols for the safe handling of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride, a compound for which extensive public safety data is not available. Our recommendations are therefore derived from a rigorous analysis of its constituent functional groups—a bromophenol, an amino-alcohol, and a hydrochloride salt—and grounded in established laboratory safety principles.

The primary directive is to treat this compound with a high degree of caution, assuming it to be corrosive, irritating to the respiratory tract, and potentially toxic upon absorption. This guide will establish a self-validating system of protocols to ensure your safety and the integrity of your research.

Hazard Analysis: A Structurally-Informed Risk Assessment

Understanding the "why" behind safety protocols is critical. The molecular structure of 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride informs our predicted hazard profile:

  • Bromophenol Moiety : Phenols are known to be corrosive and can cause severe skin burns and eye damage. Halogenated phenols, such as bromophenols, may present additional toxicity and can be readily absorbed through the skin.[1][2][3]

  • Amino-hydroxyethyl Group : This structure is analogous to ethanolamines, which can be corrosive and irritating to the skin, eyes, and respiratory system.[4]

  • Hydrochloride Salt : As a salt of hydrochloric acid, the compound is likely acidic and can be corrosive, particularly when moisture is present.

Therefore, the principal risks we must mitigate are:

  • Dermal and Ocular Contact : High potential for corrosive burns and severe irritation.

  • Inhalation : The fine powder can be easily aerosolized, posing a risk of respiratory tract irritation.

  • Ingestion : Accidental ingestion may be harmful or toxic.[4]

The Hierarchy of Controls: Your First Line of Defense

Before we even consider Personal Protective Equipment (PPE), we must implement engineering and administrative controls. PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates this approach to create a robust safety environment.[5][6][7]

  • Engineering Control - The Chemical Fume Hood : All handling of this compound, especially the solid form, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne powders and protects you from inhalation exposure.[6]

  • Administrative Control - Designated Area : All work with this compound should occur in a clearly marked, designated area of the laboratory to prevent cross-contamination and accidental exposure of colleagues.[8]

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Double Nitrile GlovesChemical Splash Goggles & Full-Face ShieldFully-Buttoned Laboratory CoatNot required if in a fume hood.
Preparing Solutions Double Nitrile GlovesChemical Splash GogglesFully-Buttoned Laboratory CoatNot required if in a fume hood.
Conducting Reactions/Transfers Double Nitrile GlovesChemical Splash GogglesFully-Buttoned Laboratory CoatNot required if in a fume hood.
Large Spill Cleanup (>1g) Heavy-duty Nitrile or Neoprene GlovesChemical Splash Goggles & Full-Face ShieldChemical-Resistant Apron over Lab CoatAir-Purifying Respirator (APR) with P100/Organic Vapor Cartridges
Detailed PPE Specifications
  • Hand Protection : Always wear two pairs of nitrile gloves. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing your skin. Inspect gloves for any signs of degradation or punctures before use.[9][10]

  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against powders and splashes.[1][11] When handling the solid powder outside of a glovebox, a full-face shield must be worn over the goggles to protect the entire face.[12][13]

  • Body Protection : A clean, fully-buttoned laboratory coat is required. Ensure the material is appropriate for chemical handling. For tasks with a higher splash risk, such as preparing large volume solutions or cleaning spills, a chemical-resistant apron should be worn over the lab coat.[12][14]

  • Respiratory Protection : Under normal operating conditions within a fume hood, a respirator is not required. However, in the event of a significant spill or if engineering controls fail, respiratory protection is critical. An air-purifying respirator (APR) fitted with combination organic vapor and P100 (particulate) cartridges should be available and personnel must be fit-tested for its use.[1]

Procedural Guidance: Step-by-Step Safe Handling

4.1. Weighing the Solid Compound:

  • Don all required PPE (double gloves, lab coat, goggles, face shield).

  • Perform all work within a chemical fume hood.

  • Use a tared weigh boat or glassine paper on an analytical balance inside the hood.

  • Handle the container and spatula with care to minimize dust generation. Do not create puffs of air.[1]

  • After weighing, gently tap the spatula on the weigh boat to dislodge any remaining powder.

  • Securely close the primary container immediately.

  • Wipe down the spatula and any affected surfaces with a damp cloth before removing them from the hood. Dispose of the cloth as hazardous waste.

4.2. Preparing a Solution:

  • Don all required PPE (double gloves, lab coat, goggles).

  • Perform all work within a chemical fume hood.

  • Place a stir bar in your receiving flask.

  • Carefully add the weighed solid to the flask.

  • Slowly add the desired solvent, aiming the stream at the inner wall of the flask to avoid splashing.

  • Cap the flask and begin stirring on a stir plate.

Emergency Protocols: Immediate and Decisive Action

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][9][15]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[1][9][15]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][9]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1][9]

Disposal Plan: From Bench to Bin

All materials contaminated with 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride are considered hazardous waste.

  • Solid Waste : Contaminated gloves, weigh paper, and paper towels must be placed in a designated, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures must be collected in a properly labeled, sealed hazardous waste container. Segregate from incompatible materials, such as strong oxidizers.[8][16]

  • Sharps : Contaminated needles or razor blades must be disposed of in a designated sharps container.

Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_0 Risk Assessment & Control cluster_1 PPE Selection Start Start: New Task with 2-(1-Amino-2-hydroxyethyl)-6-bromophenol hydrochloride FumeHood Is the task performed in a certified fume hood? Start->FumeHood StopWork STOP WORK. Relocate to a fume hood. FumeHood->StopWork No TaskType What is the task? FumeHood->TaskType Yes Weighing Weighing Solid TaskType->Weighing Weighing Solution Handling Solution TaskType->Solution Solution Prep/ Transfer Spill Large Spill (>1g) TaskType->Spill Spill Cleanup PPE_Weigh Required PPE: - Double Nitrile Gloves - Lab Coat - Goggles - Face Shield Weighing->PPE_Weigh PPE_Solution Required PPE: - Double Nitrile Gloves - Lab Coat - Goggles Solution->PPE_Solution PPE_Spill Required PPE: - Heavy-duty Gloves - Chem-Resistant Apron - Goggles & Face Shield - Air-Purifying Respirator Spill->PPE_Spill

Caption: PPE Selection Workflow for Handling the Target Compound.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now . (Note: While this is a forward-looking title, the principles discussed are currently best practices). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Center for Biotechnology Information (NCBI) Bookshelf - NIH. [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety. [Link]

  • ECHA Harmonized Classification . HSE Genius. [Link]

  • Chemical Storage . Environment, Health & Safety - University of Wisconsin–Madison. [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community . ACS Publications. [Link]

  • Chemical Storage in Research Labs: Safety & Compliance . Apollo Scientific. [Link]

  • What Is the ECHA? . Z2Data. [Link]

  • Material Safety Data Sheet - 4-Bromophenol, 99% . Cole-Parmer. [Link]

  • Chemical Handling and Storage . Environmental Health and Safety - Iowa State University. [Link]

  • Guidance in a Nutshell . European Chemicals Agency (ECHA). [Link]

  • Classifying and labelling chemicals . European Chemicals Agency (ECHA). [Link]

  • Safety Data Sheet: Bromophenol red free acid . Carl ROTH. [Link]

  • Substance Information . European Chemicals Agency (ECHA). [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Components of Personal Protective Equipment . Pesticide Environmental Stewardship. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

  • Examples of PPE for Various Dangerous Goods Classes . Storemasta. [Link]

  • Personal Protective Equipment for Working With Pesticides . MU Extension. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.